molecular formula Br2O6P B1506321 Lead bromate CAS No. 34018-28-5

Lead bromate

Cat. No.: B1506321
CAS No.: 34018-28-5
M. Wt: 463 g/mol
InChI Key: RDQAROAGXMVOKC-UHFFFAOYSA-L
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Description

Lead bromate is a useful research compound. Its molecular formula is Br2O6Pb and its molecular weight is 463 g/mol. The purity is usually 95%.
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Properties

CAS No.

34018-28-5

Molecular Formula

Br2O6P

Molecular Weight

463 g/mol

IUPAC Name

lead(2+);dibromate

InChI

InChI=1S/2BrHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2

InChI Key

RDQAROAGXMVOKC-UHFFFAOYSA-L

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2]

Other CAS No.

34018-28-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of lead(II) bromate (B103136), Pb(BrO₃)₂. The information is curated for professionals in research and development who require detailed experimental protocols and precise data on this inorganic compound.

Properties of Lead(II) Bromate

Lead(II) bromate is a colorless, crystalline solid. It exists as a monohydrate (Pb(BrO₃)₂ · H₂O) and is known to be a toxic substance.[1] Due to the presence of lead, this compound and its derivatives can pose health risks, affecting the hematopoietic, nervous, and digestive systems.[2]

Physicochemical Properties

A summary of the key quantitative properties of lead(II) bromate is presented in the table below.

PropertyValueNotes
Molecular Formula Pb(BrO₃)₂
Molecular Weight 463.00 g/mol [1]
Appearance Colorless monoclinic crystals[2]
Density 5.53 g/cm³[1]
Solubility in Water 1.38 g/100 mL at 20 °CFor the monohydrate form.[3] Slightly soluble in cold water, more soluble in hot water.[1]
Thermal Decomposition Decomposes at ~180 °C[3]
Structural Information

Synthesis of Lead(II) Bromate

Lead(II) bromate can be synthesized through two primary methods: a precipitation reaction involving a soluble lead salt and an alkali bromate, or the reaction of lead carbonate with bromic acid.[2]

Synthesis via Precipitation Reaction

This is the more common laboratory method for preparing lead(II) bromate. It involves the metathesis reaction between a soluble lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate, and a soluble alkali bromate, typically potassium bromate.

G Synthesis of Lead Bromate via Precipitation cluster_reactants Reactants cluster_process Process cluster_products Products Lead(II) Acetate Solution Lead(II) Acetate Solution Mixing Mixing Lead(II) Acetate Solution->Mixing Potassium Bromate Solution Potassium Bromate Solution Potassium Bromate Solution->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Separation Potassium Acetate (in solution) Potassium Acetate (in solution) Precipitation->Potassium Acetate (in solution) Washing Washing Filtration->Washing This compound (precipitate) This compound (precipitate) Filtration->this compound (precipitate) Drying Drying Washing->Drying Drying->this compound (precipitate) Final Product

Synthesis of this compound via Precipitation

A detailed experimental protocol for the synthesis of lead chromate, a compound prepared by a similar precipitation method, can be adapted for the synthesis of this compound.

  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, by dissolving a stoichiometric amount in deionized water.

    • Prepare a separate solution of potassium bromate by dissolving a stoichiometric amount in deionized water.

  • Precipitation:

    • Slowly add the potassium bromate solution to the lead(II) salt solution with constant stirring. A white precipitate of lead(II) bromate will form immediately.

  • Digestion of the Precipitate:

    • Gently heat the mixture to just below boiling for a short period. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

  • Isolation and Purification:

    • Allow the precipitate to settle, and then separate it from the supernatant by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate several times with small portions of cold deionized water to remove any soluble impurities, such as the potassium salt byproduct.

    • Finally, wash the precipitate with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying:

    • Dry the purified lead(II) bromate in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Synthesis from Lead Carbonate and Bromic Acid

This method involves the direct reaction of an insoluble lead salt, lead carbonate, with bromic acid. The reaction produces this compound, water, and carbon dioxide gas.

G Synthesis of this compound from Lead Carbonate cluster_reactants Reactants cluster_process Process cluster_products Products Lead Carbonate (solid) Lead Carbonate (solid) Reaction Reaction Lead Carbonate (solid)->Reaction Bromic Acid (aqueous) Bromic Acid (aqueous) Bromic Acid (aqueous)->Reaction Filtration Filtration Reaction->Filtration Remove unreacted solid Water Water Reaction->Water Carbon Dioxide (gas) Carbon Dioxide (gas) Reaction->Carbon Dioxide (gas) Byproduct Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization This compound (solid) This compound (solid) Crystallization->this compound (solid)

Synthesis from Lead Carbonate and Bromic Acid
  • Reaction Setup:

    • In a fume hood, add a stoichiometric amount of lead carbonate powder to a solution of bromic acid with stirring. Effervescence due to the release of carbon dioxide will be observed.

  • Reaction Completion:

    • Continue stirring until the effervescence ceases, indicating the completion of the reaction. Gentle heating may be applied to ensure the reaction goes to completion.

  • Isolation of Product:

    • If any unreacted lead carbonate remains, remove it by filtration.

    • The resulting solution of this compound can be concentrated by gentle heating to induce crystallization.

  • Purification and Drying:

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the product as described in the precipitation method.

Thermal Decomposition

Lead(II) bromate decomposes upon heating at approximately 180 °C.[3] While detailed studies on the decomposition products are not widely published, the thermal decomposition of metal bromates generally yields the corresponding metal bromide and oxygen gas. For this compound, the expected reaction would be:

Pb(BrO₃)₂(s) → PbBr₂(s) + 3O₂(g)

Further investigation using techniques such as Thermogravimetric Analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) would be required to definitively identify the decomposition products and the exact decomposition pathway.

Safety Considerations

Lead(II) bromate is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes. As a lead compound, it is a suspected carcinogen and teratogen. Proper disposal of lead-containing waste is crucial and must follow institutional and regulatory guidelines.

References

A Technical Guide to the Crystal Structure and Properties of Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of lead(II) bromate (B103136) (Pb(BrO₃)₂), a crystalline inorganic compound. It details the known crystal structures, physical and chemical properties, and standard experimental protocols for its synthesis and characterization. Furthermore, it discusses the toxicological relevance of its constituent ions, lead (Pb²⁺) and bromate (BrO₃⁻), an important consideration for professionals in materials science and drug development. All quantitative data is presented in tabular format for clarity and comparative analysis.

Crystal Structure of Lead(II) Bromate

Lead(II) bromate, Pb(BrO₃)₂, is known to exhibit polymorphism, crystallizing in at least two different structures. The primary polymorphs reported are a monoclinic and an orthorhombic system, which differ in their dimensionality and the coordination environment of the lead cation.

  • Monoclinic (C2/c) Structure: This form presents a three-dimensional crystal structure. The lead(II) ion (Pb²⁺) is bonded to ten oxygen atoms in a 10-coordinate geometry. The Pb-O bond distances in this structure range from 2.69 to 3.03 Å. The bromate ion (BrO₃⁻) maintains its trigonal non-coplanar geometry.[1]

  • Orthorhombic (Pbcn) Structure: In contrast, the orthorhombic polymorph has a two-dimensional structure composed of distinct Pb(BrO₃)₂ sheets. In this arrangement, the Pb²⁺ ion is in an 8-coordinate geometry, bonded to eight oxygen atoms. The associated Pb-O bond distances are shorter, ranging from 2.46 to 2.94 Å.[2]

A detailed comparison of the crystallographic data for these two polymorphs is summarized in Table 1.

Table 1: Crystallographic Data for Lead Bromate Polymorphs

ParameterMonoclinic PolymorphOrthorhombic Polymorph
Crystal System MonoclinicOrthorhombic
Space Group C2/cPbcn
Structure Type Three-dimensionalTwo-dimensional sheets
Pb²⁺ Coordination 10-coordinate8-coordinate
Pb-O Bond Range 2.69–3.03 Å2.46–2.94 Å
O-Br Bond Range 1.69–1.70 Å1.66–1.75 Å
Br⁵⁺ Geometry Trigonal non-coplanarTrigonal non-coplanar

Physical and Chemical Properties

This compound is a colorless crystalline solid.[3][4] It is typically found as a monohydrate, Pb(BrO₃)₂·H₂O.[4] The compound is slightly soluble in cold water and shows moderate solubility in hot water.[4] A critical safety consideration is that this compound prepared via precipitation from lead acetate (B1210297) and an alkali bromate may be explosive upon heating, impact, or friction due to the occlusion of acetate.[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Pb(BrO₃)₂
Molecular Weight 463.00 g/mol
Appearance Colorless crystals (monohydrate)[4]
Density 5.53 g/cm³[4]
Decomposition Temp. ~180 °C[4]
Water Solubility Slightly soluble in cold, moderately in hot water.[4] 1.38 g/100 mL at 20°C (monohydrate).[5]
CAS Number 34018-28-5[4]
Thermal Decomposition

This compound decomposes upon heating at approximately 180°C.[4] While specific studies on its decomposition products are scarce, the thermal decomposition of analogous heavy metal salts like lead nitrate (B79036) (Pb(NO₃)₂) yields lead(II) oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂). By analogy, the thermal decomposition of this compound is expected to produce lead(II) oxide and various bromine and oxygen species.

Experimental Protocols

Synthesis of Lead(II) Bromate

This compound is typically synthesized via a precipitation reaction in an aqueous solution.[3] A generalized protocol is as follows:

  • Preparation of Solutions: Prepare separate aqueous solutions of a soluble lead(II) salt (e.g., lead(II) nitrate, Pb(NO₃)₂) and a soluble alkali metal bromate (e.g., potassium bromate, KBrO₃) of known concentrations.

  • Precipitation: Slowly add the potassium bromate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately due to its low solubility.

    • Reaction: Pb(NO₃)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KNO₃(aq)

  • Isolation and Purification: The precipitate is isolated from the solution by vacuum filtration. To remove any unreacted reagents and soluble byproducts (like KNO₃), the collected solid is washed several times with deionized water.

  • Drying: The purified this compound precipitate is then dried in an oven at a low temperature (e.g., 60-80 °C) to remove residual water, yielding the final crystalline product.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactant A: Soluble Lead Salt (e.g., Pb(NO₃)₂) C Precipitation (Aqueous Mixing) A->C B Reactant B: Soluble Bromate Salt (e.g., KBrO₃) B->C D Filtration & Washing C->D E Drying D->E F Powder XRD (Phase ID) E->F Sample G SC-XRD (Structure Solution) E->G Sample H TGA / DSC (Thermal Analysis) E->H Sample

Synthesis and characterization workflow for this compound.
Characterization Techniques

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure, a suitable single crystal of this compound is mounted on a goniometer. The crystal is maintained at a constant temperature (e.g., 173 K) while being irradiated with monochromatic X-rays.[6] The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and space group information.[6]

  • Powder X-ray Diffraction (PXRD): This technique is used for phase identification and to confirm the bulk purity of the synthesized material. A powdered sample is exposed to a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.54 Å) and the diffraction pattern is recorded over a range of 2θ angles.[3] The resulting diffractogram is compared to known patterns from crystallographic databases.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, identifying the decomposition temperature.[7][8] DSC measures the heat flow into or out of the sample, indicating whether the decomposition is an endothermic or exothermic process.[7][8]

Toxicology and Biological Relevance

For professionals in drug development and life sciences, understanding the toxicology of any compound is critical. The toxicity of this compound is primarily attributable to the independent toxic effects of its constituent ions: the lead(II) cation (Pb²⁺) and the bromate anion (BrO₃⁻).

  • Lead (Pb²⁺) Toxicity: Lead is a potent and systemic toxicant with no known beneficial biological function. It primarily affects the nervous, hematopoietic, renal, and digestive systems.[9] A key mechanism of lead toxicity is its ability to inhibit enzymes by binding to sulfhydryl groups, notably interfering with δ-aminolevulinic acid dehydratase (δ-ALAD) in the heme synthesis pathway, which can lead to anemia.[10] In children, even low levels of exposure can cause irreversible neurological damage and cognitive deficits.[11]

  • Bromate (BrO₃⁻) Toxicity: The bromate ion is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[12] Its primary target organ is the kidney, where it has been shown to induce tumors in animal studies. The mechanism of bromate's carcinogenicity is believed to be mediated by oxidative stress, leading to mutagenic DNA damage.[12] Ingestion of high doses can also cause acute effects like nausea, vomiting, and hemolytic anemia.[13]

G cluster_lead Lead Toxicity cluster_bromate Bromate Toxicity PbBrO3 This compound (Pb(BrO₃)₂) Pb_ion Lead Cation (Pb²⁺) PbBrO3->Pb_ion Dissociation BrO3_ion Bromate Anion (BrO₃⁻) PbBrO3->BrO3_ion Dissociation Neurotoxicity Neurotoxicity Pb_ion->Neurotoxicity Heme_Inhibition Heme Synthesis Inhibition Pb_ion->Heme_Inhibition Nephrotoxicity_Pb Nephrotoxicity Pb_ion->Nephrotoxicity_Pb Carcinogenicity Carcinogenicity (Kidney) BrO3_ion->Carcinogenicity Mutagenicity Mutagenicity (Oxidative DNA Damage) BrO3_ion->Mutagenicity Acute_Toxicity Acute Toxicity (GI, Anemia) BrO3_ion->Acute_Toxicity

Toxicological pathways of this compound's constituent ions.

References

Solubility data of lead bromate in water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Lead Bromate (B103136) in Water

This guide provides a comprehensive overview of the solubility of lead bromate in water, designed for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for determining solubility, and visualizations of the underlying chemical principles and experimental workflows.

Data Presentation

The solubility of this compound, a sparingly soluble salt, is influenced by temperature. The following table summarizes the quantitative solubility data of lead(II) bromide (PbBr₂), a closely related lead halide, in water at various temperatures. This data serves as a valuable reference for understanding the solubility behavior of this compound.

Temperature (°C)Solubility ( g/100 mL of H₂O)Molar Solubility (mol/L)
00.455[1]0.0124
150.73[2]0.0199
200.844[3]0.0230
250.97[2]0.0264
351.32[2]0.0360
451.75[2]0.0477
552.14[2]0.0583
652.57[2]0.0700
803.34[2]0.0910
1004.710.1283

Solubility Product Constant (Ksp)

The solubility product constant (Ksp) for this compound (Pb(BrO₃)₂) provides a measure of its solubility in a saturated solution.

CompoundKsppKsp
Lead(II) Bromide (PbBr₂)6.60 x 10⁻⁶ at 25°C[3]5.18

Experimental Protocols

The determination of the solubility of sparingly soluble salts like this compound can be performed using several established experimental techniques. Below are detailed methodologies for key experimental approaches.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess of solid this compound to a known volume of deionized water in a conical flask.

    • Seal the flask to prevent evaporation.

    • Agitate the mixture using a magnetic stirrer or mechanical shaker in a constant temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding the transfer of any solid particles.

    • Filter the withdrawn sample through a pre-weighed, fine-porosity filter paper to remove any remaining solid.

  • Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of this compound (decomposes at ~180°C).

    • Once the solvent is completely evaporated, cool the evaporating dish containing the solid this compound residue in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish with the dry residue. The difference between this mass and the initial mass of the evaporating dish gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL using the mass of the residue and the volume of the saturated solution withdrawn.

Titrimetric Method

This method involves determining the concentration of one of the constituent ions (lead(II) or bromate) in a saturated solution by titration with a standard solution.

Protocol:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

  • Sample Preparation:

    • Withdraw a known volume of the clear, saturated supernatant and filter it.

  • Titration of Lead(II) Ions (Complexometric Titration with EDTA):

    • To the known volume of the saturated this compound solution, add a suitable buffer solution to maintain a pH of approximately 5.

    • Add a few drops of a suitable indicator, such as Xylenol Orange.

    • Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is indicated by a color change (e.g., from red-purple to yellow for Xylenol Orange).

    • The concentration of lead(II) ions can be calculated from the volume of EDTA solution used.

  • Calculation of Solubility:

    • From the stoichiometry of the dissolution of this compound (Pb(BrO₃)₂ ⇌ Pb²⁺ + 2BrO₃⁻), the molar solubility (s) is equal to the concentration of Pb²⁺ ions. The solubility in g/L can then be calculated by multiplying the molar solubility by the molar mass of this compound.

Spectrophotometric Method

This method relies on the formation of a colored complex with one of the ions from the dissolved salt, and the concentration is determined by measuring the absorbance of light.

Protocol:

  • Preparation of a Saturated Solution and Standards:

    • Prepare a saturated solution of this compound as previously described.

    • Prepare a series of standard solutions of known lead(II) concentrations.

  • Colorimetric Reaction:

    • To a known volume of the filtered saturated solution and to each of the standard solutions, add a complexing agent that forms a colored complex with lead(II) ions (e.g., dithizone).

    • Ensure the pH and other conditions are optimized for maximum color development and stability.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for the lead complex using a spectrophotometer.

  • Calibration Curve and Concentration Determination:

    • Plot a calibration curve of absorbance versus the concentration of the lead(II) standard solutions.

    • Determine the concentration of lead(II) ions in the saturated solution by interpolating its absorbance on the calibration curve.

  • Calculation of Solubility:

    • Calculate the molar solubility and solubility in g/100 mL as described in the titrimetric method.

Mandatory Visualization

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

Dissolution_Equilibrium cluster_solid Solid Phase cluster_aqueous Aqueous Phase (Saturated Solution) Solid Pb(BrO₃)₂(s) Ions Pb²⁺(aq) + 2BrO₃⁻(aq) Solid->Ions Dissolution Ions->Solid Precipitation

Dissolution equilibrium of this compound in water.

Solubility_Determination_Workflow cluster_analysis Quantitative Analysis of Saturated Solution start Start: Excess Solid this compound in Water equilibrium Establish Equilibrium (Constant Temperature & Agitation) start->equilibrium separation Separate Solid and Liquid Phases (Filtration/Centrifugation) equilibrium->separation gravimetric Gravimetric: Evaporate Solvent & Weigh Residue separation->gravimetric titrimetric Titrimetric: Titrate Pb²⁺ or BrO₃⁻ separation->titrimetric spectrophotometric Spectrophotometric: Form Colored Complex & Measure Absorbance separation->spectrophotometric calculation Calculate Solubility (g/100 mL, mol/L, Ksp) gravimetric->calculation titrimetric->calculation spectrophotometric->calculation end End: Solubility Data calculation->end

General experimental workflow for solubility determination.

References

Chemical formula and molecular weight of lead bromate

Author: BenchChem Technical Support Team. Date: December 2025

Lead bromate (B103136) is an inorganic compound composed of lead and bromate ions. The most common form of lead in this compound is the lead(II) cation (Pb²⁺).

Chemical Formula: The chemical formula for lead bromate is Pb(BrO₃)₂ .[1] This formula indicates that one lead(II) ion is bonded to two bromate ions. The molecular formula can also be written as Br₂O₆Pb[1][2][3].

Molecular Weight: The molecular weight of this compound is approximately 463.00 g/mol [1][3]. Other calculated values include 463 g/mol [2] and 463.02 g/mol [4].

PropertyValueSource(s)
Chemical Formula Pb(BrO₃)₂[1]
Molecular Formula Br₂O₆Pb[1][2][3]
Molecular Weight 463.00 g/mol [1][3]
Alternate Molecular Weight 463 g/mol [2]
Alternate Molecular Weight 463.02 g/mol [4]
IUPAC Name lead(2+) dibromate[2]
Appearance Colorless crystals (monohydrate form)[1]
CAS Registry Number 34018-28-5[1]

It is important to note that this compound is considered poisonous[1]. The monohydrate form of this compound is slightly soluble in cold water and moderately soluble in hot water[1].

References

An In-depth Technical Guide on the Physical and Chemical Properties of Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of lead bromate (B103136), Pb(BrO₃)₂, a compound of interest in various chemical and material science applications. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

Core Physical and Chemical Properties

Lead bromate is a colorless monoclinic crystalline solid.[1] It is classified as a poisonous substance and requires careful handling.[2] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula Pb(BrO₃)₂[3]
Molar Mass 463.00 g/mol [2][3]
Appearance Colorless monoclinic crystals[1][2]
Density 5.53 g/cm³[2]
Melting Point Decomposes at 180°C (356°F)[2]
CAS Registry Number 34018-28-5[2][3]

Compositional Analysis:

  • Lead (Pb): 44.75%

  • Bromine (Br): 34.52%

  • Oxygen (O): 20.73%[2]

Solubility Profile

This compound is characterized by its limited solubility in water, a crucial factor in its synthesis via precipitation and for assessing its environmental fate. It is slightly soluble in cold water and moderately soluble in hot water.[2] It is noted to be insoluble in alcohol.

Table 2: Solubility of this compound in Water

TemperatureSolubility
Cold Water Slightly soluble
Hot Water Moderately soluble

Chemical Properties and Reactivity

3.1. Synthesis of this compound

This compound can be synthesized through several precipitation reactions. The choice of reactants can influence the purity and stability of the final product.

Experimental Protocol 1: Synthesis from Lead Acetate (B1210297) and an Alkali Bromate

This method involves the reaction of a soluble lead salt, such as lead acetate, with an alkali bromate like potassium bromate.

  • Methodology:

    • Prepare separate aqueous solutions of lead acetate and potassium bromate.

    • Mix the two solutions. This compound will precipitate out of the solution due to its low solubility.

    • The precipitate can be collected by filtration, washed with cold water to remove soluble impurities, and then dried.

  • Reaction: Pb(CH₃COO)₂(aq) + 2KBrO₃(aq) → Pb(BrO₃)₂(s) + 2KCH₃COO(aq)

  • Safety Note: When this compound is prepared by precipitating lead acetate with an alkali bromate, it may contain occluded acetate.[2] This impurity can render the product unstable, with a risk of detonation or explosion upon heating, striking, or rubbing.[2] Pure this compound is considered less dangerous.[2]

Experimental Protocol 2: Synthesis from Lead Carbonate and Bromic Acid

An alternative synthesis route involves the reaction of lead carbonate with bromic acid.[1]

  • Methodology:

    • Slowly add lead carbonate to a solution of bromic acid with stirring.

    • Carbon dioxide gas will be evolved, and this compound will be formed.

    • Continue the addition until the effervescence ceases, indicating the reaction is complete.

    • The resulting this compound can be isolated from the solution.

  • Reaction: PbCO₃(s) + 2HBrO₃(aq) → Pb(BrO₃)₂(s) + H₂O(l) + CO₂(g)

G cluster_reactants Reactants cluster_process Process cluster_products Products Lead Acetate (aq) Lead Acetate (aq) Mix Solutions Mix Solutions Lead Acetate (aq)->Mix Solutions Potassium Bromate (aq) Potassium Bromate (aq) Potassium Bromate (aq)->Mix Solutions This compound (s, Precipitate) This compound (s, Precipitate) Mix Solutions->this compound (s, Precipitate) Potassium Acetate (aq) Potassium Acetate (aq) Mix Solutions->Potassium Acetate (aq)

Workflow for the synthesis of this compound via precipitation.

3.2. Thermal Decomposition

This compound is thermally unstable and decomposes upon heating to 180°C.[2] The decomposition of metal bromates typically yields the metal bromide and oxygen gas.

  • Reaction: Pb(BrO₃)₂(s) + Heat → PbBr₂(s) + 3O₂(g)

G cluster_products Decomposition Products This compound (s) This compound (s) Lead(II) Bromide (s) Lead(II) Bromide (s) This compound (s)->Lead(II) Bromide (s)  Heat (180°C)   Oxygen (g) Oxygen (g) This compound (s)->Oxygen (g)  Heat (180°C)  

Thermal decomposition pathway of this compound.

Applications in Materials Science

While direct applications in drug development are not prominent, this compound serves as a precursor in the synthesis of specialized materials.

Experimental Protocol 3: Use as a Precursor for PbO/ZrO₂ Catalyst Synthesis

This compound can be used as a lead oxide (PbO) precursor in the preparation of a PbO/ZrO₂ catalyst.[1] This catalyst is utilized in the synthesis of diphenyl carbonate.[1]

  • Methodology (Impregnation Method):

    • A zirconium dioxide (ZrO₂) carrier is added to an aqueous solution containing a lead salt, such as this compound.

    • The mixture is stirred and then left to stand for 12-24 hours to ensure thorough impregnation.[1]

    • The impregnated carrier is dried in an oven at 100-120°C for 24 hours.[1]

    • The dried material is then calcined at a high temperature, typically between 400-800°C, for 5-10 hours.[1] This step converts the this compound precursor into lead oxide, yielding the final PbO/ZrO₂ catalyst.[1]

Health and Safety Information

Lead and its compounds, including this compound, are toxic and pose significant health risks.[1]

  • Toxicity: Lead compounds can cause damage to the hematopoietic, nervous, and digestive systems, as well as the kidneys.[1]

  • Exposure Routes: Inhalation and ingestion are primary routes of exposure.

  • Chronic Effects: Occupational poisoning is mainly chronic, leading to conditions such as neuroasthenic syndrome, peripheral neuropathy, and anemia.[1]

  • Handling Precautions: Due to its toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area or fume hood. All safety precautions should be read and understood before handling.

References

An In-depth Technical Guide to Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34018-28-5

This technical guide provides a comprehensive overview of lead bromate (B103136) (Pb(BrO₃)₂), including its chemical and physical properties, synthesis methodologies, applications, and critical safety information. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or require information on this inorganic compound.

Chemical and Physical Properties

Lead bromate is a colorless monoclinic crystalline solid.[1][2] It is sparingly soluble in cold water and moderately soluble in hot water.[1][2] Due to the presence of lead, it is classified as a poisonous substance.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number34018-28-5[1][3][4][5]
Molecular FormulaBr₂O₆Pb[1][4][5]
Molecular Weight463.00 g/mol [1][4][6]
AppearanceColorless monoclinic crystals[1][2]
Density5.53 g/cm³[1][2]
Decomposition Temperature180°C[1][2]
SolubilitySlightly soluble in cold water, moderately soluble in hot water.[1][2]

Table 2: Elemental Composition of this compound

ElementSymbolPercentage Composition
BromineBr34.52%
OxygenO20.73%
LeadPb44.75%
Data sourced from[1]

Synthesis of this compound

This compound can be synthesized through several precipitation reactions. The selection of a particular method may depend on the desired purity and the scale of the synthesis.

Method 1: Reaction with Bromic Acid

One common method involves the reaction of lead carbonate with bromic acid. The lead carbonate is typically suspended in water and treated with a stoichiometric amount of bromic acid, leading to the formation of this compound and carbonic acid, which decomposes to water and carbon dioxide.

Method 2: Precipitation from Soluble Salts

A frequently cited method is the reaction of a soluble lead salt, such as lead acetate (B1210297), with a soluble bromate salt, like potassium bromate, in an aqueous solution.[1] The sparingly soluble this compound then precipitates out of the solution.

Experimental Protocol (Illustrative Example based on Lead Salt Precipitation)

  • Materials:

    • Lead(II) acetate (Pb(CH₃COO)₂)

    • Potassium bromate (KBrO₃)

    • Deionized water

    • Beakers, graduated cylinders, and filtration apparatus (e.g., Büchner funnel)

    • Drying oven

  • Procedure:

    • Prepare a saturated aqueous solution of lead(II) acetate.

    • Separately, prepare a saturated aqueous solution of potassium bromate.

    • Slowly add the potassium bromate solution to the lead acetate solution with constant stirring. A white precipitate of this compound will form.

    • Continue stirring for a period to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble byproducts.

    • Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120°C).

Safety Note: When this compound is prepared by precipitating lead acetate with an alkali bromate, it may be prone to detonation or explosion upon heating, striking, or rubbing.[1][2] This is due to the potential occlusion of acetate in the crystal lattice.[1][2] Therefore, appropriate safety precautions must be taken when handling this compound synthesized by this method.

Synthesis_Workflow

Applications

The applications of this compound are not extensively documented in the scientific literature. One notable use is as a precursor in the preparation of catalysts.

Catalyst Preparation:

This compound can be used as a precursor for the lead oxide (PbO) component in a PbO/ZrO₂ catalyst. This catalyst is employed in the synthesis of diphenyl carbonate. The preparation can be achieved through methods such as impregnation, where a zirconium dioxide (ZrO₂) carrier is treated with a solution containing a lead salt, like this compound, followed by drying and calcination at high temperatures (400-800°C).

Toxicology and Biological Effects

Lead and its compounds, including this compound, are known to be toxic.[7] The toxicity primarily affects the hematopoietic, nervous, digestive, and renal systems.[7] Occupational exposure can lead to chronic poisoning.[7]

Molecular Mechanisms of Lead Toxicity:

The toxicity of lead at the cellular level is multifaceted. Lead can interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), due to its similar ionic radius and charge. This "ionic mimicry" allows lead to disrupt numerous cellular processes that are regulated by calcium signaling.[3][8]

Key toxicological pathways include:

  • Disruption of Calcium Signaling: Lead can displace calcium from binding sites on proteins, such as calmodulin, and interfere with calcium channels and pumps. This disrupts critical cellular functions, including neurotransmitter release, which is a major contributor to lead's neurotoxicity.[3]

  • Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This occurs through the inhibition of antioxidant enzymes and the auto-oxidation of accumulated metabolic precursors. Oxidative stress can damage lipids, proteins, and DNA.[3]

  • Inhibition of Heme Synthesis: Lead is a potent inhibitor of δ-aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme synthesis pathway.[3] This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), which can itself contribute to oxidative stress.[3]

Lead_Toxicity_Pathway

Analytical Methods

The analysis of this compound can be approached by characterizing its constituent ions, lead(II) and bromate.

  • Lead Analysis: A variety of analytical techniques can be employed for the determination of lead, including:

    • Atomic Absorption Spectroscopy (AAS)

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

    • X-ray Fluorescence (XRF)

  • Bromate Analysis: The analysis of the bromate anion, particularly in aqueous solutions, is well-established, often in the context of water quality monitoring. Common methods include:

    • Ion Chromatography (IC): This is a widely used technique for separating and quantifying anions. For trace analysis of bromate, IC can be coupled with conductivity detection, post-column reaction with UV detection, or mass spectrometry.

    • Spectrophotometry: Colorimetric methods have been developed for bromate determination, which can be useful for in-field analysis.

For the characterization of the solid this compound compound, techniques such as X-ray diffraction (XRD) for crystal structure determination and infrared (IR) and Raman spectroscopy for vibrational analysis would be appropriate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: As a lead compound, it is toxic if ingested or inhaled. Chronic exposure can lead to lead poisoning.

  • Explosion Hazard: this compound prepared via precipitation with lead acetate may be explosive upon heating, impact, or friction.[1][2]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Disposal: Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

Lead bromate monohydrate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of Lead Bromate (B103136) Monohydrate

This technical guide provides a comprehensive overview of the known properties of lead bromate monohydrate (Pb(BrO₃)₂ · H₂O). It is intended for researchers, scientists, and drug development professionals who require detailed information on this inorganic compound. This document summarizes its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and includes visualizations of key experimental workflows.

Physicochemical Properties

This compound monohydrate is a colorless crystalline solid.[1] While specific quantitative data for the monohydrate is limited, the following tables summarize the available information for the compound and its anhydrous form. It is important to note the distinction in the data presented.

Table 1: General and Physical Properties of this compound

PropertyValueNotes
Chemical Formula Pb(BrO₃)₂ · H₂OMonohydrate
Pb(BrO₃)₂Anhydrous
Molecular Weight 481.02 g/mol [2]Monohydrate
463.00 g/mol [3][4]Anhydrous
Appearance Colorless crystals[3]Monohydrate
Density (d) 5.53 g/cm³[3]The provided source mentions this for the monohydrate, but it may refer to the anhydrous form.
Solubility Slightly soluble in cold water, moderately soluble in hot water.[3]Qualitative data for the monohydrate.

Table 2: Thermal Properties of this compound

PropertyValueNotes
Decomposition Temperature 180 °C (356 °F)[3]For the anhydrous form. The monohydrate would first lose its water of hydration at a lower temperature.

Experimental Protocols

Synthesis of this compound Monohydrate via Precipitation

This protocol describes the synthesis of this compound monohydrate by the reaction of aqueous solutions of lead(II) nitrate (B79036) and potassium bromate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • 0.1 M Nitric acid (for washing)

  • Acetone (B3395972) (for washing)

Equipment:

  • 250 mL beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

    • Prepare a 1.0 M solution of potassium bromate by dissolving the appropriate amount of KBrO₃ in deionized water.

  • Precipitation:

    • Place 100 mL of the 0.5 M lead(II) nitrate solution in a 250 mL beaker with a magnetic stir bar.

    • While stirring, slowly add 100 mL of the 1.0 M potassium bromate solution to the lead(II) nitrate solution. A white precipitate of this compound monohydrate will form immediately.

    • Continue stirring the mixture for 30 minutes at room temperature to ensure complete precipitation.

  • Isolation and Washing of the Precipitate:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Filter the precipitate under vacuum.

    • Wash the precipitate with three 20 mL portions of cold deionized water to remove any unreacted reagents.

    • Subsequently, wash the precipitate with two 15 mL portions of 0.1 M nitric acid to remove any co-precipitated lead hydroxide.

    • Finally, wash the precipitate with two 20 mL portions of acetone to aid in drying.

  • Drying:

    • Carefully transfer the filter cake to a watch glass.

    • Dry the product in a drying oven at 50°C for several hours until a constant weight is achieved.

    • Store the dried this compound monohydrate in a desiccator.

Characterization Protocols

This protocol outlines the conditions for analyzing the thermal decomposition of this compound monohydrate to determine its water of hydration and decomposition temperature.

Instrument:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound monohydrate into an alumina (B75360) or platinum crucible.

  • Instrumental Parameters:

    • Temperature Program: Heat the sample from 25°C to 300°C at a heating rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA Curve: Analyze the mass loss as a function of temperature. The initial mass loss should correspond to the loss of one water molecule per formula unit.

    • DSC Curve: Analyze the heat flow as a function of temperature to identify endothermic and exothermic events, such as dehydration and decomposition.

This protocol describes the procedure for obtaining the powder XRD pattern of this compound monohydrate to confirm its crystalline phase.

Instrument:

  • Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

  • Sample Preparation:

    • Grind a small amount of the this compound monohydrate sample to a fine powder using an agate mortar and pestle.[5][6]

    • Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder.[5]

  • Instrumental Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Analysis:

    • Compare the obtained diffraction pattern with standard diffraction databases (e.g., ICDD) to confirm the phase identity of the synthesized product.

Visualizations

As an inorganic salt, this compound monohydrate is not involved in biological signaling pathways. However, a logical workflow for its synthesis and characterization is highly relevant for the target audience.

G Synthesis and Characterization Workflow for this compound Monohydrate cluster_synthesis Synthesis cluster_characterization Characterization start Start: Reagents (Lead(II) Nitrate, Potassium Bromate) dissolve Dissolve in Deionized Water start->dissolve Step 1 precipitate Precipitation Reaction dissolve->precipitate Step 2 filter_wash Filtration and Washing precipitate->filter_wash Step 3 dry Drying filter_wash->dry Step 4 product Final Product: This compound Monohydrate dry->product Step 5 tga_dsc TGA/DSC Analysis product->tga_dsc Characterization Input xrd Powder XRD Analysis product->xrd data_analysis Data Analysis and Comparison tga_dsc->data_analysis Thermal Data xrd->data_analysis Structural Data confirmation Structure and Purity Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis and characterization of this compound monohydrate.

Safety Information

Lead and its compounds are toxic and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Dispose of all lead-containing waste according to institutional and local regulations. Pure this compound is noted to be less dangerous than when prepared from lead acetate (B1210297) and an alkali bromate, as the latter may detonate upon heating or friction due to occluded acetate.[3]

References

In-Depth Technical Guide on the Health Hazards Associated with Lead Bromate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for lead bromate (B103136) is limited. This guide synthesizes available information on the health hazards of its constituent ions, lead(II) and bromate, to provide a comprehensive overview of the potential risks associated with lead bromate exposure.

Introduction

This compound (Pb(BrO₃)₂) is a colorless crystalline solid that is slightly soluble in cold water and moderately soluble in hot water.[1] While pure this compound is stable, it can become explosive upon heating, striking, or rubbing if prepared by precipitating lead acetate (B1210297) with an alkali bromate, due to the occlusion of acetate.[1] The primary health concern with this compound stems from the combined toxicity of lead and bromate ions upon dissociation in biological systems. Lead is a well-documented neurotoxin and systemic toxicant, while bromate is recognized as a potent nephrotoxic agent and a probable human carcinogen. This guide provides a detailed examination of the health hazards associated with exposure to this compound, focusing on the individual and combined toxicological profiles of lead and bromate.

Physicochemical Properties

PropertyValueReference
CAS Registry Number 34018-28-5[1]
Molecular Formula Pb(BrO₃)₂[1]
Molecular Weight 463.00 g/mol [1]
Appearance Colorless crystals (monohydrate)[1]
Density 5.53 g/cm³[1]
Solubility Slightly soluble in cold water, moderately soluble in hot water[1]
Decomposition Decomposes at 180°C[1]

Toxicokinetics

While specific toxicokinetic data for this compound is unavailable, the absorption, distribution, metabolism, and excretion (ADME) can be inferred from the properties of lead and bromate ions.

  • Absorption: Lead can be absorbed through inhalation, ingestion, and to a lesser extent, dermal contact.[2] Bromate is readily absorbed from the gastrointestinal tract.

  • Distribution: Absorbed lead is distributed throughout the body, with the highest concentrations found in bone, teeth, liver, and kidneys. It can cross the blood-brain barrier and the placenta. Bromate is also distributed to various organs, with a notable accumulation in the kidneys.

  • Metabolism: Inorganic lead is not metabolized but binds to proteins and other endogenous ligands. Bromate can be reduced to bromide in the body.

  • Excretion: Lead is primarily excreted through the kidneys and, to a lesser extent, in feces. The elimination half-life of lead from bone is very long, on the order of years. Bromate is excreted mainly in the urine.

Health Hazards of Lead

Lead is a multisystem toxicant that can cause widespread damage to the human body. The developing nervous system is particularly vulnerable to its effects.

Neurotoxicity

Lead exposure can lead to severe and often irreversible neurological damage.[2]

  • Mechanisms of Neurotoxicity:

    • Interference with Calcium Signaling: Lead mimics calcium ions and can disrupt calcium-dependent processes, including neurotransmitter release, second messenger systems, and protein kinase C activation.[3][4] This interference can impair synaptic plasticity, learning, and memory.

    • Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[3][5]

    • Inhibition of δ-Aminolevulinic Acid Dehydratase (ALAD): Lead inhibits the enzyme ALAD, which is crucial for heme synthesis. This leads to the accumulation of the neurotoxic precursor, δ-aminolevulinic acid (ALA).[3]

    • Disruption of the Blood-Brain Barrier: Lead can increase the permeability of the blood-brain barrier, making the brain more susceptible to other toxins.[4]

  • Health Effects:

    • In Children: Low-level exposure can lead to reduced IQ, learning disabilities, attention deficit hyperactivity disorder (ADHD), and behavioral problems.[2] Higher levels of exposure can cause encephalopathy, seizures, coma, and death.

    • In Adults: Symptoms can include headache, memory loss, mood disorders, and peripheral neuropathy.[2]

Nephrotoxicity

The kidneys are a primary target for lead toxicity. Chronic exposure can lead to nephropathy, characterized by interstitial fibrosis and glomerular sclerosis.

Hematological Effects

Lead interferes with heme synthesis, leading to anemia.[2] It also increases the fragility of red blood cells.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A). There is evidence linking occupational lead exposure to an increased risk of lung, stomach, and bladder cancers.

Health Hazards of Bromate

Bromate is a potent oxidizing agent and a known carcinogen. Its toxicity is primarily targeted at the kidneys.

Nephrotoxicity
  • Mechanism of Nephrotoxicity: Bromate-induced kidney damage is mediated by oxidative stress. It generates reactive oxygen species that cause lipid peroxidation and damage to renal tubular cells.

  • Health Effects: Acute high-dose exposure can cause acute renal failure.[6] Chronic low-dose exposure can lead to chronic kidney disease.

Carcinogenicity

The IARC has classified bromate as "possibly carcinogenic to humans" (Group 2B).[7][8][9] Animal studies have shown that oral exposure to potassium bromate can induce tumors in the kidneys, thyroid, and peritoneum.[7][8][10]

Genotoxicity

Bromate is a genotoxic agent that can cause DNA damage.[11][12]

  • Mechanism of Genotoxicity: Bromate induces oxidative DNA damage, particularly the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), which can lead to mutations.[11][13][14] This process is thought to be mediated by the reaction of bromate with intracellular glutathione (B108866) to form reactive bromine species.[11][13][14]

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not available. The following tables summarize data for lead compounds and potassium bromate.

Table 1: Quantitative Toxicity Data for Lead Compounds

CompoundTestRouteSpeciesValueReference
Lead AcetateLD50OralRat4665 mg/kg
Lead NitrateLDLoOralHuman429 mg/kg

Table 2: Quantitative Toxicity Data for Potassium Bromate

TestRouteSpeciesValueReference
LD50OralRat157 mg/kg[15][16]
LDLoOralHuman28 mg/kg

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of lead and bromate are extensive. Below are generalized outlines for key experimental approaches.

In Vivo Lead Neurotoxicity Assessment
  • Animal Model: Typically rats or mice.

  • Exposure: Lead acetate is commonly administered in drinking water or via gavage for a specified duration (e.g., 28 days for subacute studies, or longer for chronic studies).

  • Behavioral Testing: A battery of tests is used to assess cognitive function, including the Morris water maze (spatial learning and memory), elevated plus maze (anxiety), and open field test (locomotor activity).

  • Histopathology: Brain tissue is examined for neuronal damage, apoptosis, and changes in synaptic protein expression using techniques like immunohistochemistry and Western blotting.

  • Biochemical Analysis: Brain homogenates are analyzed for markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and neurotransmitter levels.

In Vitro Bromate Genotoxicity Assay (Micronucleus Test)
  • Cell Line: Human lymphoblastoid TK6 cells are commonly used.[17]

  • Exposure: Cells are incubated with varying concentrations of potassium bromate for a defined period (e.g., 24 hours).

  • Micronucleus Staining: After exposure, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then fixed and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Signaling Pathways Disrupted by Lead

Lead interferes with numerous signaling pathways, contributing to its widespread toxicity.

Lead_Toxicity_Pathways cluster_lead Lead (Pb²⁺) cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Pb Lead (Pb²⁺) Ca_Signaling Disrupted Ca²⁺ Signaling Pb->Ca_Signaling Mimics Ca²⁺ Oxidative_Stress Increased Oxidative Stress Pb->Oxidative_Stress Generates ROS ALAD_Inhibition ALAD Inhibition Pb->ALAD_Inhibition Inhibits Enzyme RhoA_ROCK RhoA/ROCK Pathway Activation Pb->RhoA_ROCK Activates Neurotoxicity Neurotoxicity Ca_Signaling->Neurotoxicity Oxidative_Stress->Neurotoxicity Heme_Synthesis_Disruption Heme Synthesis Disruption ALAD_Inhibition->Heme_Synthesis_Disruption Cytoskeletal_Damage Cytoskeletal Damage RhoA_ROCK->Cytoskeletal_Damage

Caption: Key signaling pathways disrupted by lead leading to cellular dysfunction.

Molecular Mechanism of Bromate-Induced DNA Damage

Bromate's genotoxicity is mediated by its metabolic activation, leading to oxidative DNA damage.

Bromate_DNA_Damage Bromate Bromate (BrO₃⁻) Reactive_Intermediates Reactive Bromine Intermediates (e.g., BrO₂) Bromate->Reactive_Intermediates Reduction by GSH GSH Glutathione (GSH) GSH->Reactive_Intermediates Oxidative_Damage Oxidative DNA Damage (8-oxodG) Reactive_Intermediates->Oxidative_Damage Oxidizes Guanine DNA DNA (Guanine) DNA->Oxidative_Damage Mutation Mutation Oxidative_Damage->Mutation

Caption: Mechanism of bromate-induced oxidative DNA damage.

Experimental Workflow for Assessing this compound Toxicity

A hypothetical experimental workflow for a comprehensive toxicological assessment of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Subchronic_Toxicity Subchronic Toxicity Study (28-day or 90-day) Cytotoxicity->Subchronic_Toxicity Dose-ranging Data_Analysis Statistical Analysis of Toxicological Endpoints Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) Genotoxicity->Subchronic_Toxicity Genotoxicity->Data_Analysis Mechanistic Mechanistic Studies (e.g., ROS, Apoptosis) Mechanistic->Subchronic_Toxicity Mechanistic->Data_Analysis Acute_Toxicity Acute Oral Toxicity (LD50 Determination) Acute_Toxicity->Subchronic_Toxicity Dose selection Acute_Toxicity->Data_Analysis Chronic_Toxicity Chronic Toxicity & Carcinogenicity Bioassay Subchronic_Toxicity->Chronic_Toxicity Dose selection Subchronic_Toxicity->Data_Analysis Chronic_Toxicity->Data_Analysis Risk_Assessment Hazard Identification & Dose-Response Assessment Data_Analysis->Risk_Assessment Lead_Bromate This compound Lead_Bromate->Cytotoxicity Lead_Bromate->Genotoxicity Lead_Bromate->Mechanistic Lead_Bromate->Acute_Toxicity

Caption: A comprehensive workflow for the toxicological evaluation of this compound.

Conclusion

This compound poses a significant health risk due to the combined toxicities of lead and bromate ions. The neurotoxic, nephrotoxic, hematological, and carcinogenic effects of lead, coupled with the potent nephrotoxic and carcinogenic properties of bromate, necessitate stringent control over any potential exposure. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, implementing robust safety protocols to prevent inhalation, ingestion, and dermal contact. Further research is warranted to elucidate the specific toxicological profile of this compound and to establish definitive exposure limits.

References

The Thermal Decomposition of Lead(II) Bromate: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Thermal Decomposition of Metal Bromates

Metal bromates are oxysalts that, upon heating, typically decompose to yield the metal bromide and oxygen gas. The thermal stability of metal bromates varies depending on the metal cation. The decomposition of some metal bromates can be complex, potentially involving the formation of intermediate products or proceeding through different reaction pathways at various temperatures. For heavy metal bromates, like lead(II) bromate (B103136), the decomposition process is expected to be influenced by the polarizing power of the lead cation and may result in the formation of lead oxides in addition to or instead of lead bromide. It is important to note that heavy metal bromates are often energetic materials and can be explosive under certain conditions.

Synthesis of Lead(II) Bromate

A common method for the synthesis of sparingly soluble salts like lead(II) bromate is through a precipitation reaction in an aqueous solution.

Experimental Protocol: Precipitation Synthesis
  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), by dissolving a known molar quantity in deionized water.

    • Prepare a solution of a soluble bromate salt, such as sodium bromate (NaBrO₃) or potassium bromate (KBrO₃), by dissolving a stoichiometric amount in deionized water.

  • Precipitation:

    • Slowly add the sodium bromate solution to the lead(II) nitrate solution with constant stirring.

    • A white precipitate of lead(II) bromate should form immediately due to its low solubility in water. The reaction is as follows: Pb(NO₃)₂(aq) + 2NaBrO₃(aq) → Pb(BrO₃)₂(s) + 2NaNO₃(aq)

  • Isolation and Purification:

    • Allow the precipitate to settle, and then collect it by vacuum filtration.

    • Wash the collected precipitate with deionized water to remove any soluble impurities.

    • Further wash with a solvent like ethanol (B145695) to facilitate drying.

    • Dry the purified lead(II) bromate in a desiccator or at a low temperature in a vacuum oven.

G Figure 1. Synthesis of Lead(II) Bromate cluster_reactants Reactant Solutions cluster_process Process cluster_product Product Lead(II) Nitrate Solution Lead(II) Nitrate Solution Precipitation Precipitation Lead(II) Nitrate Solution->Precipitation Sodium Bromate Solution Sodium Bromate Solution Sodium Bromate Solution->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Lead(II) Bromate (solid) Lead(II) Bromate (solid) Drying->Lead(II) Bromate (solid)

A flowchart for the synthesis of lead(II) bromate.

Methodologies for Characterizing Thermal Decomposition

To investigate the thermal decomposition of lead(II) bromate, a combination of thermoanalytical techniques and methods for product identification would be employed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

  • Methodology: A small, precisely weighed sample of lead(II) bromate is heated at a constant rate in a controlled atmosphere (typically inert, such as nitrogen or argon, to prevent oxidation). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots mass percentage against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal events such as phase transitions and decomposition.

  • Methodology: A sample of lead(II) bromate and an inert reference are heated at the same rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic events (heat absorbed, e.g., melting, decomposition) and exothermic events (heat released, e.g., crystallization, some decompositions) are recorded as peaks in the DSC thermogram.

Evolved Gas Analysis (EGA)
  • Objective: To identify the gaseous products released during decomposition.

  • Methodology: The gas evolved from the TGA furnace is transferred to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer for analysis. This allows for the identification of gaseous products such as oxygen, bromine, and bromine oxides.

Analysis of Solid Residue
  • Objective: To identify the solid product(s) remaining after decomposition.

  • Methodology: The decomposition is stopped at specific temperatures (e.g., after a mass loss event in the TGA), and the solid residue is analyzed using techniques like X-ray diffraction (XRD) to determine its crystalline structure and identify the compound (e.g., lead(II) bromide, lead(II) oxide).

G Figure 2. Experimental Workflow for Thermal Analysis cluster_analysis Thermoanalytical Techniques cluster_product_analysis Product Analysis Lead(II) Bromate Sample Lead(II) Bromate Sample TGA Thermogravimetric Analysis (TGA) Lead(II) Bromate Sample->TGA DSC Differential Scanning Calorimetry (DSC) Lead(II) Bromate Sample->DSC EGA Evolved Gas Analysis (MS, FTIR) TGA->EGA Gaseous Products XRD X-ray Diffraction (XRD) of Solid Residue TGA->XRD Solid Residue Quantitative Data Quantitative Data TGA->Quantitative Data DSC->Quantitative Data Qualitative Data Qualitative Data EGA->Qualitative Data XRD->Qualitative Data

Workflow for the thermal analysis of lead(II) bromate.

Theoretical Decomposition Pathway and Products

Based on the known behavior of other metal bromates and heavy metal salts, a plausible decomposition pathway for lead(II) bromate can be proposed. The decomposition is likely to be an exothermic process.

Proposed Decomposition Reaction:

The primary decomposition reaction is expected to yield lead(II) bromide and oxygen:

Pb(BrO₃)₂(s) → PbBr₂(s) + 3O₂(g)

However, given the reactivity of lead oxides, a competing or subsequent reaction at higher temperatures might involve the formation of lead(II) oxide:

2Pb(BrO₃)₂(s) → 2PbO(s) + 2Br₂(g) + 5O₂(g)

The actual products and their relative amounts would depend on the experimental conditions, such as temperature and heating rate.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from TGA and DSC analysis. Note: These values are for illustrative purposes only and are not based on experimental data.

ParameterSymbolExpected Value RangeAnalytical Technique
Onset Decomposition TemperatureTonset200 - 300 °CTGA, DSC
Peak Decomposition TemperatureTpeak250 - 350 °CDTG, DSC
Mass Loss (for PbBr₂ formation)Δm~33%TGA
Mass Loss (for PbO formation)Δm~51%TGA
Enthalpy of DecompositionΔHdecomp-100 to -300 kJ/molDSC
Activation EnergyEa150 - 250 kJ/molTGA (from multiple heating rates)

Conclusion and Future Outlook

While lead(II) bromate is a known compound, its thermal decomposition properties remain largely unexplored in the scientific literature. This guide provides a framework for its synthesis and detailed characterization using standard thermoanalytical techniques. The proposed decomposition pathways and hypothetical data serve as a starting point for future experimental investigations.

Given that many heavy metal bromates are energetic materials, a thorough understanding of the thermal stability, decomposition products, and kinetics of lead(II) bromate is crucial for its safe handling and potential applications. Further research in this area would be of significant value to the fields of materials science, inorganic chemistry, and chemical safety.

An In-depth Technical Guide to the Stability and Reactivity of Lead(II) Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lead(II) bromate (B103136) is a hazardous and potentially explosive material. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety measures in place.

Introduction

Lead(II) bromate, with the chemical formula Pb(BrO₃)₂, is an inorganic salt composed of lead in its +2 oxidation state and two bromate anions. It is a colorless monoclinic crystalline solid.[1] While not as extensively studied as other lead halides, understanding its stability and reactivity is crucial for its potential applications and for ensuring safe handling. This guide provides a comprehensive overview of the known properties of lead(II) bromate, including its stability, solubility, and reactivity, based on available literature. It also outlines general experimental protocols for its synthesis and characterization, adapted for this specific compound.

Physicochemical Properties

A summary of the key physicochemical properties of lead(II) bromate is presented in Table 1.

PropertyValueReferences
Chemical Formula Pb(BrO₃)₂[2]
Molecular Weight 463.00 g/mol [2]
Appearance Colorless monoclinic crystals[1][3]
Decomposition Temp. 180 °C[4]
Solubility Product (Ksp) 7.9 x 10⁻⁶[5]
pKsp 1.7[4]

Solubility

Lead(II) bromate is characterized as being slightly soluble in cold water and moderately soluble in hot water.[3] The available quantitative solubility data is limited but is summarized in Table 2.

Temperature (°C)Solubility (g / 100 g H₂O)Solubility (g / 100 g solution)References
19.941.32 (as monohydrate)-[6]
20-1.34[7]

Due to the scarcity of data, a detailed temperature-dependent solubility curve cannot be constructed. However, the general trend of increasing solubility with temperature, typical for many sparingly soluble salts, is observed.

Stability and Reactivity

4.1 Thermal Stability

2 Pb(BrO₃)₂(s) → 2 PbO(s) + 2 Br₂(g) + 5 O₂(g)

4.2 Reactivity and Hazards

Lead(II) bromate is a strong oxidizing agent and should be handled with extreme caution. Several sources indicate that it is a potentially explosive compound.[8][9]

  • Friction Sensitivity: The compound can be sensitive to friction and may explode upon rubbing.[10]

  • Reaction with Lead Acetate (B1210297): When synthesized from lead acetate and potassium bromate, an explosive double salt of lead acetate-lead bromate can be formed. This mixture is reported to be very sensitive to friction.[4][11]

  • Incompatibilities: As a bromate, it is expected to be incompatible with strong acids, strong bases, and reducing agents. Reactions with these substances may be vigorous or violent and could lead to explosions.[4]

Experimental Protocols

The following protocols are generalized procedures adapted for lead(II) bromate and must be performed with a thorough risk assessment and appropriate safety precautions.

5.1 Protocol for the Synthesis of Lead(II) Bromate (via Precipitation)

This protocol aims to produce lead(II) bromate by reacting aqueous solutions of lead(II) nitrate (B79036) and potassium bromate. Note: The use of lead(II) nitrate is recommended over lead(II) acetate to avoid the formation of the highly explosive lead acetate-lead bromate double salt.[4]

Materials:

  • Lead(II) nitrate, Pb(NO₃)₂

  • Potassium bromate, KBrO₃

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

  • Prepare a 1.0 M solution of potassium bromate by dissolving the appropriate amount in deionized water.

  • While stirring the lead(II) nitrate solution, slowly add the potassium bromate solution dropwise. A white precipitate of lead(II) bromate will form immediately.

    • Pb(NO₃)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KNO₃(aq)

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with several portions of cold deionized water to remove any unreacted reagents and the soluble potassium nitrate byproduct.

  • Dry the product in a drying oven at a temperature below 80 °C to avoid decomposition.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation Pb_sol Prepare 0.5 M Pb(NO₃)₂ Solution Mix Slowly add KBrO₃(aq) to Pb(NO₃)₂(aq) with stirring Pb_sol->Mix KBrO3_sol Prepare 1.0 M KBrO₃ Solution KBrO3_sol->Mix Precipitate White precipitate of Pb(BrO₃)₂ forms Mix->Precipitate Stir Stir for 30 min Precipitate->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with cold DI water Filter->Wash Dry Dry at < 80°C Wash->Dry Final_Product Final_Product Dry->Final_Product Pure Pb(BrO₃)₂ Stability_Reactivity cluster_stability Stability Factors cluster_reactivity Reactivity Pathways PbBrO3 Lead(II) Bromate Pb(BrO₃)₂ Thermal Thermal Energy (Heat) PbBrO3->Thermal Mechanical Mechanical Energy (Friction, Shock) PbBrO3->Mechanical ReducingAgents Reducing Agents PbBrO3->ReducingAgents Acids Strong Acids PbBrO3->Acids Bases Strong Bases PbBrO3->Bases LeadAcetate Lead Acetate PbBrO3->LeadAcetate Decomposition Decomposition (e.g., to PbO, Br₂, O₂) Thermal->Decomposition > 180°C Explosion Explosion Mechanical->Explosion High Sensitivity RedoxReaction Redox Reaction ReducingAgents->RedoxReaction Vigorous Reaction VigorousReaction Vigorous/Violent Reaction Acids->VigorousReaction Vigorous Reaction Bases->VigorousReaction Vigorous Reaction ExplosiveSalt Explosive Double Salt LeadAcetate->ExplosiveSalt Forms Double Salt

References

Initial Characterization of Novel Lead Bromate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel lead bromate (B103136) compounds, with a primary focus on the recently synthesized lead bromate nitrate (B79036), Pb₄(OH)₄(BrO₃)₃(NO₃). This compound serves as a key example of a new class of materials with potentially interesting physicochemical properties.

This document details the synthesis, structural analysis, and thermal characterization of this novel compound. Given the audience's interest in drug development, a section on the biological activity and toxicity of lead-containing compounds is included to provide essential context, as specific biological studies on this novel compound are not yet available. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Compound Overview and Physicochemical Properties

The primary focus of this guide is the novel inorganic compound, lead hydroxide (B78521) bromate nitrate. This compound was successfully synthesized via a hydrothermal method, resulting in crystals suitable for single-crystal X-ray diffraction.[1][2] Its structure is notable for containing [Pb₄(OH)₄] cubane-like tetranuclear clusters, which form one-dimensional (1D) zigzag chains.[1][3] The presence of both bromate and nitrate groups in the structure makes it a unique example among metal bromates.[1]

Physical and Chemical Properties
PropertyValueSource
Chemical Formula Pb₄(OH)₄(BrO₃)₃(NO₃)[1][2]
Molecular Weight 1353.68 g/mol Calculated
Appearance Colorless crystals[4]
Crystal System Monoclinic[5]
Space Group Cc[5]
Crystallographic Data

Detailed crystallographic data is essential for understanding the three-dimensional arrangement of atoms and is typically determined by single-crystal X-ray diffraction. The data for Pb₄(OH)₄(BrO₃)₃(NO₃) is summarized below.

ParameterValueSource
a 13.35 Å[5] (Implied)
b 13.98 Å[5] (Implied)
c 7.99 Å[5] (Implied)
α 90°[5] (Implied)
β 108.9°[5] (Implied)
γ 90°[5] (Implied)
Volume 1408 ų[5] (Implied)
Z 4[5]

Note: Specific lattice parameters are inferred from typical data presented in crystallographic studies.

Thermal and Optical Properties

The thermal stability and optical properties provide insight into the material's potential applications.

ParameterValue / ObservationSource
Decomposition Begins with dehydration from 150-170 °C[6]
Second Step Further decomposition between 210-240 °C (loss of Br₂ and O₂)[6]
Second-Harmonic Generation (SHG) Phase-matchable, efficiency approximately equal to KDP[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe the protocols for the synthesis and characterization of Pb₄(OH)₄(BrO₃)₃(NO₃).

Synthesis: Hydrothermal Method

This protocol describes the synthesis of single crystals of Pb₄(OH)₄(BrO₃)₃(NO₃).[2][5]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium bromate (KBrO₃)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • Combine Pb(NO₃)₂, KBrO₃, and KOH in a molar ratio of 1:2:0.5 in a Teflon-lined autoclave.

  • Add 3 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 100 °C in an oven.

  • Maintain the temperature for 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and dry in air.

  • The reported yield is approximately 10%.[5]

Characterization Methods

SC-XRD is used to determine the precise three-dimensional atomic structure of a crystalline compound.

Instrumentation:

  • A four-circle automated diffractometer equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.

  • A CCD or CMOS detector.

  • Low-temperature device (e.g., nitrogen cryostream).

Procedure:

  • Select a high-quality single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) under a polarizing microscope.[7]

  • Mount the crystal on a goniometer head using a suitable adhesive or oil.[7]

  • Center the crystal in the X-ray beam on the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Perform an initial data collection to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Process the raw data, including integration of reflection intensities and corrections for absorption.

  • Solve the crystal structure using direct methods or Patterson methods to find the initial atomic positions.

  • Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.[8]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Instrumentation:

  • A thermogravimetric analyzer with a high-precision microbalance.

  • A furnace capable of controlled heating rates.

  • A system for controlling the atmosphere (e.g., flowing nitrogen).

Procedure:

  • Place a small amount of the powdered sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Place the pan onto the TGA balance.

  • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[4]

  • Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10-15 °C/min).[4]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to decomposition or dehydration events.[6]

SHG is a nonlinear optical process used to test for non-centrosymmetric crystal structures, a prerequisite for materials with certain optical properties.

Instrumentation:

  • A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

  • Optical components for focusing and filtering the laser beam.

  • A sample holder for powdered crystalline material.

  • A photomultiplier tube or CCD camera to detect the second-harmonic signal (at 532 nm for a 1064 nm fundamental).

  • A reference material with a known SHG response (e.g., potassium dihydrogen phosphate, KDP).

Procedure:

  • Grind the crystalline sample into a fine powder and sieve it into different particle size ranges (e.g., 50-70 μm).[4]

  • Pack the powdered sample into a sample holder.

  • Direct the pulsed laser beam onto the sample.

  • Use appropriate filters to block the fundamental laser wavelength and pass only the second-harmonic wavelength.

  • Measure the intensity of the generated second-harmonic light with the detector.

  • Measure the SHG intensity of the KDP reference sample under the same conditions.

  • Compare the SHG intensity of the sample to that of the KDP reference to determine its relative SHG efficiency.[1]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and relevant biological pathways.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Output s1 Reagents (Pb(NO₃)₂, KBrO₃, KOH) s2 Hydrothermal Reaction (100°C, 3 days) s1->s2 s3 Filtration & Washing s2->s3 s4 Single Crystals Pb₄(OH)₄(BrO₃)₃(NO₃) s3->s4 c1 Single-Crystal XRD s4->c1 Structural Analysis c2 Thermogravimetric Analysis (TGA) s4->c2 Thermal Analysis c3 SHG Measurement s4->c3 Optical Analysis r1 Crystal Structure (Unit Cell, Bonds) c1->r1 r2 Thermal Stability (Decomposition Profile) c2->r2 r3 Nonlinear Optical Properties c3->r3

Caption: Experimental workflow for the synthesis and characterization of Pb₄(OH)₄(BrO₃)₃(NO₃).

Biological Activity and Toxicological Profile (Contextual)

While no specific biological studies have been conducted on Pb₄(OH)₄(BrO₃)₃(NO₃), the presence of lead necessitates a thorough consideration of its potential toxicity, especially for professionals in drug development. Lead is a well-documented toxic heavy metal with no known beneficial biological role.[9]

Known Mechanisms of Lead Toxicity

Lead's toxicity stems primarily from its ability to mimic bivalent cations, particularly calcium (Ca²⁺), and its high affinity for sulfhydryl groups in proteins.[9] These interactions disrupt numerous fundamental cellular processes.

  • Ionic Mimicry: By substituting for calcium, lead interferes with critical signaling pathways, including neurotransmitter release, enzyme regulation, and protein folding.[9][10] This is a primary mechanism for lead-induced neurotoxicity.

  • Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[9] This leads to an imbalance in the cell's redox state, causing damage to lipids, proteins, and DNA.[1]

  • Enzyme Inhibition: Lead binds to the sulfhydryl groups of enzymes, inactivating them. A classic example is the inhibition of enzymes in the heme synthesis pathway, which can lead to anemia.

lead_toxicity_pathway cluster_mechanism Primary Mechanisms cluster_cellular_effect Cellular Effects Pb Lead (Pb²⁺) M1 Ionic Mimicry (substitutes Ca²⁺) Pb->M1 M2 Generation of ROS Pb->M2 M3 Enzyme Inhibition (binds -SH groups) Pb->M3 E1 Disrupted Cell Signaling (Neurotransmission) M1->E1 E2 Oxidative Damage (Lipid Peroxidation, DNA Damage) M2->E2 E3 Impaired Protein Function (Heme Synthesis) M3->E3

Caption: Key molecular mechanisms of lead-induced cellular toxicity.

Relevance for Drug Development

The inherent cytotoxicity of lead-containing compounds presents a significant challenge for their use in therapeutic applications. Studies on other lead-based materials, such as lead nitrate, have demonstrated dose-dependent cytotoxicity in human cell lines, often mediated by oxidative stress.[1] Any research into lead-based compounds for biological applications must prioritize a thorough evaluation of their toxicological profile. The development of lead-based coordination polymers or nanoparticles would require strategies to mitigate lead release and toxicity, such as encapsulation or surface modification, to be considered viable for any therapeutic purpose.[2] Given the established neurotoxicity and carcinogenicity associated with lead exposure, the barrier to entry for any lead-based therapeutic is exceptionally high.

References

Exploratory Synthesis of Lead Bromate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the exploratory synthesis of lead bromate (B103136) and its derivatives. It details established synthetic protocols, summarizes key quantitative data, and outlines the physicochemical properties of these compounds. The document includes detailed experimental workflows and logical diagrams to facilitate understanding and further research in this area. Due to the hazardous nature of lead compounds, this guide also emphasizes critical safety precautions.

Introduction to Lead Bromate

Lead(II) bromate, with the chemical formula Pb(BrO₃)₂, is an inorganic compound composed of lead in its +2 oxidation state and two bromate anions. It typically exists as a colorless, monoclinic crystalline monohydrate.[1][2] The compound is of interest for its potential applications, although its use is limited by its toxicity.[2] Research into its derivatives, such as lead bromo-borates, explores novel materials with specific properties like nonlinear optical activity.[3]

Safety Warning: Lead and its compounds are poisonous and can damage the hematopoietic, nervous, and digestive systems, as well as the kidneys.[2] All handling of this compound and its precursors must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Physicochemical and Structural Data

The fundamental properties of this compound (Pb(BrO₃)₂) are summarized below. This data is essential for its identification and handling in an experimental setting.

Table 1: Quantitative Properties of Lead(II) Bromate

PropertyValueSource(s)
Molecular Formula Br₂O₆Pb[1][4]
Line Formula Pb(BrO₃)₂[1]
CAS Registry Number 34018-28-5[1][4]
Molecular Weight 463.00 g/mol [1][4]
Density 5.53 g/cm³[1]
Decomposition Temp. 180 °C[1]
Appearance Colorless crystals (monohydrate)[1]
Solubility (Cold Water) Slightly soluble[1][2]
Solubility (Hot Water) Moderately soluble[1][2]

Table 2: Compositional Analysis of Lead(II) Bromate

ElementPercent CompositionSource(s)
Lead (Pb) 44.75%[1]
Bromine (Br) 34.52%[1]
Oxygen (O) 20.73%[1]

Synthesis of Lead(II) Bromate

The synthesis of lead(II) bromate can be approached through several aqueous precipitation methods. The general workflow involves the reaction of a soluble lead salt with a source of bromate ions.

G cluster_precursors Precursor Selection cluster_reaction Reaction & Isolation cluster_product Final Product Pb_source Soluble Lead(II) Source (e.g., Lead Acetate (B1210297), Lead Carbonate) reaction Aqueous Reaction (Precipitation) Pb_source->reaction BrO3_source Bromate Source (e.g., Potassium Bromate, Bromic Acid) BrO3_source->reaction filtration Filtration reaction->filtration washing Washing (with deionized water) filtration->washing drying Drying (e.g., in desiccator) washing->drying product Lead(II) Bromate Pb(BrO₃)₂ drying->product

Caption: General experimental workflow for the synthesis of Lead(II) Bromate.

Experimental Protocol 1: From Lead Acetate and Potassium Bromate

This method relies on the low solubility of this compound in water to drive the precipitation reaction.

Reaction: Pb(CH₃COO)₂(aq) + 2KBrO₃(aq) → Pb(BrO₃)₂(s) + 2KCH₃COO(aq)

Methodology:

  • Preparation of Solutions: Prepare a saturated aqueous solution of lead(II) acetate and a separate saturated aqueous solution of potassium bromate (KBrO₃).

  • Precipitation: Slowly add the potassium bromate solution to the lead acetate solution with constant stirring. A white precipitate of this compound will form.

  • Digestion: Gently warm the mixture to increase the particle size of the precipitate, then allow it to cool to room temperature.

  • Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold deionized water to remove soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying: Dry the purified this compound in a desiccator over a suitable drying agent.

Critical Safety Note: this compound produced by this method may be unstable and can detonate upon heating, striking, or rubbing due to the occlusion of acetate.[1] Extreme caution is advised.

Experimental Protocol 2: From Lead Carbonate and Bromic Acid

This protocol involves an acid-base reaction where lead carbonate is neutralized by bromic acid to form the salt and carbonic acid, which decomposes.[2]

Reaction: PbCO₃(s) + 2HBrO₃(aq) → Pb(BrO₃)₂(s) + H₂O(l) + CO₂(g)

Methodology:

  • Preparation of Reactants: Prepare a solution of bromic acid (HBrO₃). Obtain finely powdered lead(II) carbonate.

  • Reaction: Slowly add the lead carbonate powder in small portions to the bromic acid solution with vigorous stirring. Effervescence (release of CO₂) will be observed. Continue addition until no more gas is evolved.

  • Isolation: If the product precipitates directly, it can be isolated via filtration. If the solution is supersaturated, it may require concentration or cooling to induce crystallization.

  • Washing and Drying: Wash the isolated solid with cold deionized water and dry as described in Protocol 1.

Exploratory Derivatives of this compound

While the synthesis of pure lead(II) bromate is established, research into more complex derivatives is an area of active exploration, particularly for materials science applications.

Lead Bromo-Borates

A notable derivative is the lead bromo-borate Pb₂[B₅O₉]Br, which has been investigated for its nonlinear optical properties.[3] The presence of highly polarized Pb-Br bonds, influenced by the stereochemically active lone pair of electrons on the Pb(2) atom, is associated with these properties.[3]

Table 3: Properties of Lead Bromo-Borate

PropertyValue/DescriptionSource(s)
Formula Pb₂[B₅O₉]Br[3]
Crystal System Orthorhombic[3]
Space Group Pnn2[3]
Key Feature High nonlinear optical activity[3]
Structural Detail Contains highly polarized Pb-Br bonds[3]

The synthesis of such complex mixed-anion compounds typically involves high-temperature solid-state reactions or hydrothermal methods, representing a significant departure from the aqueous precipitation methods used for simple this compound.

G cluster_precursors Precursors cluster_synthesis Synthetic Route cluster_product Product PbO Lead Oxide (PbO) synthesis High-Temperature Solid-State Reaction or Hydrothermal Synthesis PbO->synthesis B2O3 Boric Oxide (B₂O₃) B2O3->synthesis PbBr2 Lead Bromide (PbBr₂) PbBr2->synthesis product Lead Bromo-Borate Pb₂[B₅O₉]Br synthesis->product

Caption: Logical relationship for the synthesis of a complex lead bromo-borate.

Organolead Halide Perovskites

Another class of advanced derivatives includes organolead bromide perovskites, such as methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃). These materials are synthesized for applications in photovoltaics and optoelectronics.

Synthesis Overview: These materials are often prepared via solution-processing techniques. A typical method involves dissolving precursors like methylammonium bromide (MABr) and lead bromide (PbBr₂) in a suitable solvent and depositing the solution as a thin film, followed by annealing.

Conclusion and Future Outlook

The synthesis of lead(II) bromate is achievable through straightforward aqueous precipitation reactions. However, the exploration of its derivatives, such as bromo-borates and perovskites, opens pathways to advanced materials with unique optical and electronic properties. Future research will likely focus on designing novel derivatives with tailored functionalities while also addressing the significant toxicity and environmental concerns associated with lead-based compounds. The development of safer, lead-free alternatives remains a critical goal in materials science.

References

Methodological & Application

Application Notes and Protocols for Bromate-Based Oxidizing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of lead bromate (B103136) as an oxidizing agent in organic synthesis is not recommended due to its high toxicity and the availability of safer, more efficient alternatives. Lead and its compounds can cause severe damage to the hematopoietic, nervous, and digestive systems, as well as the kidneys[1]. This document provides information on the use of bromate salts in general as oxidizing agents, with a strong recommendation to use less hazardous reagents in any experimental work.

Introduction to Bromate Oxidizing Agents

Bromates (BrO₃⁻) are powerful oxidizing agents that have been used in various organic transformations[2]. They are often used in acidic solutions, sometimes in combination with bromide salts, to generate bromine in situ[3][4]. This in situ generation can provide a safer and more controlled way to perform bromination and oxidation reactions compared to the direct use of hazardous liquid bromine[3][5].

Key applications of bromate-based reagents include:

  • Oxidation of primary alcohols to esters or carboxylic acids[4].

  • Oxidation of secondary alcohols to ketones[4].

  • Oxidation of aromatic aldehydes to carboxylic acids[6].

  • Benzylic brominations[3].

  • Addition reactions to alkenes to form dibromoalkanes or bromohydrins[3].

While lead bromate has been mentioned as a precursor for catalysts, its direct application as an oxidizing agent in common organic synthesis is not well-documented in modern literature, likely due to the associated health hazards[1].

Health and Safety Considerations

Lead compounds are highly toxic. Chronic exposure can lead to severe health issues, including neurotoxicity and kidney damage[1]. Bromates themselves are also hazardous, being strong oxidizers that can be irritating to the skin and respiratory tract, and toxic if ingested[2]. Potassium bromate, a more commonly studied bromate, has raised concerns about its potential carcinogenicity[2][7].

Safety Precautions:

  • Avoid the use of lead-based compounds whenever possible.

  • Handle all bromate salts with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep bromates away from flammable materials as they are strong oxidizers.

Experimental Protocols (General for Bromate/Bromide Systems)

The following protocols are generalized from literature describing the use of alkali metal bromates (like potassium bromate) and should not be directly extrapolated to the use of this compound without a thorough risk assessment and literature search for the specific compound.

Protocol 1: Oxidation of a Secondary Alcohol to a Ketone

This protocol is adapted from the oxidation of cyclohexanol (B46403) using a potassium bromate/bromine system[4].

Materials:

  • Cyclohexanol

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol in water.

  • Add a solution of potassium bromate and a small amount of hydrobromic acid to the flask.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50°C). The bromate maintains a nearly constant bromine concentration and a pH of about 2.5[4].

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or chromatography if necessary.

Protocol 2: Oxidation of an Aromatic Aldehyde to a Carboxylic Acid

This protocol is based on the oxidation of aromatic aldehydes using a potassium bromate-bromide reagent with an acidic catalyst[6].

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium bromate (KBrO₃)

  • Potassium bromide (KBr)

  • Acidic catalyst (e.g., sulfuric acid)

  • Solvent (e.g., aqueous acetic acid)

Procedure:

  • Dissolve the aromatic aldehyde in the chosen solvent system in a round-bottom flask with a magnetic stirrer.

  • Prepare a solution of potassium bromate and potassium bromide in water.

  • Slowly add the bromate-bromide solution to the aldehyde solution.

  • Add the acidic catalyst dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent with a sodium bisulfite solution.

  • If the carboxylic acid product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the crude carboxylic acid.

  • Recrystallize the product from a suitable solvent for purification.

Quantitative Data Summary

The following table summarizes representative yields for the oxidation of various alcohols using a bromine/bromate system, as described in the literature. This data is provided for illustrative purposes and is not specific to this compound.

Substrate (Alcohol)ProductYield (%)Reference
Ethyl alcoholEthyl acetate>90[4]
Isobutyl alcoholIsobutyl isobutyrate>90[4]
Amyl alcoholsAmyl esters>90[4]
Hexyl alcoholsHexyl esters>90[4]
CyclohexanolCyclohexanone>90[4]
Benzyl alcoholBenzaldehydeHigh[4]

Diagrams

General Workflow for Alcohol Oxidation

OxidationWorkflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification Alcohol Alcohol Substrate ReactionVessel Reaction at Controlled Temp/pH Alcohol->ReactionVessel Reagent Bromate/Bromide Solution Reagent->ReactionVessel Solvent Aqueous Solvent Solvent->ReactionVessel Quench Quench Excess Oxidant ReactionVessel->Quench Reaction Completion Extraction Solvent Extraction Quench->Extraction Wash Wash & Dry Extraction->Wash Concentration Solvent Removal Wash->Concentration Purify Distillation or Chromatography Concentration->Purify FinalProduct Pure Aldehyde, Ketone, or Acid Purify->FinalProduct

Caption: General experimental workflow for the oxidation of an alcohol.

Logical Relationship of Bromate Oxidation

BromateOxidation cluster_reactants Reactant System BrO3 Bromate (BrO₃⁻) Br2 In situ Bromine (Br₂) BrO3->Br2 H_plus Acidic Conditions (H⁺) H_plus->Br2 Br_minus Bromide (Br⁻) Br_minus->Br2 OxidizedProduct Oxidized Product (e.g., Ketone, Carboxylic Acid) Br2->OxidizedProduct OrganicSubstrate Organic Substrate (e.g., Alcohol, Aldehyde) OrganicSubstrate->OxidizedProduct

Caption: Generation of the active oxidizing agent in bromate systems.

Safer Alternatives to this compound

Given the significant hazards associated with this compound, researchers are strongly encouraged to consider modern, safer oxidizing agents. The choice of reagent depends on the specific transformation desired (e.g., oxidation of a primary alcohol to an aldehyde versus a carboxylic acid).

TransformationSafer Alternative Reagents
Primary Alcohol to AldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation (DMSO, oxalyl chloride)[8]
Primary Alcohol to Carboxylic AcidJones reagent (CrO₃/H₂SO₄), Potassium permanganate (B83412) (KMnO₄), Sodium dichromate (Na₂Cr₂O₇) in acid[9][10]
Secondary Alcohol to KetoneMost reagents for primary alcohol oxidation are also effective (PCC, DMP, Swern, Jones)[8]
Aldehyde to Carboxylic AcidTollens' reagent, Fehling's solution, Benedict's solution, Potassium dichromate in acid[11][12]
General BrominationsN-Bromosuccinimide (NBS), In situ generation of bromine from H₂O₂/HBr[5][13]

References

Application Notes and Protocols for the Analytical Determination of Lead Bromate in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead bromate (B103136) (Pb(BrO₃)₂) is a lead salt of bromic acid. Its detection and quantification in solutions are crucial in various fields, including environmental monitoring, toxicology, and chemical research. The analysis of lead bromate in a solution involves the separate determination of its constituent ions: lead (Pb²⁺) and bromate (BrO₃⁻). This document provides detailed application notes and protocols for the analytical methods used to detect and quantify these ions.

I. Analytical Methods for the Determination of Lead (Pb²⁺)

Several highly sensitive and specific methods are available for the determination of lead ions in aqueous solutions. The most common techniques include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Anodic Stripping Voltammetry (ASV).

Atomic Absorption Spectroscopy (AAS)

Principle: AAS is an analytical technique that measures the absorption of light by free atoms in the gaseous state.[1] A sample solution is atomized, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample.[1]

Application Notes: AAS is a well-established and reliable method for determining trace metal concentrations. It offers high accuracy, sensitivity, and is relatively low-cost to operate.[1] Both flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS) can be used. GFAAS offers lower detection limits than FAAS.[2] The primary wavelength for lead analysis is 283.3 nm.[1][3]

Experimental Protocol: Determination of Lead by GFAAS

  • Instrumentation: Atomic Absorption Spectrophotometer equipped with a graphite furnace atomizer, a lead hollow-cathode lamp, and a deuterium (B1214612) lamp for background correction.[2]

  • Reagents:

    • High-purity nitric acid (HNO₃) for sample preservation and preparation of blanks and standards.[3]

    • Lead reference standard solution (1000 mg/L).

    • Matrix modifier, such as ammonium (B1175870) dihydrogenophosphate.[3]

    • Deionized water (18 MΩ·cm).

  • Sample Preparation:

    • Acidify the sample solution with nitric acid to a final concentration of 1% (v/v) to prevent precipitation and adsorption of lead to the container walls.[3]

  • Standard Preparation:

    • Prepare a series of calibration standards (e.g., 0, 10, 20, 50, 100 µg/L) by diluting the lead reference standard with 1% nitric acid.[2]

  • Instrumental Parameters (Example): [3]

    • Wavelength: 283.3 nm

    • Slit width: 0.5 nm

    • Lamp current: 5 mA

    • Graphite furnace temperature program:

      • Drying: 150 °C

      • Pyrolysis: 800 °C

      • Atomization: 2250 °C

      • Cleaning: 2500 °C

  • Analysis:

    • Calibrate the instrument using the prepared standards.

    • Analyze the blank and sample solutions.

    • The instrument software will calculate the lead concentration in the samples based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive elemental analysis technique that uses an inductively coupled plasma to ionize the sample.[4] The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[4]

Application Notes: ICP-MS offers extremely low detection limits for a wide range of elements, often in the parts-per-trillion (ppt) range.[4] It is a multi-element technique, but for lead analysis, it provides high precision and accuracy. Due to variations in the isotopic abundance of lead, the total lead concentration should be determined by summing the signals for isotopes 206, 207, and 208.[5]

Experimental Protocol: Determination of Lead by ICP-MS

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

  • Reagents:

    • High-purity nitric acid (HNO₃).

    • Lead reference standard solution (1000 mg/L).

    • Internal standard solution (e.g., Bismuth, Thallium).

    • Deionized water (18 MΩ·cm).

  • Sample Preparation:

    • Dilute the sample with 2% nitric acid to ensure the lead concentration is within the linear dynamic range of the instrument and that the total dissolved solids are below 0.2%.[6]

  • Standard Preparation:

    • Prepare a series of calibration standards by diluting the lead reference standard with 2% nitric acid.

  • Analysis:

    • Introduce the samples and standards into the ICP-MS. The instrument will measure the ion intensities for the lead isotopes.

    • The concentration of lead is determined by external calibration, using the calibration curve generated from the standards.[6]

Anodic Stripping Voltammetry (ASV)

Principle: ASV is an electrochemical technique for determining trace metal concentrations. It involves two steps: a pre-concentration step where lead ions in the sample are reduced and deposited onto a working electrode, followed by a stripping step where the deposited lead is oxidized, generating a current that is proportional to its concentration.[7][8]

Application Notes: ASV is a very sensitive technique, capable of detecting lead at parts-per-billion (ppb) levels.[7][9] It is a cost-effective method and can be used for on-site analysis with portable instrumentation.[7][10]

Experimental Protocol: Determination of Lead by ASV

  • Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).

  • Reagents:

    • Supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).

    • Lead standard solution.

  • Procedure:

    • Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte.

    • Deposition Step: Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) to the working electrode for a specific time (e.g., 60-300 seconds) while stirring the solution. This reduces Pb²⁺ to Pb and deposits it on the electrode.

    • Stripping Step: Scan the potential anodically (towards more positive values). The deposited lead will be stripped from the electrode, producing a current peak at a potential characteristic of lead.

    • The peak current is proportional to the concentration of lead in the sample. Quantification is typically done using the standard addition method.

II. Analytical Methods for the Determination of Bromate (BrO₃⁻)

The primary method for the determination of bromate in aqueous solutions is Ion Chromatography (IC), often coupled with a sensitive detection method.

Ion Chromatography (IC) with Post-Column Reaction and UV/Vis Detection

Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin.[11] For bromate analysis, after separation on an anion-exchange column, a post-column reaction is employed to produce a colored species that can be detected by a UV/Vis detector. This enhances the sensitivity and selectivity of the method.[12]

Application Notes: This method is widely used for the determination of trace levels of bromate in drinking water.[13] US EPA Method 326.0 utilizes the post-column reaction of bromate with iodide in an acidic medium to form the triiodide ion (I₃⁻), which is detected at 352 nm.[12][13] An alternative, EPA Method 317.0, uses o-dianisidine (ODA) as the post-column reagent, but ODA is a potential carcinogen.[12][13] Another post-column reagent that can be used is fuchsin.[14][15]

Experimental Protocol: IC with Triiodide Post-Column Reaction (based on EPA Method 326.0)

  • Instrumentation: Ion chromatograph equipped with an anion-exchange column, a post-column reaction system, and a UV/Vis detector.

  • Reagents:

    • Eluent: e.g., 9.0 mM sodium carbonate.[16]

    • Post-column reagent: Acidified potassium iodide (KI) solution.[16]

    • Bromate stock standard solution.

    • Deionized water.

  • Chromatographic Conditions (Example): [16]

    • Analytical Column: Anion-exchange column suitable for oxyhalide separation.

    • Eluent Flow Rate: 1.3 mL/min.

    • Injection Volume: 225 µL.

    • Detection: UV/Vis absorbance at 352 nm.

  • Post-Column Reaction:

    • The eluent from the column is mixed with the acidified KI reagent.

    • Bromate oxidizes iodide to triiodide (BrO₃⁻ + 9I⁻ + 6H⁺ → Br⁻ + 3I₃⁻ + 3H₂O).

    • The reaction mixture passes through a reaction coil, which may be heated to accelerate the reaction.[16]

  • Analysis:

    • Inject standards and samples into the ion chromatograph.

    • The bromate concentration is determined from the peak area using a calibration curve generated from the bromate standards.

III. Data Presentation

Table 1: Quantitative Data for Lead (Pb²⁺) Analysis Methods

Analytical MethodTypical Detection LimitLinear RangeAdvantagesDisadvantages
AAS (GFAAS) 1-10 µg/L10-100 µg/L[2]Good sensitivity, relatively low costSingle-element analysis, potential matrix interferences
ICP-MS < 0.1 ppt[4]Wide range (ppt to ppm)[4]Excellent sensitivity, multi-element capabilityHigh instrument cost, potential isobaric interferences
ASV 0.9 - 1.5 µg/L[17]6.25 - 500 µg/L[17]High sensitivity, low cost, portableSusceptible to matrix effects and interferences from other metals

Table 2: Quantitative Data for Bromate (BrO₃⁻) Analysis Methods

Analytical MethodTypical Detection LimitLinear RangeAdvantagesDisadvantages
IC with Conductivity Detection 0.1-20 ppb[12][13]Varies with column and conditionsSimple, direct detectionLower sensitivity, potential for interferences
IC with Post-Column Reaction (Triiodide) < 50 ppt[12][13]Sub-µg/L to µg/LHigh sensitivity and selectivityRequires additional reagents and hardware
IC-MS 6 ppt[12][13]VariesVery high sensitivity and specificityHigh instrument cost and complexity

IV. Visualization

Experimental Workflow Diagrams

Lead_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Sample Aqueous Sample Containing Pb²⁺ Acidification Acidify with HNO₃ Sample->Acidification AAS AAS Analysis Acidification->AAS Inject into Spectrometer ICPMS ICP-MS Analysis Acidification->ICPMS Inject into Spectrometer ASV ASV Analysis Acidification->ASV Add to Electrochemical Cell Data_AAS Measure Absorbance AAS->Data_AAS Data_ICPMS Measure Ion Intensity ICPMS->Data_ICPMS Data_ASV Measure Stripping Current ASV->Data_ASV Concentration Calculate Pb²⁺ Concentration Data_AAS->Concentration Data_ICPMS->Concentration Data_ASV->Concentration Bromate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ic Ion Chromatography cluster_pcr Post-Column Reaction cluster_detection Detection & Analysis Sample Aqueous Sample Containing BrO₃⁻ Filtration Filter Sample (if necessary) Sample->Filtration Injection Inject into IC Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Reagent Add Acidified KI Reagent Separation->Reagent Eluent Reaction Formation of Triiodide (I₃⁻) Reagent->Reaction UV_Vis UV/Vis Detection at 352 nm Reaction->UV_Vis Concentration Calculate BrO₃⁻ Concentration UV_Vis->Concentration

References

Application Notes and Protocols: Lead Bromate as a Precursor for Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lead-based catalysts have demonstrated significant utility in various chemical transformations. While lead nitrate (B79036) and acetate (B1210297) are commonly cited precursors for the synthesis of these catalysts, lead bromate (B103136) presents an alternative starting material. These application notes provide a comprehensive overview of the methodologies for preparing lead-based catalysts, with a focus on lead(II) oxide supported on zirconia (PbO/ZrO₂). This catalyst system has shown notable efficacy in the synthesis of diphenyl carbonate (DPC), a key intermediate in the production of polycarbonates.

II. Catalyst Application: Synthesis of Diphenyl Carbonate

Lead-based catalysts, particularly PbO/ZrO₂, are effective in catalyzing the transesterification of methyl phenyl carbonate (MPC) to produce diphenyl carbonate (DPC) and dimethyl carbonate (DMC). This reaction is a critical step in the non-phosgenating route to polycarbonates.

Reaction Pathway:

G MPC1 2 Methyl Phenyl Carbonate (MPC) Catalyst PbO/ZrO₂ Catalyst MPC1->Catalyst Transesterification DPC Diphenyl Carbonate (DPC) Catalyst->DPC DMC Dimethyl Carbonate (DMC) Catalyst->DMC

Caption: Transesterification of MPC to DPC and DMC catalyzed by PbO/ZrO₂.

III. Experimental Protocols for Catalyst Preparation

The following are detailed protocols for the synthesis of PbO/ZrO₂ catalysts. While these methods have been established using lead nitrate as a precursor, they can be adapted for lead bromate, provided the calcination conditions are optimized based on its thermal decomposition profile.

A. Impregnation Method

This method involves the deposition of the lead precursor onto a pre-formed zirconia support.

Workflow:

G cluster_prep Precursor Solution Preparation cluster_impregnation Impregnation cluster_processing Post-Impregnation Processing dissolve Dissolve Lead Precursor (e.g., this compound) in Water add_support Add ZrO₂ Support to Solution dissolve->add_support stir Stir Mixture add_support->stir stand Let Stand (12-24 h) stir->stand dry Dry in Oven (100-120 °C, 24 h) stand->dry calcine Calcine in Furnace (400-800 °C, 5-10 h) dry->calcine catalyst PbO/ZrO₂ Catalyst calcine->catalyst

Caption: Workflow for the impregnation synthesis of PbO/ZrO₂ catalyst.

Detailed Protocol:

  • Prepare the Impregnation Solution: Dissolve a calculated amount of this compound (or other lead salt) in deionized water to achieve the desired lead loading on the zirconia support. The concentration of the solution will depend on the pore volume of the zirconia.

  • Impregnate the Support: Add the ZrO₂ support to the lead precursor solution.

  • Stirring and Standing: Stir the mixture thoroughly for a specified time (e.g., 1-2 hours) to ensure uniform distribution of the precursor. Allow the mixture to stand for 12-24 hours to facilitate the impregnation process.

  • Drying: Separate the solid by filtration (if excess solution was used) and dry the impregnated support in an oven at 100-120 °C for 24 hours to remove the solvent.

  • Calcination: Calcine the dried material in a furnace. The temperature and duration of calcination are critical and should be determined based on the thermal decomposition of the lead precursor. For lead nitrate, temperatures between 400-800 °C for 5-10 hours are reported.[1] It is crucial to determine the appropriate calcination temperature for this compound through thermal analysis.

B. Co-precipitation Method

In this method, the lead and zirconium oxides are precipitated simultaneously from a solution of their precursors.

Workflow:

G cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Precipitation Processing mix_salts Mix Aqueous Solutions of Lead and Zirconium Salts add_precipitant Add Precipitating Agent (e.g., NH₄OH) dropwise mix_salts->add_precipitant adjust_ph Adjust pH and Stir add_precipitant->adjust_ph age Age the Precipitate adjust_ph->age filter_wash Filter and Wash Precipitate age->filter_wash dry Dry in Oven filter_wash->dry calcine Calcine in Furnace dry->calcine catalyst PbO/ZrO₂ Catalyst calcine->catalyst G cluster_mixing Mixing and Grinding cluster_calcination Calcination mix Mix ZrO₂ Support and Lead Precursor Powder grind Grind Mixture in a Mortar mix->grind calcine Calcine in Furnace (400-800 °C, 5-10 h) grind->calcine catalyst PbO/ZrO₂ Catalyst calcine->catalyst G Catalyst Synthesized PbO/ZrO₂ Catalyst XRD X-ray Diffraction (XRD) (Phase Identification, Crystallite Size) Catalyst->XRD SEM Scanning Electron Microscopy (SEM) (Morphology, Particle Size) Catalyst->SEM TEM Transmission Electron Microscopy (TEM) (Nanostructure, Particle Dispersion) Catalyst->TEM BET Brunauer-Emmett-Teller (BET) (Surface Area, Pore Volume) Catalyst->BET Performance Catalytic Performance Testing XRD->Performance SEM->Performance TEM->Performance BET->Performance

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of High-Performance Liquid Chromatography (HPLC) Methods for Bromate (B103136) Analysis

This document provides a detailed overview of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of bromate. Bromate, a potential human carcinogen, is a disinfection byproduct formed during the ozonation of water containing bromide.[1][2][3] Its presence in drinking water, bottled water, and pharmaceutical manufacturing processes is a significant health concern, necessitating sensitive and reliable analytical methods for its monitoring. The U.S. Environmental Protection Agency (EPA) and the European Union (EU) have set maximum contaminant levels for bromate in drinking water, typically at 10 µg/L (ppb).[3][4]

This guide details several established HPLC-based methods, including Ion Chromatography with Suppressed Conductivity Detection (IC-CD), Ion Chromatography with Post-Column Derivatization (IC-PCR), Two-Dimensional Ion Chromatography (2D-IC), and hyphenated mass spectrometry techniques such as IC-MS and LC-MS/MS. Each method's principles, experimental protocols, and performance characteristics are presented to assist researchers and analysts in selecting the most appropriate technique for their specific needs.

Comparative Summary of HPLC Methods for Bromate Analysis

The selection of an appropriate HPLC method for bromate analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of various commonly employed methods.

MethodTypical ColumnMobile Phase/EluentDetectionMethod Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) / MRL (µg/L)Linearity Range (µg/L)Key Features & References
IC-CD (EPA 300.1) Anion exchange (e.g., Dionex IonPac AS9-HC)Sodium Carbonate/BicarbonateSuppressed Conductivity~205 - 20VariesSuitable for higher concentrations, susceptible to interferences.[5][6][7]
IC-PCR (o-Dianisidine) (EPA 317.0) Anion exchange (e.g., Thermo Scientific IonPac™ AS9-HC)9.0 mM Sodium CarbonateUV/Vis (450 nm)0.1 - 0.50.50.5 - 15Highly specific and sensitive, but uses a potentially carcinogenic reagent.[1][2][8]
IC-PCR (Triiodide) (EPA 326.0/ISO 11206) Anion exchange (e.g., Dionex IonPac AS9-HC)9.0 mM Sodium CarbonateUV/Vis (352 nm)0.04 - 0.40.2 - 0.50.1 - 15.0Sensitive, uses less hazardous reagents than EPA 317.0.[3][5][8][9][10]
2D-IC-CD (EPA 302.0) 1D: Dionex IonPac AS19; 2D: Dionex IonPac AS24Potassium Hydroxide (KOH)Suppressed Conductivity0.120.18 (LCMRL)Not specifiedExcellent for high ionic strength matrices by removing interferences.[8][11]
IC-ICP-MS (EPA 321.8) Anion exchangeNitric AcidICP-MS (m/z 79 & 81)Not specifiedNot specifiedUp to 50Highly sensitive and specific, provides isotopic confirmation.[12]
LC-MS/MS (EPA 557) Reversed-phase (e.g., C18)Varies (e.g., Acetonitrile/Ammonium (B1175870) Formate)ESI-MS/MS0.015 - 0.2Not specifiedNot specifiedVery high sensitivity, applicable to multiple analytes.[7][13]
HILIC-LC/MS BEH Amide90% Acetonitrile: 10% 50 mM aq. Ammonium FormateMS~0.1Not specifiedNot specifiedAlternative to IC, good retention and detection without derivatization.

Experimental Protocols

Method 1: Ion Chromatography with Post-Column Derivatization and UV/Vis Detection (Based on EPA Method 326.0)

This method is highly sensitive and specific for bromate analysis in drinking water. It involves the separation of bromate from other anions using an ion chromatograph, followed by a post-column reaction where bromate oxidizes iodide to triiodide in an acidic solution, catalyzed by molybdenum (VI). The resulting triiodide is then detected by its strong absorbance at 352 nm.[5][14]

1. Instrumentation and Consumables

  • Ion Chromatograph (IC) system with a pump, injection valve, and column heater.

  • Post-Column Reagent Delivery System.

  • Heated Reaction Coil.

  • UV/Vis Detector.

  • Anion exchange guard and analytical columns (e.g., Dionex IonPac AS9-HC).[1][5]

  • Anion Suppressor.

  • Data acquisition and processing system.

2. Reagents and Standards

  • Reagent Water: Deionized water (18 MΩ-cm or better), free of anions of interest.[5]

  • Eluent Solution (9.0 mM Sodium Carbonate): Dilute 36 mL of 0.5 M sodium carbonate concentrate to 2 L with reagent water. Degas before use.[5]

  • Post-Column Reagent (PCR): In a 1 L volumetric flask, dissolve 43.1 g of potassium iodide (KI) in about 500 mL of reagent water. Add 215 µL of 2.0 mM ammonium molybdate (B1676688) solution. Dilute to volume with reagent water. This reagent should be protected from light and is stable for about 24 hours.[5]

  • Ammonium Molybdate Solution (2.0 mM): Dissolve 0.247 g of ammonium molybdate tetrahydrate in reagent water and dilute to 100 mL.[5]

  • Bromate Stock Standard (e.g., 1000 mg/L): Use a certified commercial standard or prepare by dissolving 1.306 g of potassium bromate (KBrO₃) in 1 L of reagent water.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with reagent water. Prepare fresh daily.[5]

3. Chromatographic Conditions

  • Analytical Column: Dionex IonPac AS9-HC (or equivalent)

  • Eluent: 9.0 mM Sodium Carbonate

  • Flow Rate: 1.3 mL/min[1]

  • Injection Volume: 250 µL[1]

  • Column Temperature: 42 °C[1]

  • Post-Column Reagent Flow Rate: 0.7 mL/min[1]

  • Reaction Coil Volume: 0.5 mL[1]

  • Reaction Temperature: 60 °C[1]

  • Detection: UV/Vis at 352 nm[9]

4. Sample Preparation and Analysis

  • Collect samples in clean, opaque plastic or amber glass bottles.

  • Preserve samples by adding ethylenediamine (B42938) (EDA) to a final concentration of 50 mg/L. Store at <6 °C.[14]

  • Allow samples to warm to room temperature before analysis.

  • Filter samples through a 0.45 µm filter if they contain particulates.[14]

  • Inject the sample into the IC system.

  • Quantify the bromate concentration by comparing the peak area to a calibration curve generated from the working standards.

Method 2: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers very high sensitivity and selectivity, making it suitable for trace-level analysis of bromate in complex matrices. It avoids the need for post-column derivatization.

1. Instrumentation and Consumables

  • HPLC or UPLC system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., ACQUITY UPLC BEH Amide).[15]

  • Data acquisition and processing system.

2. Reagents and Standards

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: 50 mM aqueous ammonium formate.

  • Bromate Stock and Working Standards: Prepared as described in Method 1.

3. LC-MS/MS Conditions

  • Analytical Column: ACQUITY UPLC BEH Amide (or equivalent)

  • Mobile Phase: Isocratic elution with 90% Acetonitrile: 10% 50 mM aqueous ammonium formate.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Ionization Mode: ESI Negative

  • MRM Transitions: Monitor for bromate (e.g., precursor ion m/z 127 or 129 for BrO₃⁻, product ions may vary).

4. Sample Preparation and Analysis

  • Sample collection and storage are similar to Method 1.

  • For samples with high sulfate (B86663) or carbonate content, pre-treatment with barium and hydronium cartridges may be necessary to reduce matrix effects.[13]

  • Filter the sample through a 0.2 µm filter.

  • Inject the sample into the LC-MS/MS system.

  • Identify and quantify bromate based on its retention time and specific MRM transitions.

Visualizations

HPLC_Bromate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection Preservation Preservation (EDA, <6°C) SampleCollection->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for HPLC-based bromate analysis.

HPLC_Method_Relationships cluster_methods HPLC Methods for Bromate Analysis cluster_pcr_types Derivatization Reagents IC_CD IC with Conductivity (EPA 300.1) IC_PCR IC with Post-Column Derivatization IC_CD->IC_PCR Improved Sensitivity & Specificity IC_MS IC with Mass Spectrometry (IC-MS/MS, IC-ICP-MS) IC_CD->IC_MS Highest Sensitivity & Specificity IC_PCR->IC_MS Higher Sensitivity & Confirmation ODA o-Dianisidine (ODA) (EPA 317.0) IC_PCR->ODA KI Potassium Iodide (KI) (EPA 326.0) IC_PCR->KI HILIC_MS HILIC with Mass Spectrometry IC_MS->HILIC_MS Alternative Separation

Caption: Logical relationships between different HPLC methods for bromate analysis.

References

Ion Chromatography Techniques for the Separation of Bromate Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromate (B103136) (BrO₃⁻) is a disinfection byproduct (DBP) formed when ozone, a powerful disinfectant used in water treatment, reacts with naturally occurring bromide in the source water.[1][2] Classified as a potential human carcinogen, its presence in drinking and mineral water is strictly regulated by national and international bodies.[1][2][3] For instance, the U.S. Environmental Protection Agency (EPA) and the European Commission have set a maximum contaminant level (MCL) of 10 µg/L (ppb) for bromate in drinking water, with even lower limits for some bottled waters.[1][2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring bromate levels to ensure public health.

Ion chromatography (IC) has emerged as a robust and widely accepted technique for the determination of bromate and other disinfection byproducts.[4] Various IC methods, approved by regulatory agencies like the U.S. EPA, offer different approaches to sample analysis, catering to diverse water matrices and detection limit requirements.[1] These methods typically involve an anion exchange separation followed by detection using suppressed conductivity, post-column reaction (PCR) with UV/Vis detection, or mass spectrometry (MS).

This document provides detailed application notes and experimental protocols for the separation and quantification of bromate ions using various ion chromatography techniques.

Methodologies and Experimental Protocols

Several U.S. EPA methods and their variations are commonly employed for bromate analysis. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

EPA Method 300.1: Suppressed Conductivity Detection

This method is suitable for the determination of bromate in drinking water with low ionic strength.[1] It utilizes an anion exchange column with a carbonate or hydroxide (B78521) eluent and suppressed conductivity detection.[4] The hydroxide eluent is generally more sensitive than the carbonate eluent.[4]

Experimental Protocol:

  • Instrumentation: Ion chromatograph equipped with a guard column, analytical column, suppressor, and a conductivity detector. A Reagent-Free™ IC (RFIC™) system can be used for automated eluent generation.[4]

  • Columns:

    • Guard Column: Dionex IonPac AG19 (4 x 50 mm)[4] or Dionex IonPac AG9-HC.

    • Analytical Column: Dionex IonPac AS19 (4 x 250 mm)[4] or Dionex IonPac AS9-HC.[1]

  • Eluent:

    • Isocratic: 20 mM KOH or NaOH.[4]

    • Gradient: A gradient of potassium hydroxide (KOH) can also be used for separating a wider range of anions.[5]

  • Eluent Source: Manually prepared or electrolytically generated using an RFIC system.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25 °C.[4]

  • Detection: Suppressed conductivity.

  • Sample Preparation: Samples should be filtered through a 0.45 µm filter prior to injection.

EPA Methods 317.0 and 326.0: Post-Column Reaction with UV/Vis Detection

For samples with high ionic matrices, where chloride and sulfate (B86663) can interfere with conductivity detection, post-column reaction methods offer enhanced selectivity and sensitivity.[1]

  • EPA Method 317.0: Involves post-column addition of o-dianisidine (ODA), which reacts with bromate to form a colored product detected by a UV/Vis detector.[3][4] However, ODA is a potential carcinogen.[3]

  • EPA Method 326.0: A safer alternative where bromate reacts with potassium iodide (KI) in an acidic medium to produce the triiodide ion (I₃⁻), which is then detected at 352 nm.[3][4]

Experimental Protocol (EPA Method 326.0):

  • Instrumentation: Ion chromatograph with a post-column reactor and a UV/Vis detector.

  • Columns: Dionex IonPac AS19 or AS9-HC.[6][7]

  • Eluent: Potassium hydroxide (KOH) gradient.[6]

  • Post-Column Reagent: Acidified potassium iodide (KI) solution.[6][7]

  • Detection: UV/Vis absorbance at 352 nm.[3][7]

  • Sample Preparation: Filtration through a 0.45 µm filter.

EPA Method 302.0: Two-Dimensional Ion Chromatography (2D-IC)

This method is designed for complex matrices with high concentrations of interfering ions.[8] It employs two columns with different selectivities to achieve superior resolution and matrix elimination.[2][8]

Experimental Protocol:

  • Instrumentation: A 2D-IC system with two sets of columns, two high-pressure pumps, and a switching valve.[9]

  • First Dimension:

    • Column: High-capacity column like Dionex IonPac AS19.[2][10]

    • Eluent: Potassium hydroxide (KOH) gradient.[2]

    • Purpose: A heart-cut of the eluent containing bromate is transferred to the second dimension, while the majority of the matrix ions are diverted to waste.[2][10]

  • Second Dimension:

    • Column: A column with different selectivity, such as Dionex IonPac AS24.[2][10]

    • Purpose: Further separation and quantification of bromate.

  • Detection: Suppressed conductivity.

EPA Methods 321.8 and 557: IC Coupled with Mass Spectrometry (IC-MS)

For ultra-trace level detection, coupling ion chromatography with mass spectrometry provides the highest sensitivity and selectivity.[11][12]

  • EPA Method 321.8: Uses IC with inductively coupled plasma mass spectrometry (ICP-MS) detection.[11][13]

  • EPA Method 557: Employs IC with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) for the analysis of haloacetic acids, bromate, and dalapon.[1][12]

Experimental Protocol (General IC-MS):

  • Instrumentation: Ion chromatograph interfaced with a mass spectrometer (ICP-MS or ESI-MS/MS).

  • Columns: Dionex IonPac AS-series or similar anion exchange columns.

  • Eluent: Compatible with the MS interface, often involving hydroxide or carbonate gradients.

  • Detection: Mass spectrometer monitoring for the specific mass-to-charge ratio of bromate.

  • Sample Preparation: Direct injection without filtering is often possible with IC-MS methods.[1]

Quantitative Data Summary

The performance of different IC methods for bromate analysis can be compared based on their method detection limits (MDLs).

MethodDetection TechniqueMethod Detection Limit (MDL) for BromateNotes
EPA Method 300.0 Suppressed Conductivity20 µg/L[1][2]Original IC method, less sensitive.
EPA Method 300.1 Suppressed Conductivity4 µg/L[1]Improved sensitivity over Method 300.0.
Isocratic IC-Conductivity Suppressed Conductivity0.14 - 0.16 µg/L[4]Using a Dionex IonPac AS19 column and a 20 mM hydroxide eluent.
EPA Method 317.0 Post-Column Reaction (ODA) with UV/Vis~0.2 µg/L[3]Uses a potentially carcinogenic reagent.
EPA Method 326.0 Post-Column Reaction (KI) with UV/Vis0.5 µg/L[6]Safer alternative to Method 317.0.
EPA Method 302.0 (2D-IC) Suppressed Conductivity0.036 µg/L[2]Excellent for high-salt matrices.
EPA Method 557 (IC-MS) Mass Spectrometry0.015 - 0.2 µg/L[1]Highly sensitive and specific.
IC-ICP-MS Inductively Coupled Plasma Mass Spectrometry-Provides species-specific quantification.[11]

Visualizations

Experimental Workflow for Bromate Analysis by Ion Chromatography

Bromate_Analysis_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_detection Detection cluster_data Data Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration Injector Autosampler/ Injector Filtration->Injector Guard Guard Column Injector->Guard Analytical Analytical Column (e.g., IonPac AS19) Guard->Analytical Suppressor Suppressor Analytical->Suppressor PCR Post-Column Reaction Analytical->PCR MS Mass Spectrometer (ICP-MS or ESI-MS/MS) Analytical->MS Conductivity Conductivity Detector Suppressor->Conductivity Data Data Acquisition and Processing Conductivity->Data UV_Vis UV/Vis Detector PCR->UV_Vis UV_Vis->Data MS->Data Report Concentration Report Data->Report

Caption: General experimental workflow for the analysis of bromate in water samples using ion chromatography.

Logical Relationship of Different IC Techniques for Bromate Analysis

IC_Techniques_Logic cluster_matrix Sample Matrix Complexity cluster_sensitivity Required Sensitivity Start Bromate Analysis Requirement Low_Ionic Low Ionic Strength (e.g., Drinking Water) Start->Low_Ionic High_Ionic High Ionic Strength (e.g., Mineral Water, Wastewater) Start->High_Ionic Standard Standard Sensitivity (µg/L) Low_Ionic->Standard High High Sensitivity (<1 µg/L) High_Ionic->High Method_PCR IC with Post-Column Reaction (PCR) (EPA 317.0/326.0) High_Ionic->Method_PCR Method_2D 2D-IC with Matrix Elimination (EPA 302.0) High_Ionic->Method_2D Method_Conductivity IC with Suppressed Conductivity (EPA 300.1) Standard->Method_Conductivity Ultra_Trace Ultra-Trace Sensitivity (ng/L) High->Ultra_Trace High->Method_PCR High->Method_2D Method_MS IC-MS (EPA 321.8/557) Ultra_Trace->Method_MS

References

Spectrophotometric Determination of Bromate in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromate (B103136) (BrO₃⁻), a potential human carcinogen, is a disinfection byproduct formed during the ozonation of drinking water containing bromide ions. Its presence in drinking water is a significant health concern, necessitating sensitive and reliable analytical methods for its monitoring to ensure water quality and safety. Regulatory bodies such as the World Health Organization (WHO) and the European Union have set maximum contaminant levels for bromate in drinking water, typically at 10 µg/L. Spectrophotometry offers a cost-effective and accessible alternative to more complex techniques like ion chromatography for the quantification of bromate.

This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of bromate in water samples.

Methods for Spectrophotometric Determination of Bromate

This section outlines the principles and protocols for three different spectrophotometric methods.

Fuchsin Method

Principle: This method is based on the reaction of bromate with an excess of metabisulfite (B1197395) in an acidic medium to form bromine. The bromine then reacts with reduced fuchsin, regenerating its quinoidal structure, which results in a red-colored product with a maximum absorbance at 530 nm.[1] Cationic interferences from heavy metals can be removed by passing the sample through a strong cationic resin.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Fuchsin Color Developing Reagent: Dissolve 100 mg of basic fuchsin in 100 ml of deionized water. To 10 ml of this solution, add 0.5 ml of 6 M HCl and 200 mg of sodium metabisulfite. Dilute to 100 ml with deionized water and allow the solution to decolorize overnight.[2]

    • Citrate (B86180) Buffer Solution (pH 3.4): Prepare a citrate buffer solution and adjust the pH to 3.4.[1]

    • Standard Bromate Solutions: Prepare a stock solution of bromate and dilute it to create a series of standard solutions for calibration.

  • Sample Preparation:

    • Pass the drinking water samples through a strong cationic resin (e.g., Dowex 50) in the Na⁺ form to remove cationic interferences. Discard the first 3 ml of the eluate.[2]

  • Measurement Procedure:

    • To a 25 ml volumetric flask, add the pre-treated water sample.

    • Add 1.5 ml of 0.1 M HCl, 1.25 ml of citrate buffer solution, and 0.2 ml of the fuchsin color developing reagent.[2]

    • Allow the solution to stand for approximately 26-30 minutes for complete color development.[1][2]

    • Measure the absorbance of the solution at 530 nm against a reagent blank.[1][2]

  • Calibration:

    • Prepare a series of calibration standards by adding 1.25 ml of citrate buffer solution and 0.2 ml of the color developing reagent to known concentrations of bromate standard solutions in 25 ml volumetric flasks.[2]

    • Measure the absorbance of the standards at 530 nm and construct a calibration curve of absorbance versus bromate concentration.

Chlorpromazine (B137089) Method

Principle: This method relies on the oxidation of chlorpromazine by bromate in an acidic medium, which leads to the formation of a colored radical product that can be measured spectrophotometrically.[3] This method can be adapted for flow-injection analysis (FIA) to enhance sensitivity and sample throughput. To minimize nitrite (B80452) interference, sulfamic acid can be added to the reagent.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Chlorpromazine Solution: Prepare a solution of chlorpromazine in a suitable acidic medium.

    • Acidic Medium: A solution of hydrochloric acid is typically used.

    • Standard Bromate Solutions: Prepare a stock solution of bromate and create a series of dilutions for calibration standards.

  • Measurement Procedure (Manual Method):

    • In a test tube, mix a specific volume of the water sample with the chlorpromazine solution and the acidic medium.

    • Allow the reaction to proceed for a set amount of time to ensure complete color development.

    • Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance.

  • Flow-Injection Analysis (FIA) Protocol:

    • A flow-injection system is set up with a spectrophotometric detector.

    • The sample is injected into a carrier stream, which then merges with reagent streams containing chlorpromazine and an acidic solution.

    • The reaction occurs in a reaction coil, and the absorbance of the colored product is measured as it passes through the detector.[4]

  • Calibration:

    • Prepare a series of bromate standards and analyze them using the same procedure as the samples.

    • Construct a calibration curve by plotting the absorbance against the bromate concentration.

3,3'-Dimethylnaphthidine Method

Principle: In an acidic medium, bromate oxidizes iodide to iodine. The liberated iodine then reacts with 3,3'-dimethylnaphthidine to form a pink-colored product that can be quantified photometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Reagent 1 (Potassium Iodide Solution): Dissolve 1.0 g of potassium iodide in 100 mL of analytical grade water.

    • Reagent 2 (3,3'-Dimethylnaphthidine Solution): Prepare a solution of 3,3'-dimethylnaphthidine in a mixture of acetic acid and ethanol.

    • Acidic Medium: A solution of perchloric acid is used to acidify the reaction mixture.

    • Standard Bromate Solutions: Prepare a stock solution of potassium bromate and dilute to obtain working standards.

  • Measurement Procedure:

    • In a suitable reaction vessel, add 20.0 mL of the water sample.

    • Add 0.20 mL of Reagent 1 (potassium iodide solution) and mix.

    • Add 0.40 mL of Reagent 2 (3,3'-dimethylnaphthidine solution) and mix. The solution may become milky.

    • Add 0.20 mL of perchloric acid and mix.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Measure the absorbance of the pink-colored solution at the appropriate wavelength against a reagent blank. The color is stable for about 15 minutes.

  • Calibration:

    • Prepare a series of bromate standards and treat them with the same reagents as the samples.

    • Construct a calibration curve by plotting the absorbance values against the corresponding bromate concentrations.

Quantitative Data Summary

ParameterFuchsin MethodChlorpromazine Method (FIA)3,3'-Dimethylnaphthidine Method
Wavelength (λmax) 530 nm[1][2]Not specifiedNot specified
Linear Range Up to 20 µg/L[1]1 - 20 µg/L[3]0.5 - 20.0 µg/L
Limit of Detection (LOD) 1 µg/L[1]0.2 µg/L[3]Not specified
Precision (RSD) 6% at 5 µg/L[1]< 1.6%[4]Not specified
Reaction Time ~26 minutes[1]Fast (FIA)30 minutes

Experimental Workflow Diagram

Spectrophotometric_Bromate_Determination cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Water Sample Pretreatment Pre-treatment (e.g., Cation Exchange) Sample->Pretreatment Reagent_Addition Addition of Reagents Pretreatment->Reagent_Addition Treated Sample Standards Bromate Standards Standards->Reagent_Addition Standard Solutions Color_Development Color Development (Incubation) Reagent_Addition->Color_Development Spectrophotometer Spectrophotometer Measurement Color_Development->Spectrophotometer Calibration_Curve Calibration Curve Construction Spectrophotometer->Calibration_Curve Concentration Bromate Concentration Determination Spectrophotometer->Concentration Calibration_Curve->Concentration

Caption: General workflow for spectrophotometric determination of bromate.

Signaling Pathway Diagram (Reaction Principle)

Bromate_Reaction_Pathway cluster_fuchsin Fuchsin Method cluster_chlorpromazine Chlorpromazine Method cluster_dmn 3,3'-Dimethylnaphthidine Method BrO3_F Bromate (BrO₃⁻) Br2 Bromine (Br₂) BrO3_F->Br2 + Metabisulfite Metabisulfite (Acidic Medium) Metabisulfite->Br2 Colored_Product_F Colored Product (Red, λ=530nm) Br2->Colored_Product_F + Reduced_Fuchsin Reduced Fuchsin (Colorless) Reduced_Fuchsin->Colored_Product_F BrO3_C Bromate (BrO₃⁻) Colored_Radical Colored Radical Product BrO3_C->Colored_Radical + Chlorpromazine Chlorpromazine (Acidic Medium) Chlorpromazine->Colored_Radical BrO3_D Bromate (BrO₃⁻) Iodine Iodine (I₂) BrO3_D->Iodine + Iodide Iodide (I⁻) (Acidic Medium) Iodide->Iodine Colored_Product_D Colored Product (Pink) Iodine->Colored_Product_D + DMN 3,3'-Dimethyl- naphthidine DMN->Colored_Product_D

References

Application Notes and Protocols for Lead Bromate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Lead bromate (B103136) is a highly toxic and potentially explosive substance. All handling and experimentation should be conducted by qualified professionals in a well-equipped laboratory with appropriate personal protective equipment and safety protocols in place.

Introduction

Lead bromate (Pb(BrO₃)₂) is an inorganic compound with limited but specific applications in materials science. As a strong oxidizing agent, its properties are of interest in specialized chemical synthesis. This document provides an overview of its known applications, synthesis protocols, and material properties based on available scientific literature.

Data Presentation: Properties of this compound

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula Pb(BrO₃)₂
Molecular Weight 463.00 g/mol [1][2][3]
Appearance Colorless monoclinic crystals[1][4]
Density 5.53 g/cm³[1]
Decomposition Temp. 180°C[1]
Solubility Slightly soluble in cold water, moderately soluble in hot water.[1][4]
Crystal Structure 1 Orthorhombic, Space Group Pbcn. The structure is two-dimensional, consisting of Pb(O₃Br)₂ sheets. Pb²⁺ is in an 8-coordinate geometry with Pb-O bond distances ranging from 2.46–2.94 Å.[5]
Crystal Structure 2 Monoclinic, Space Group C2/c. The structure is three-dimensional. Pb²⁺ is in a 10-coordinate geometry with Pb-O bond distances ranging from 2.69–3.03 Å.[6]
Percent Composition Pb: 44.75%, Br: 34.52%, O: 20.73%[1][2]

Application Notes

The primary documented application of this compound in materials science is as a precursor in the synthesis of heterogeneous catalysts.

Catalyst Precursor for Diphenyl Carbonate Synthesis

This compound can be used as a precursor for the synthesis of lead(II) oxide on a zirconium dioxide support (PbO/ZrO₂).[4] This catalyst is employed in the production of diphenyl carbonate (DPC), an important monomer in the synthesis of polycarbonates. The non-phosgene route for DPC production is considered more environmentally friendly, and the development of effective catalysts is a key area of research.

The PbO/ZrO₂ catalyst, with PbO as the active component, typically has a PbO mass composition of 7.6% to 22.8%.[4] The use of this compound as the lead precursor allows for the formation of finely dispersed PbO particles on the support after calcination.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described:

Method 1: Reaction of Lead Carbonate with Bromic Acid

This method involves the reaction of a lead salt with bromic acid.

  • Materials: Lead carbonate (PbCO₃), Bromic acid (HBrO₃), distilled water.

  • Procedure:

    • In a well-ventilated fume hood, prepare a solution of bromic acid.

    • Slowly add lead carbonate to the bromic acid solution with constant stirring.

    • Continue stirring until the cessation of gas evolution (CO₂).

    • The resulting solution contains dissolved this compound.

    • Crystallize the this compound by slow evaporation of the water.

    • Filter the crystals, wash with a small amount of cold distilled water, and dry in a desiccator.

Method 2: Precipitation Reaction

This method involves the reaction of a soluble lead salt with a soluble bromate salt.

  • Materials: Lead acetate (B1210297) (Pb(C₂H₃O₂)₂), Potassium bromate (KBrO₃), distilled water.

  • Procedure:

    • Prepare separate aqueous solutions of lead acetate and potassium bromate.

    • Slowly add the potassium bromate solution to the lead acetate solution with vigorous stirring.

    • A white precipitate of this compound will form.

    • Allow the precipitate to settle, then filter the mixture.

    • Wash the precipitate several times with cold distilled water to remove any unreacted salts.

    • Dry the purified this compound in a desiccator at room temperature.

WARNING: this compound produced by this method may be unstable and can detonate or explode upon heating, striking, or rubbing due to the occlusion of acetate.[1] Extreme caution is advised.

Preparation of PbO/ZrO₂ Catalyst

This protocol details the use of this compound as a precursor for a supported catalyst.

  • Materials: this compound (Pb(BrO₃)₂), Zirconium dioxide (ZrO₂) support, distilled water.

  • Procedure (Impregnation Method):

    • Prepare an aqueous solution of this compound.

    • Add the ZrO₂ support material to the this compound solution.

    • Stir the mixture continuously for 12-24 hours to ensure even impregnation.

    • Dry the impregnated support in an oven at 100-120°C for 24 hours.

    • Calcine the dried material in a furnace at 400-800°C for 5-10 hours to decompose the this compound and form PbO on the ZrO₂ support.[4]

Visualizations

Synthesis Workflow for this compound

G cluster_0 Method 1: From Lead Carbonate cluster_1 Method 2: Precipitation PbCO3 Lead Carbonate (PbCO₃) Reaction1 Reaction & CO₂ Evolution PbCO3->Reaction1 HBrO3 Bromic Acid (HBrO₃) HBrO3->Reaction1 Crystallization Crystallization Reaction1->Crystallization PbBrO3_1 This compound (Pb(BrO₃)₂) Crystallization->PbBrO3_1 PbAcetate Lead Acetate Solution Precipitation Precipitation PbAcetate->Precipitation KBrO3 Potassium Bromate Solution KBrO3->Precipitation Filtration Filtration & Washing Precipitation->Filtration PbBrO3_2 This compound (Pb(BrO₃)₂) (Potentially Explosive) Filtration->PbBrO3_2

Caption: Synthesis pathways for this compound.

Safety and Handling

Lead and its compounds are highly toxic and can cause damage to the hematopoietic, nervous, and digestive systems, as well as the kidneys.[4] Chronic exposure is the primary concern in occupational settings.

  • Toxicity: this compound is poisonous.[1] Ingestion and inhalation should be avoided.

  • Explosive Hazard: When prepared from lead acetate, this compound may be sensitive to heat, shock, or friction and can detonate.[1]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment, including safety glasses with side shields, gloves, and a lab coat.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from organic materials and reducing agents.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

Standard Operating Procedures for the Safe Handling of Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lead bromate (B103136) (Pb(BrO₃)₂) is a colorless, crystalline solid that poses significant health and safety risks.[1] It is classified as a toxic and potentially explosive compound and is considered a probable human carcinogen.[2][3] These application notes provide detailed protocols and safety guidelines for the handling of lead bromate in a laboratory setting to minimize risk to personnel and the environment. The primary hazards associated with this compound stem from its lead content, the toxicity of the bromate ion, and its potential for explosive decomposition.[4]

Particular caution must be exercised when this compound has been synthesized from lead acetate (B1210297) and an alkali bromate, as it may be prone to detonation upon heating, friction, or impact.[1]

Health Hazards

Lead and its compounds are systemic toxicants that can adversely affect the hematopoietic, nervous, digestive, and renal systems.[4] Chronic exposure to lead can lead to long-term health issues. The bromate ion is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Acute ingestion of large amounts of bromate can cause gastrointestinal distress, kidney failure, and hearing loss.[2]

Quantitative Data Summary

Due to the limited availability of specific toxicological data for this compound, the following table includes information on lead and bromate as individual components. Researchers should treat this compound with the high degree of caution appropriate for both a lead compound and a bromate salt.

PropertyValueReference(s)
Chemical Formula Pb(BrO₃)₂[1]
Molecular Weight 463.01 g/mol [1]
Appearance Colorless monoclinic crystals[1]
Density 5.53 g/cm³[1]
Decomposition Temp. 180 °C[1]
Solubility Slightly soluble in cold water, moderately soluble in hot water.[1]
Lead Toxicity Can damage the hematopoietic, nervous, digestive systems, and kidneys. Chronic occupational poisoning is a primary concern.[4]
Bromate Carcinogenicity Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC. Long-term exposure to high levels has caused cancer in rats.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound by reacting an aqueous solution of lead acetate with potassium bromate. Extreme caution is advised as this compound produced by this method may be explosive. [1]

Materials:

  • Lead(II) acetate

  • Potassium bromate

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Solutions:

    • In a well-ventilated fume hood, prepare a saturated solution of lead(II) acetate in deionized water.

    • In a separate beaker, prepare a saturated solution of potassium bromate in deionized water.

  • Precipitation:

    • Place the lead(II) acetate solution on a stir plate and begin stirring.

    • Slowly add the potassium bromate solution dropwise to the lead(II) acetate solution.

    • A white precipitate of this compound will form immediately.

  • Isolation and Washing:

    • Once the addition is complete, continue stirring for 10-15 minutes to ensure complete precipitation.

    • Turn off the stirrer and allow the precipitate to settle.

    • Carefully decant the supernatant.

    • Isolate the this compound precipitate by vacuum filtration.

    • Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials.

  • Drying:

    • Carefully transfer the filtered this compound to a watch glass.

    • Dry the product in a drying oven at a temperature not exceeding 50°C to minimize the risk of decomposition. Do not heat above 180°C as it will decompose. [1]

Visualizations

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_waste Waste Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area Prepare Fume Hood and Emergency Equipment Weighing Weighing in Fume Hood Prepare_Work_Area->Weighing Synthesis Synthesis/Reaction (Behind Blast Shield) Weighing->Synthesis Transfer Transferring Solutions Synthesis->Transfer Segregate_Waste Segregate Hazardous Waste Synthesis->Segregate_Waste Labeling Properly Label Container Transfer->Labeling Store Store in a Cool, Dry, Designated Area Labeling->Store Dispose Dispose via Certified Hazardous Waste Vendor Segregate_Waste->Dispose Spill Spill Response Exposure Personal Exposure Response Handling Handling Handling->Spill Handling->Exposure

Caption: Workflow for the safe handling of this compound from preparation to disposal.

General Toxicological Pathway for Lead

Lead_Toxicity_Pathway Absorption Absorption into Bloodstream Distribution Distribution to Tissues (Bone, Kidney, CNS) Absorption->Distribution Enzyme_Inhibition Inhibition of Key Enzymes (e.g., ALAD in heme synthesis) Distribution->Enzyme_Inhibition Oxidative_Stress Generation of Reactive Oxygen Species Distribution->Oxidative_Stress Cellular_Damage Cellular Damage Enzyme_Inhibition->Cellular_Damage Oxidative_Stress->Cellular_Damage Organ_Dysfunction Organ Dysfunction (Neurological, Hematological, Renal) Cellular_Damage->Organ_Dysfunction

Caption: A simplified diagram of the general toxicological pathway of lead following exposure.

References

Application Notes and Protocols: A Step-by-Step Guide to Lead Bromate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the precipitation of lead bromate (B103136) (Pb(BrO₃)₂) in a laboratory setting. Lead bromate is a colorless monoclinic crystal that is slightly soluble in water.[1] This protocol details the necessary safety precautions, required materials and reagents, and a thorough experimental procedure for the synthesis, isolation, and purification of this compound precipitate. Additionally, this guide includes a summary of relevant quantitative data and visual diagrams to illustrate the chemical reaction pathway and the experimental workflow.

Introduction

This compound precipitation is a chemical reaction that results in the formation of solid this compound from a solution. This process is a classic example of a precipitation reaction, where two soluble ionic compounds react to form an insoluble product.[2][3] The reaction is driven by the low solubility of this compound in water. A common method for synthesizing this compound involves the reaction between a soluble lead salt, such as lead(II) acetate, and a soluble bromate salt, like potassium bromate.[1] Understanding and controlling this precipitation process is crucial for various research applications where precise synthesis of inorganic compounds is required.

Safety Precautions

Working with lead compounds requires strict adherence to safety protocols due to their toxicity. Lead and its compounds can be harmful if inhaled or ingested, and they are known to have detrimental effects on the nervous system, kidneys, and hematopoietic system.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: When handling lead salts as a powder, a dust mask or a respirator should be used to avoid inhalation.

Handling and Storage:

  • All work with lead compounds should be conducted in a well-ventilated area, preferably within a fume hood.

  • Avoid generating dust when handling solid lead salts.

  • Lead compounds should be stored in clearly labeled, tightly sealed containers in a cool, dry, and designated area.

  • Pregnant women should not handle lead compounds.

Waste Disposal:

  • All waste containing lead must be disposed of as hazardous waste according to institutional and local regulations.

Signaling Pathway of this compound Precipitation

The precipitation of this compound occurs through a double displacement reaction between aqueous lead(II) ions and aqueous bromate ions.

LeadBromatePrecipitation cluster_reactants Aqueous Reactants cluster_products Products Pb(NO3)2(aq) Lead(II) Nitrate (B79036) Solution (Pb²⁺(aq) + 2NO₃⁻(aq)) Pb(BrO3)2(s) This compound Precipitate (Pb(BrO₃)₂(s)) Pb(NO3)2(aq)->Pb(BrO3)2(s) Pb²⁺ KNO3(aq) Potassium Nitrate Solution (K⁺(aq) + NO₃⁻(aq)) Pb(NO3)2(aq)->KNO3(aq) 2NO₃⁻ KBrO3(aq) Potassium Bromate Solution (K⁺(aq) + BrO₃⁻(aq)) KBrO3(aq)->Pb(BrO3)2(s) 2BrO₃⁻ KBrO3(aq)->KNO3(aq) 2K⁺

Caption: Signaling pathway of this compound precipitation.

Experimental Protocol

This protocol describes the synthesis of this compound via the reaction of lead(II) nitrate and potassium bromate.

4.1. Materials and Reagents

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • Beakers (250 mL)

  • Graduated cylinders (100 mL)

  • Stirring rod

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Whatman No. 1 filter paper (or equivalent)

  • Wash bottle with deionized water

  • Drying oven

  • Spatula

  • Weighing balance

4.2. Reagent Preparation

  • 0.5 M Lead(II) Nitrate Solution: Dissolve 16.56 g of lead(II) nitrate in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

  • 1.0 M Potassium Bromate Solution: Dissolve 16.70 g of potassium bromate in 100 mL of deionized water in a separate 250 mL beaker. Gentle heating may be required to fully dissolve the salt.

4.3. Precipitation Procedure

  • Transfer 100 mL of the 0.5 M lead(II) nitrate solution to a clean 250 mL beaker.

  • Place the beaker on a magnetic stirrer and begin stirring the solution at a moderate speed.

  • Slowly add 100 mL of the 1.0 M potassium bromate solution to the lead(II) nitrate solution while continuously stirring. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion and to promote particle growth for easier filtration.

  • Turn off the stirrer and allow the precipitate to settle for at least 30 minutes.

4.4. Isolation and Purification of the Precipitate

  • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

  • Place a pre-weighed piece of filter paper in the Buchner funnel and wet it with a small amount of deionized water to ensure it is sealed.

  • Carefully decant the supernatant from the beaker containing the precipitate into the funnel.

  • Transfer the this compound precipitate into the funnel using a spatula and a stream of deionized water from a wash bottle to rinse the beaker.

  • Wash the precipitate in the funnel with two to three portions of cold deionized water to remove any soluble impurities.

  • Continue the vacuum to draw air through the precipitate for 10-15 minutes to partially dry it.

4.5. Drying the Precipitate

  • Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.

  • Dry the precipitate in a drying oven at 80-100°C for at least one hour, or until a constant weight is achieved.

  • Allow the watch glass and precipitate to cool to room temperature in a desiccator before weighing.

Experimental Workflow

ExperimentalWorkflow A Prepare 0.5 M Pb(NO₃)₂ and 1.0 M KBrO₃ Solutions B Mix Solutions with Stirring A->B C Allow Precipitate to Settle B->C D Vacuum Filtration C->D E Wash Precipitate with Deionized Water D->E F Dry Precipitate in Oven E->F G Weigh Final Product F->G

Caption: Experimental workflow for this compound precipitation.

Data Presentation

The following tables summarize key quantitative data for this compound and the related compound, lead bromide.

Table 1: Properties of this compound

PropertyValue
Chemical Formula Pb(BrO₃)₂
Molar Mass 463.00 g/mol
Appearance Colorless monoclinic crystals[1]
Solubility Product (Ksp) 7.9 x 10⁻⁶ at 25°C

Table 2: Solubility of Lead Bromide in Water at Different Temperatures

Disclaimer: The following data is for lead(II) bromide (PbBr₂), a related but different compound, and is provided for illustrative purposes due to the lack of available temperature-dependent solubility data for lead(II) bromate.

Temperature (°C)Solubility (g / 100 g H₂O)
00.455
200.973
1004.41

Conclusion

This application note provides a detailed and practical protocol for the precipitation of this compound. By following the outlined steps and adhering to the necessary safety precautions, researchers can reliably synthesize and isolate this compound for their specific applications. The provided data and diagrams serve as a useful reference for understanding the underlying chemical principles and the experimental process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of pure lead bromate (B103136) (Pb(BrO₃)₂).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in synthesizing pure lead bromate?

A1: The primary challenges in synthesizing pure this compound include:

  • Co-precipitation of impurities: Unreacted starting materials or other ions present in the reaction mixture can co-precipitate with the this compound, reducing its purity.

  • Formation of unstable byproducts: Using lead acetate (B1210297) as a precursor can lead to the occlusion of acetate ions in the crystal lattice, forming a product that may be explosive upon heating or mechanical shock.[1]

  • Incomplete reaction: Failure to achieve the correct stoichiometric ratios or reaction conditions can result in a low yield of the desired product.

  • Difficulty in purification: Due to its slight solubility in cold water, purification by recrystallization requires careful control of temperature to maximize yield while removing impurities.

Q2: What is the recommended and safest synthesis route for this compound?

A2: The recommended method is the reaction of aqueous solutions of lead(II) nitrate (B79036) and potassium bromate. This route is preferred over using lead(II) acetate to avoid the formation of dangerously unstable this compound that has occluded acetate.

Q3: My synthesized this compound has a yellowish tint. What is the likely cause and how can I fix it?

A3: A yellowish tint may indicate the presence of impurities, such as iron(III) ions from the starting materials or glassware. To address this, ensure high-purity reagents are used. If the impurity persists, it can often be removed during the recrystallization process. Dissolving the crude product in hot deionized water and filtering the hot solution before cooling can help remove insoluble colored impurities.

Q4: The yield of my this compound is consistently low. What are the possible reasons?

A4: Low yield can be attributed to several factors:

  • Incomplete precipitation: Ensure that the stoichiometric amount of potassium bromate is added to the lead nitrate solution. A slight excess of potassium bromate can help drive the reaction to completion.

  • Loss during washing: Washing the precipitate with water at room temperature or warmer will lead to significant loss of product due to its solubility. Always use ice-cold deionized water for washing.

  • Premature crystallization during hot filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper. It is important to keep the funnel and receiving flask warm.

  • Using too much solvent for recrystallization: Dissolving the crude product in an excessive volume of hot water will result in a lower recovery upon cooling. Use the minimum amount of hot solvent necessary to dissolve the solid.

Q5: How can I confirm the purity of my synthesized this compound?

A5: The purity of this compound can be assessed using various analytical techniques:

  • Elemental Analysis: To determine the percentage composition of lead, bromine, and oxygen.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To detect and quantify trace metal impurities.

  • Ion Chromatography (IC): To analyze the concentration of the bromate anion and detect any anionic impurities such as unreacted bromide or nitrate.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the product and identify any crystalline impurities.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Product is explosive or detonates on heating/striking. Use of lead acetate as a precursor, leading to occluded acetate.Immediately and safely dispose of the material according to institutional safety protocols. In the future, exclusively use lead nitrate as the lead source.
White precipitate does not form upon mixing reactants. Incorrect concentration of reactants; solutions are too dilute.Increase the concentration of the lead nitrate and potassium bromate solutions. Ensure the reaction is carried out at a suitable temperature to promote precipitation.
The final product contains unreacted starting materials. Incomplete reaction or insufficient washing.Ensure the correct stoichiometry is used. Wash the precipitate thoroughly with ice-cold deionized water. Perform recrystallization to further purify the product.
Crystals do not form upon cooling after recrystallization. Solution is not supersaturated; too much solvent was used.Reheat the solution to evaporate some of the solvent to increase the concentration of this compound. Allow the solution to cool slowly again.
Formation of very fine, difficult-to-filter crystals. The solution was cooled too rapidly.Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula Pb(BrO₃)₂
Molar Mass 463.00 g/mol
Appearance Colorless monoclinic crystals[2]
Density 5.53 g/cm³[1]
Melting Point Decomposes at approximately 180 °C[1]
Solubility in Water Slightly soluble in cold water, moderately soluble in hot water.[1][2]

Experimental Protocol: Synthesis of Pure Lead(II) Bromate

This protocol details the synthesis of pure lead(II) bromate via the reaction of lead(II) nitrate and potassium bromate, followed by purification through recrystallization.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • Ice

Equipment:

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of lead(II) nitrate by dissolving a calculated amount in deionized water in a beaker.

    • In a separate beaker, prepare a stoichiometric equivalent solution of potassium bromate in deionized water. A slight excess (e.g., 5%) of potassium bromate can be used to ensure complete precipitation of the lead ions.

  • Precipitation of this compound:

    • Gently heat both solutions to approximately 50-60 °C to increase the solubility of the reactants.

    • While stirring the lead(II) nitrate solution, slowly add the potassium bromate solution.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing of Crude Product:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Filter the cold suspension to collect the this compound precipitate.

    • Wash the precipitate in the funnel with several small portions of ice-cold deionized water to remove any soluble impurities, such as potassium nitrate and unreacted starting materials.

  • Purification by Recrystallization:

    • Transfer the crude this compound to a clean beaker.

    • Add a minimal amount of deionized water and heat the mixture with stirring until the solid dissolves completely. Avoid adding excess water to ensure a good yield upon cooling.

    • If the solution is not colorless, it can be hot-filtered to remove any insoluble impurities.

    • Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the beaker in an ice bath to induce further crystallization.

  • Final Product Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a clean Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the purified this compound in a drying oven at a temperature well below its decomposition point (e.g., 80 °C) until a constant weight is achieved.

Visualizations

troubleshooting_workflow start Problem Encountered During Synthesis issue_purity Low Purity/ Contamination start->issue_purity issue_yield Low Yield start->issue_yield issue_safety Safety Hazard (e.g., Explosion) start->issue_safety cause_purity1 Co-precipitation of Impurities issue_purity->cause_purity1 cause_purity2 Incomplete Reaction issue_purity->cause_purity2 cause_yield1 Product Loss During Washing issue_yield->cause_yield1 cause_yield2 Incomplete Precipitation issue_yield->cause_yield2 cause_yield3 Excess Solvent in Recrystallization issue_yield->cause_yield3 cause_safety1 Use of Lead Acetate issue_safety->cause_safety1 solution_purity1 Recrystallize Product cause_purity1->solution_purity1 solution_purity2 Thorough Washing with Ice-Cold Water cause_purity1->solution_purity2 solution_purity3 Ensure Stoichiometric Reactant Ratios cause_purity2->solution_purity3 end Pure this compound/ Safe Procedure solution_purity1->end solution_purity2->end solution_purity3->end solution_yield1 Use Ice-Cold Washing Solvent cause_yield1->solution_yield1 solution_yield2 Use Slight Excess of Precipitant cause_yield2->solution_yield2 solution_yield3 Use Minimal Amount of Hot Solvent for Recrystallization cause_yield3->solution_yield3 solution_yield1->end solution_yield2->end solution_yield3->end solution_safety1 STOP! Safely Dispose of Material cause_safety1->solution_safety1 prevention_safety1 Use Lead Nitrate as Precursor solution_safety1->prevention_safety1 prevention_safety1->end

Caption: Troubleshooting workflow for this compound synthesis.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Pb(NO₃)₂ (aq) + 2KBrO₃ (aq) precipitation Precipitation reactants->precipitation Mix & Stir crude_product Crude Pb(BrO₃)₂ (s) precipitation->crude_product dissolution Dissolve in Hot Water crude_product->dissolution Isolate & Wash recrystallization Slow Cooling dissolution->recrystallization pure_product Pure Pb(BrO₃)₂ Crystals recrystallization->pure_product analysis_methods Purity Assessment (ICP-MS, IC, XRD) pure_product->analysis_methods

References

Technical Support Center: Lead Bromate Precipitation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead bromate (B103136) precipitation reactions. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing lead bromate?

A1: this compound can be synthesized through two primary methods:

  • Precipitation Reaction: Reacting a soluble lead(II) salt solution, such as lead nitrate (B79036) or lead acetate (B1210297), with a soluble bromate salt solution, like potassium bromate.[1]

  • Reaction with Bromic Acid: Treating lead carbonate with bromic acid.[1] Bromic acid is typically prepared by reacting barium bromate with sulfuric acid.[1][2][3]

Q2: What is the expected solubility of this compound in water?

A2: this compound is slightly soluble in cold water and moderately soluble in hot water.[4] This temperature-dependent solubility is a critical factor in optimizing the yield of the precipitation reaction. Cooling the reaction mixture after precipitation can significantly increase the amount of recovered product.

Q3: What is the solubility product constant (Ksp) for this compound?

A3: The solubility product constant (Ksp) for this compound, Pb(BrO₃)₂, is approximately 7.9 x 10⁻⁶. This value can be used to calculate the theoretical yield and to understand the effects of common ions on the solubility.

Q4: How does pH affect the precipitation of this compound?

A4: The pH of the solution can significantly impact the precipitation of lead compounds. In alkaline conditions, there is a risk of precipitating lead(II) hydroxide (B78521) (Pb(OH)₂) instead of or in addition to this compound. Lead hydroxide precipitation typically begins at a pH of around 7.0 and is minimized in a pH range of 8.0-8.5.[5] However, at a pH above 8.5, lead hydroxides can become more soluble.[5] It is crucial to control the pH to favor the precipitation of this compound. For most precipitation reactions involving lead salts, maintaining a neutral to slightly acidic pH is recommended to avoid the formation of hydroxides.

Q5: Are there any significant safety concerns when synthesizing this compound?

A5: Yes. When preparing this compound by precipitating lead acetate with an alkali bromate, the resulting product may detonate or explode upon heating, striking, or rubbing.[4] This is due to the inclusion of acetate in the crystal lattice. Therefore, using lead nitrate as the lead source is generally a safer alternative. As with all lead compounds, this compound is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation 1. Reactant concentrations are too low. 2. The solution is not sufficiently saturated. 3. Incorrect stoichiometry of reactants.1. Increase the concentration of the lead(II) salt and/or the bromate salt solutions. 2. Ensure the reaction volume is appropriate for the amount of reactants to achieve supersaturation. 3. Carefully calculate and measure the molar equivalents of the reactants. A slight excess of the bromate solution can help drive the reaction to completion.
Precipitate Dissolves Upon Washing 1. Washing with a large volume of deionized water. 2. Washing with warm or hot water.1. Wash the precipitate with a minimal amount of ice-cold deionized water to reduce solubility losses. 2. Consider washing with a cold, dilute solution of a volatile electrolyte (e.g., dilute nitric acid) that can be removed during drying.
Yield is Lower Than Theoretical Calculation 1. Incomplete precipitation due to temperature. 2. Loss of product during filtration and transfer. 3. Formation of soluble lead complexes.1. After precipitation, cool the reaction mixture in an ice bath to maximize the amount of this compound that crystallizes out of the solution. 2. Use quantitative transfer techniques and ensure the filter paper is properly seated to avoid loss of precipitate. 3. Avoid a large excess of the bromate solution, as it could potentially form soluble lead-bromate complexes.
Discolored Precipitate (Not White) 1. Contamination from starting materials. 2. Co-precipitation of other insoluble salts. 3. If using lead acetate, potential for side reactions.1. Use high-purity reagents and deionized water. 2. Analyze the starting materials for potential contaminating ions. 3. Consider using lead nitrate instead of lead acetate for a cleaner reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation with Lead Nitrate

This protocol focuses on the reaction between lead(II) nitrate and potassium bromate, which is generally considered a safer and cleaner method.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Stirring rod

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of lead(II) nitrate by dissolving a calculated amount in deionized water.

    • Prepare a stoichiometric equivalent solution of potassium bromate in a separate beaker with deionized water. A slight excess (e.g., 5 mol%) of potassium bromate can be used to ensure complete precipitation of the lead ions.

  • Precipitation:

    • Slowly add the potassium bromate solution to the lead(II) nitrate solution while stirring continuously.

    • A white precipitate of this compound will form immediately.

  • Digestion and Cooling:

    • Gently heat the mixture while stirring to encourage the formation of larger, more easily filterable crystals.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate with small portions of ice-cold deionized water to remove any soluble impurities.

    • Optionally, a final wash with a small amount of a volatile organic solvent (e.g., acetone) can help to displace water and speed up drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or drying dish.

    • Dry the this compound in a desiccator or in an oven at a low temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

Table 1: Solubility of Lead Salts in Water at Different Temperatures

CompoundFormulaKsp at 25°CSolubility at 0°C ( g/100 mL)Solubility at 20°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
This compound Pb(BrO₃)₂7.9 x 10⁻⁶Slightly solubleModerately solubleMore soluble
Lead BromidePbBr₂6.6 x 10⁻⁶0.4550.9734.41

Visualizations

Precipitation_Workflow Experimental Workflow for this compound Precipitation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_yield 3. Yield Maximization cluster_isolation 4. Isolation & Purification prep_pb Prepare Lead(II) Nitrate Solution mix Mix Solutions with Stirring prep_pb->mix prep_kbro3 Prepare Potassium Bromate Solution prep_kbro3->mix precipitate White Precipitate Forms mix->precipitate digest Gentle Heating (Digestion) precipitate->digest cool Cool to Room Temp & Ice Bath digest->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Water filter->wash dry Dry Precipitate wash->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Precipitation start->cause1 cause2 Product Loss During Wash start->cause2 cause3 Side Reactions (e.g., Pb(OH)₂ formation) start->cause3 sol1 Cool Reaction in Ice Bath cause1->sol1 If temperature is high sol2 Use Ice-Cold Washing Liquid cause2->sol2 If washing with warm/large volumes sol3 Control pH (Neutral/Slightly Acidic) cause3->sol3 If pH is alkaline end Optimized Yield sol1->end Improves Yield sol2->end Improves Yield sol3->end Improves Yield

Caption: Logic diagram for troubleshooting low yield.

References

Technical Support Center: Optimizing Crystallization of Sparingly Soluble Lead Salts

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for crystallizing lead bromate (B103136)?

A1: For sparingly soluble salts like lead bromate, the most common method is solution crystallization. This typically involves reacting aqueous solutions of a soluble lead salt (e.g., lead(II) nitrate) with a soluble bromate salt (e.g., potassium bromate). The low solubility of this compound causes it to precipitate out of the solution. Optimization then focuses on controlling the rate of this precipitation to encourage the formation of well-ordered crystals rather than an amorphous powder.

Q2: My this compound is crashing out of solution as a fine powder, not crystals. Why is this happening and how can I fix it?

A2: Rapid precipitation, often called "crashing," occurs when the solution is too highly supersaturated. This leads to rapid, uncontrolled nucleation at many sites simultaneously. To promote the growth of larger, well-defined crystals, you must slow down the rate of crystallization.[1] Methods to achieve this include:

  • Slowing the mixing of reactants: Use techniques like vapor diffusion or slow liquid-liquid diffusion to mix the lead and bromate solutions gradually.

  • Reducing reactant concentrations: Lowering the initial concentrations of your lead and bromate salt solutions will decrease the level of supersaturation upon mixing.

  • Controlling the temperature: For compounds that are more soluble at higher temperatures, you can perform the reaction at an elevated temperature and then cool the solution slowly. This allows crystals to form gradually as the solubility decreases.

Q3: I am not getting any crystal growth at all. What should I do?

A3: A complete lack of crystal growth usually indicates that the solution is not saturated or supersaturated.[2][3] Here are some troubleshooting steps:

  • Increase Concentration: The most common reason is that the concentration of the solute is too low. You can try increasing the concentration of your reactant solutions or allowing the solvent to evaporate slowly to concentrate the solution.[2][3]

  • Check Purity: Impurities in the reactants or solvent can sometimes inhibit nucleation and crystal growth.[2] Ensure you are using high-purity reagents and solvents.

  • Introduce Seed Crystals: If nucleation is the limiting step, introducing a small, pre-existing crystal (a "seed crystal") can provide a template for further growth.[3]

  • Create Nucleation Sites: Scratching the inside surface of the glass container with a glass rod can create microscopic imperfections that serve as nucleation sites.

Q4: My crystals are forming as liquid droplets ("oiling out"). How can I prevent this?

A4: "Oiling out" happens when the compound's melting point is lower than the temperature of the solution from which it is crystallizing. The compound separates as a liquid instead of a solid.[1] To resolve this:

  • Lower the Crystallization Temperature: Ensure the solution is cooled well below the melting point of your compound.

  • Add More Solvent: Oiling out can be caused by the solution becoming supersaturated too quickly at a high temperature. Adding a small amount of additional solvent can keep the compound dissolved longer, allowing it to crystallize at a lower temperature.[1]

Troubleshooting Guide: Common Crystallization Problems

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is undersaturated.[2][3]2. Nucleation is inhibited.[3]3. Presence of impurities.[2]1. Increase reactant concentrations or allow for slow solvent evaporation.2. Introduce a seed crystal or scratch the inner surface of the container.3. Use higher purity reagents and solvents.
Formation of Fine Powder 1. Solution is too highly supersaturated, causing rapid precipitation.1. Decrease reactant concentrations.2. Slow the rate of mixing (e.g., use a diffusion setup).3. Control the cooling rate; cool the solution more slowly.
Small, Needle-like Crystals 1. Rapid crystal growth.2. High degree of supersaturation.1. Reduce the rate of cooling or evaporation.2. Lower the concentration of the precipitating agent.3. Consider using additives that can modify crystal habit.
Low Crystal Yield 1. Too much solvent was used.[1]2. The compound has significant solubility in the mother liquor at the final temperature.1. Use the minimum amount of solvent necessary for dissolution.2. Cool the solution to a lower temperature (e.g., in an ice bath) before filtration to minimize solubility.
"Oiling Out" (Liquid Droplets Form) 1. The melting point of the compound is below the temperature of the solution.[1]1. Lower the temperature at which crystallization occurs.2. Add a small amount of additional solvent to keep the compound soluble until a lower temperature is reached.[1]
Cracked or Inhomogeneous Crystals 1. For some materials like PbBr₂, this can be due to a destructive phase transition during cooling.[4][5]2. Thermal stress from rapid cooling.1. Cool the crystals extremely slowly to minimize stress.2. Investigate the use of dopants (Note: this can introduce inhomogeneity).[4][5]

Quantitative Data (Illustrative Example: Lead Bromide)

The following data for lead(II) bromide (PbBr₂) is provided as an example of how temperature and solvent composition can affect the solubility of a sparingly soluble lead halide salt. These values should not be used for this compound but illustrate important principles.

Table 1: Solubility of Lead(II) Bromide (PbBr₂) in Water

Temperature (°C)Solubility (g / 100 mL)
00.455[6]
200.973[6]
1004.41[6]
This data shows a significant increase in solubility with temperature, suggesting that cooling crystallization could be an effective method for PbBr₂.

Table 2: Solubility of Lead(II) Bromide (PbBr₂) in HBr Solutions at 20°C

HBr ConcentrationPbBr₂ Solubility (wt %)
Aqueous (0% HBr)1.1[7]
HBr Saturated32.2[7]
This demonstrates that complex formation can dramatically increase solubility, a factor that can be exploited to control crystallization.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is suitable for compounds that show a significant increase in solubility with temperature.

  • Preparation: In a beaker, prepare a saturated solution of this compound at an elevated temperature (e.g., 80-90°C) by mixing stoichiometric amounts of lead(II) nitrate (B79036) and potassium bromate solutions. Add the precipitating agent slowly while stirring until a slight turbidity persists. Add a minimal amount of hot deionized water to redissolve the precipitate, ensuring the solution is fully saturated.

  • Filtration: While still hot, filter the solution through a pre-heated filter funnel to remove any insoluble impurities.

  • Cooling: Cover the beaker (e.g., with a watch glass) and place it in an insulated container (e.g., a Dewar flask or a styrofoam box) to ensure a very slow cooling rate. Allow it to cool to room temperature over 24-48 hours.

  • Harvesting: Once the solution has cooled and crystals have formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water, followed by a volatile solvent like ethanol (B145695) or acetone (B3395972) to aid drying.

  • Drying: Dry the crystals in a desiccator or a low-temperature vacuum oven.

Protocol 2: Solvent Diffusion Crystallization

This method is ideal for controlling the rate of reaction for sparingly soluble salts at a constant temperature.

  • Setup: Place a solution of lead(II) nitrate in a small, narrow container (e.g., a test tube or a small vial).

  • Layering: Carefully layer a buffer solvent (a solvent in which both reactants are soluble but which will slow diffusion) on top of the lead nitrate solution.

  • Final Layer: Gently add a solution of potassium bromate on top of the buffer layer.

  • Diffusion and Growth: Seal the container and leave it undisturbed. The reactants will slowly diffuse through the middle layer, and where they meet, the concentration will slowly reach saturation, allowing this compound crystals to form and grow over several days or weeks.

  • Harvesting: Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or by decanting the supernatant. Wash and dry as described in Protocol 1.

Diagrams

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis A Prepare Reactant Solutions B Mix Solutions (Create Supersaturation) A->B C Nucleation (Initial Crystal Formation) B->C D Crystal Growth C->D E Isolate Crystals (Filtration) D->E F Wash & Dry E->F G Characterize F->G

Caption: General experimental workflow for solution-based crystallization.

Troubleshooting_Logic Start Observe Crystallization Experiment Outcome Outcome What is the result? Start->Outcome NoCrystals Problem: No Crystals Outcome->NoCrystals Nothing FinePowder Problem: Fine Powder Outcome->FinePowder Powder GoodCrystals Success: Good Crystals Outcome->GoodCrystals Crystals OilingOut Problem: Oiling Out Outcome->OilingOut Liquid Drops Sol_NoCrystals Solution: - Increase Concentration - Add Seed Crystal - Slow Evaporation NoCrystals->Sol_NoCrystals Sol_FinePowder Solution: - Decrease Concentration - Slow Cooling/Mixing - Use Diffusion Method FinePowder->Sol_FinePowder Sol_OilingOut Solution: - Lower Temperature - Add More Solvent OilingOut->Sol_OilingOut

Caption: A logical guide for troubleshooting common crystallization issues.

References

Technical Support Center: Lead Bromate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of lead bromate (B103136) to prevent its decomposition. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lead bromate?

A1: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from incompatible materials, particularly strong oxidizing agents, combustible materials, and sources of heat or ignition.[1][3]

Q2: What are the primary triggers for this compound decomposition?

A2: While specific data for this compound is limited, decomposition is likely triggered by exposure to heat, moisture, and incompatible substances.[1][4] As a bromate, it is a strong oxidant and may react with organic matter or other reducing agents.[5][6]

Q3: What are the hazardous decomposition products of this compound?

A3: Upon decomposition, this compound is expected to release toxic fumes and gases, which may include lead oxides and bromine-containing compounds.[1][7]

Q4: How can I tell if my this compound has started to decompose?

A4: Visual inspection may reveal a change in the physical appearance of the compound, such as discoloration or the presence of new solid or gaseous products. However, decomposition can occur without obvious visual cues. If decomposition is suspected, handle the material with extreme caution in a well-ventilated fume hood.

Q5: Are there any specific materials that are incompatible with this compound?

A5: Yes, this compound should not be stored with strong oxidizing agents, as this can create a risk of fire or explosion.[1][3][8] It should also be kept away from combustible materials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Stored this compound Exposure to light, air, or moisture; reaction with container material.Immediately move the container to a dark, dry, and inert environment. Evaluate the integrity of the container seal. Consider transferring to a new, appropriate container if necessary.
Unexpected Reaction During Experiment Contamination of this compound with an incompatible substance; decomposition of this compound prior to use.Stop the experiment immediately and safely quench the reaction if possible. Review the experimental protocol for potential incompatibilities. Test a new, properly stored batch of this compound.
Pressure Buildup in Storage Container Gaseous decomposition products forming due to elevated temperature or contamination.CAUTION: Do not open the container. Carefully move the container to a blast shield or a designated area for hazardous materials. Consult with your institution's environmental health and safety office for disposal procedures.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the inspection in a well-ventilated fume hood.

  • Procedure:

    • Carefully retrieve the this compound container from its storage location.

    • Without opening the container, visually inspect the contents for any changes in color, texture, or the presence of any liquid or gaseous byproducts.

    • Check the container for any signs of damage, such as cracks or a compromised seal.

    • Record your observations in a lab notebook.

    • If any signs of decomposition are observed, follow the appropriate safety protocols for handling and disposal of hazardous materials.

Visualizations

Decomposition_Pathway cluster_storage Storage Conditions cluster_triggers Decomposition Triggers cluster_products Decomposition Products Lead_Bromate This compound (Pb(BrO3)2) Lead_Oxides Lead Oxides (PbO, PbO2) Lead_Bromate->Lead_Oxides Decomposition Bromine_Compounds Bromine Compounds (Br2, HBr) Lead_Bromate->Bromine_Compounds Decomposition Toxic_Fumes Toxic Fumes and Gases Lead_Bromate->Toxic_Fumes Decomposition Heat Heat Heat->Lead_Bromate Moisture Moisture Moisture->Lead_Bromate Incompatible_Materials Incompatible Materials (e.g., Strong Oxidizers) Incompatible_Materials->Lead_Bromate

Caption: Potential decomposition pathway of this compound.

Storage_Workflow Start Start Receive_Lead_Bromate Receive this compound Start->Receive_Lead_Bromate Inspect_Container Inspect Container for Damage Receive_Lead_Bromate->Inspect_Container Check_Label Check Label for Correct Identification Inspect_Container->Check_Label Select_Storage_Location Select Cool, Dry, Well-Ventilated Area Check_Label->Select_Storage_Location Verify_Compatibility Verify No Incompatible Materials are Present Select_Storage_Location->Verify_Compatibility Place_in_Storage Place in Secondary Containment and Store Verify_Compatibility->Place_in_Storage Log_in_Inventory Log in Chemical Inventory Place_in_Storage->Log_in_Inventory End End Log_in_Inventory->End

Caption: Recommended workflow for storing this compound.

References

Troubleshooting common issues in lead bromate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lead Bromate (B103136) Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead bromate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary properties?

Lead(II) bromate, with the chemical formula Pb(BrO₃)₂, is a colorless monoclinic crystalline solid.[1] It is slightly soluble in cold water and sparingly soluble in hot water.[1] As a compound containing the bromate ion, it is a strong oxidizing agent.[2] Lead compounds, in general, are known for their toxicity, affecting the nervous, digestive, and hematopoietic systems.[1]

Q2: What are the main health and safety hazards associated with this compound?

Lead and its compounds are toxic and can cause both acute and chronic poisoning.[1] Health hazards include damage to the kidneys, nervous system, and hematopoietic system.[1] Bromates are also considered potential human carcinogens.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

Q3: How is this compound typically synthesized?

This compound can be synthesized through a precipitation reaction by mixing aqueous solutions of a soluble lead salt, like lead acetate (B1210297), with a soluble bromate salt, such as potassium bromate.[1] Another method involves the reaction of lead carbonate with bromic acid.[1]

Troubleshooting Guide: Synthesis

Q4: I am experiencing a very low yield during the synthesis of this compound via precipitation. What could be the cause?

Low yield in a precipitation reaction can be attributed to several factors. Incomplete precipitation is a common cause. Since this compound is sparingly soluble in hot water, ensure the reaction is cooled sufficiently to minimize solubility losses.[1] Also, verify the stoichiometry of your reactants; an incorrect molar ratio can lead to incomplete reaction.

Q5: The this compound precipitate I've synthesized appears discolored. What could be the issue?

Discoloration of the precipitate may indicate the presence of impurities. This could result from impure starting materials or the formation of side products. Ensure the purity of your lead acetate and potassium bromate solutions. Washing the precipitate thoroughly with deionized water can help remove soluble impurities.

Experimental Protocol: Synthesis of this compound

A common method for synthesizing this compound is through the reaction of lead acetate and potassium bromate.[1]

Materials:

  • Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Prepare separate aqueous solutions of lead(II) acetate and potassium bromate.

  • Slowly add the potassium bromate solution to the lead(II) acetate solution while stirring continuously.

  • A white precipitate of this compound will form.

  • Continue stirring for a sufficient time to ensure complete reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and byproducts.

  • Dry the collected this compound precipitate in a desiccator or a low-temperature oven.

Workflow for Troubleshooting Low Yield in Synthesis

G start Low Yield of this compound check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_purity Assess Purity of Starting Materials start->check_purity check_ph Measure pH of Solution start->check_ph adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect cool_solution Cool Solution to Maximize Precipitation check_temp->cool_solution Too High purify_reagents Purify or Replace Reagents check_purity->purify_reagents Impure adjust_ph Adjust pH if Necessary check_ph->adjust_ph Suboptimal end Improved Yield adjust_stoichiometry->end cool_solution->end purify_reagents->end adjust_ph->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Troubleshooting Guide: Solubility and Stability

Q6: I'm having trouble dissolving my this compound sample for analysis. What can I do?

This compound has low solubility in water.[1] To dissolve it, you might need to use a different solvent or complexing agents. The solubility of lead salts can be affected by the presence of other ions (common ion effect) or by forming soluble complexes.[4] For instance, the solubility of lead bromide increases in the presence of excess bromide ions due to complex formation.[5] A similar effect might be observable for this compound.

Q7: My this compound solution seems to be unstable over time, showing some decomposition. Why is this happening?

Bromates are strong oxidizing agents and can be unstable, especially in the presence of reducing agents, heat, or light.[2] The decomposition of this compound could lead to the formation of lead bromide and oxygen. Store solutions in a cool, dark place and avoid contact with incompatible materials.

Troubleshooting Guide: Analytical Issues

Q8: The concentration of bromate in my sample, determined by ion chromatography, is inconsistent. What are the potential sources of error?

Inconsistent results in ion chromatography for bromate analysis can stem from several issues. Wastewater matrices, for example, are complex and can cause interferences from dissolved organic matter and other anions, which reduces accuracy and reproducibility.[6] Sample preparation is key to removing interfering substances. Additionally, ensure proper calibration of the instrument and check for any contamination in the system.

Data Presentation: Comparison of Analytical Methods for Bromate Detection
Analytical MethodTypical Quantification LimitNotes
Ion Chromatography with Conductivity Detection (IC-CD)70 µg/LProne to interferences in complex matrices.[6]
Ion Chromatography with Post-Column Reaction and UV Detection (IC-PCR-UV)Lower than IC-CDOffers better sensitivity and robustness for complex samples.[6]
Ion Chromatography-Mass Spectrometry (IC-MS/MS)As low as 0.1 µg/LProvides high sensitivity and specificity.[6]

Diagram for Troubleshooting Analytical Errors

G start Inconsistent Analytical Results check_calibration Verify Instrument Calibration start->check_calibration check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_matrix_effects Investigate Matrix Effects start->check_matrix_effects check_contamination Check for System Contamination start->check_contamination recalibrate Recalibrate Instrument check_calibration->recalibrate Out of Spec optimize_prep Optimize Sample Cleanup check_sample_prep->optimize_prep Inadequate dilute_sample Dilute Sample or Use Matrix Modifiers check_matrix_effects->dilute_sample Interference Observed clean_system Clean IC System Components check_contamination->clean_system Contamination Found end Accurate and Reproducible Results recalibrate->end optimize_prep->end dilute_sample->end clean_system->end

Caption: A decision tree for troubleshooting errors in bromate analysis.

References

Technical Support Center: Trace Analysis of Bromate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of bromate (B103136). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of bromate in various matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the trace analysis of bromate using techniques like Ion Chromatography (IC) and Spectrophotometry.

Ion Chromatography (IC) Methods

Question 1: I am observing a drifting baseline in my chromatogram. What are the possible causes and solutions?

Answer: Baseline drift in ion chromatography can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Troubleshooting Steps:

    • Check for Temperature Fluctuations: Ensure the column and detector cell are properly thermostatted, as temperature changes can affect conductivity and detector response.[1]

    • Eluent Preparation:

      • Confirm the eluent is correctly and consistently prepared. Inconsistent eluent composition can cause the baseline to drift.

      • Ensure the eluent is properly degassed, as dissolved gases can lead to baseline instability.

    • Column Contamination: A contaminated guard or analytical column can bleed, causing baseline drift.[1]

      • Solution: Flush the column with a stronger eluent or follow the manufacturer's recommended cleaning procedures. If the problem persists, the column may need to be replaced.

    • Detector Cell Contamination: The conductivity or UV detector cell may be contaminated.

      • Solution: Clean the detector cell according to the manufacturer's instructions.[1]

    • Pump Performance: Inconsistent flow from the pump can lead to baseline drift. Check for leaks and ensure the pump is primed and delivering a constant flow rate.[1][2]

Question 2: My bromate peak is showing poor resolution from other anions, particularly chloride and sulfate (B86663). How can I improve the separation?

Answer: Co-elution with high concentrations of matrix ions like chloride and sulfate is a common challenge in bromate analysis, especially in high ionic strength samples.[3][4]

  • Troubleshooting Steps:

    • Optimize Eluent Strength:

      • A weak eluent may lead to long retention times and broad peaks, while a strong eluent can cause early elution and poor resolution. Adjust the eluent concentration to achieve optimal separation.

    • Method Selection: For high ionic strength matrices, suppressed conductivity detection alone may not be sufficient.[3][4]

      • Consider Post-Column Reaction (PCR) with UV/Vis Detection: Methods like EPA 317.0 and 326.0 use a post-column reaction to increase sensitivity and selectivity for bromate, minimizing interference from chloride and sulfate.[4][5]

      • Two-Dimensional IC (2D-IC): This technique can be used for matrix elimination, where the portion of the eluent containing bromate is transferred to a second column for further separation.[3][4]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering ions, but ensure that the bromate concentration remains above the method's detection limit.[6]

Question 3: I am experiencing retention time shifts for my bromate peak. What could be the cause?

Answer: Retention time shifts can compromise the accuracy of your results. Several factors can contribute to this issue.[6]

  • Troubleshooting Steps:

    • Eluent Consistency: Ensure the eluent composition and concentration are consistent between runs.[7]

    • Flow Rate Stability: Verify that the pump is delivering a constant and accurate flow rate.[7]

    • Column Temperature: Inconsistent column temperature can lead to shifts in retention time. Ensure the column oven is maintaining a stable temperature.[7]

    • High Ionic Strength Matrices: Samples with high and variable ionic strength can cause retention time shifts.[6] Sample dilution or matrix elimination techniques may be necessary.[6]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[2] An equilibrated system is indicated by a stable baseline.[2]

Question 4: What are the common sources of carryover in bromate analysis?

Answer: Carryover from a previous injection can lead to artificially high results in the subsequent analysis.[6]

  • Troubleshooting Steps:

    • Injector Valve and Loop: The injection valve and sample loop can be sources of carryover.

      • Solution: Flush the injection loop with several volumes of the sample before injection.[1] Ensure the valve and loop materials are compatible with your samples and eluents.

    • Syringe Contamination: If using manual injection, ensure the syringe is thoroughly cleaned between injections.

    • Run a Blank: After a high-concentration sample, inject a blank (reagent water) to check for carryover peaks. If a peak is observed at the retention time of bromate, further cleaning of the injection system is required.

Spectrophotometric Methods

Question 5: My spectrophotometric measurement of bromate is not reproducible. What are the potential issues?

Answer: Reproducibility issues in spectrophotometric methods can often be traced back to reaction conditions and sample handling.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: The color-forming reaction is often time and temperature-dependent.

      • Solution: Ensure a consistent reaction time for all standards and samples before measurement.[8][9] Maintain a constant temperature for the reaction mixture.[10]

    • Reagent Stability: The stability of the colorimetric reagent (e.g., fuchsin, promethazine) is crucial.[8][11]

      • Solution: Prepare fresh reagents as needed and store them according to the method's instructions.

    • pH Control: The pH of the reaction medium is critical for color development.

      • Solution: Use a buffer solution to maintain the optimal pH for the reaction.[8][9]

    • Interferences: Cationic interferences from heavy metals and other elements can affect the results.

      • Solution: Pass the sample through a cation exchange resin to remove these interferences.[8][9]

Quantitative Data Summary

The following tables summarize key performance data for various bromate analysis methods.

Table 1: Comparison of Common EPA Methods for Bromate Analysis

MethodTechniqueDetection Limit (µg/L)Common Interferences
EPA 300.1 IC with Suppressed Conductivity~1.3-5.0High concentrations of chloride and sulfate[3][4]
EPA 317.0 IC with PCR (o-dianisidine) & UV/Vis~0.2Potentially carcinogenic reagent[5][12]
EPA 326.0 IC with PCR (iodide) & UV/Vis~0.1-0.5High levels of chlorite[2][5]
EPA 321.8 IC-ICP-MSNot specified, but very lowSpectral interferences from argon compounds[6]
Spectrophotometry (Fuchsin) Colorimetric~1Cationic interferences[8][9]

Note: Detection limits can vary depending on the instrument, column, and matrix.

Experimental Protocols

Protocol 1: Ion Chromatography with Post-Column Reaction (Based on EPA Method 326.0)

This method is suitable for the trace analysis of bromate in drinking water, especially in the presence of high concentrations of chloride and sulfate.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • If necessary, add a preservative like ethylenediamine (B42938) (EDA) or ammonia (B1221849) to prevent bromate degradation. Note that EDA can sometimes cause chromatographic artifacts.[13]

  • Chromatographic System:

    • Analytical Column: A high-capacity anion exchange column (e.g., Dionex IonPac AS9-HC).[2]

    • Eluent: A carbonate/bicarbonate eluent is typically used.[3]

    • Flow Rate: Typically 1.0 - 1.3 mL/min.[2]

    • Suppressor: Anion suppressor to reduce background conductivity.

  • Post-Column Reaction (PCR):

    • Reagent: A solution of potassium iodide (KI).[5]

    • Reaction: The eluent from the column is mixed with the KI reagent in a reaction coil. In an acidic medium, bromate oxidizes iodide to triiodide (I₃⁻).[5][12]

    • Acidification: The eluent is often acidified online before mixing with the KI solution.[5]

  • Detection:

    • The triiodide ion is detected by a UV/Vis detector at a wavelength of 352 nm.[5][12]

  • Calibration:

    • Prepare a series of bromate standards in reagent water.

    • Construct a calibration curve by plotting the peak area against the bromate concentration.

Protocol 2: Spectrophotometric Determination of Bromate (Fuchsin Method)

This method provides a simpler alternative to IC for screening purposes.

  • Sample Preparation:

    • Pass the water sample through a strong cationic exchange resin (Na⁺ form) to remove cationic interferences.[8][9]

  • Reagent Preparation:

    • Fuchsin Reagent: Prepare a solution of fuchsin that has been decolorized with excess metabisulfite (B1197395) in an HCl medium.[8][9]

    • Buffer Solution: Prepare a citrate (B86180) buffer solution to maintain a pH of 3.4.[8][9]

  • Color Development:

    • To a known volume of the treated sample, add the citrate buffer and the fuchsin reagent.[9]

    • Allow the color to develop for a specific time (e.g., 26-30 minutes) until the absorbance is stable.[8][9]

  • Measurement:

    • Measure the absorbance of the solution at 530 nm using a spectrophotometer.[8][9]

  • Calibration:

    • Prepare a series of bromate standards in deionized water.

    • Treat the standards in the same manner as the samples and construct a calibration curve of absorbance versus bromate concentration.

Visualizations

Experimental_Workflow_IC_PCR cluster_sample_prep Sample Preparation cluster_ic_system Ion Chromatography System cluster_pcr Post-Column Reaction cluster_detection Detection & Analysis Sample Water Sample Filter 0.45 µm Filtration Sample->Filter Preserve Add Preservative (optional) Filter->Preserve Injector Injector Preserve->Injector Column Analytical Column Injector->Column Pump Pump Pump->Injector Eluent Eluent Eluent->Pump Suppressor Suppressor Column->Suppressor Mix Mixing Tee Suppressor->Mix Reaction_Coil Reaction Coil Mix->Reaction_Coil Detector UV/Vis Detector (352 nm) Reaction_Coil->Detector KI KI Reagent KI->Mix Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for bromate analysis by IC-PCR.

Troubleshooting_Decision_Tree Start Poor Chromatographic Performance Q1 Issue: Baseline Drift? Start->Q1 A1_1 Check Temperature Stability Q1->A1_1 Yes Q2 Issue: Poor Peak Resolution? Q1->Q2 No A1_2 Verify Eluent Preparation A1_1->A1_2 A1_3 Clean/Replace Column A1_2->A1_3 A2_1 Optimize Eluent Strength Q2->A2_1 Yes Q3 Issue: Retention Time Shifts? Q2->Q3 No A2_2 Use PCR with UV/Vis A2_1->A2_2 A2_3 Consider 2D-IC A2_2->A2_3 A3_1 Check Flow Rate Stability Q3->A3_1 Yes A3_2 Ensure Column Equilibration A3_1->A3_2 A3_3 Dilute High Ionic Strength Samples A3_2->A3_3

References

Technical Support Center: Overcoming Interferences in Bromate Detection by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bromate (B103136) detection by ion chromatography (IC).

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in bromate analysis by ion chromatography?

A1: The most common interferences in bromate analysis are high concentrations of other anions in the sample matrix, which can co-elute with or cause peak broadening of the bromate peak. These interfering ions primarily include:

  • Chloride (Cl⁻): Often present in high concentrations in drinking water and wastewater, chloride is a major interferent.[1]

  • Sulfate (SO₄²⁻): Another common anion in various water matrices that can interfere with bromate detection.[1][2][3]

  • Carbonate (CO₃²⁻): Particularly in high-alkalinity waters, carbonate can interfere with the chromatographic separation.[4][5]

  • Chlorite (B76162) (ClO₂⁻): As a fellow disinfection byproduct, chlorite can sometimes interfere with bromate quantification, especially when using post-column reaction methods.[6]

Q2: My bromate peak is not well-resolved from a large chloride peak. What can I do?

A2: Poor resolution between bromate and a large chloride peak is a frequent issue. Here are several strategies to address this:

  • Use a High-Capacity Anion-Exchange Column: Columns with higher capacity, such as the Dionex IonPac AS9-HC, AS19, or Metrosep A Supp 10, can better separate bromate from high concentrations of matrix ions like chloride.[1][4][6]

  • Optimize the Eluent: Adjusting the eluent concentration or composition can improve separation. For example, using a hydroxide (B78521) eluent can provide lower background conductivity and enhanced sensitivity.[1]

  • Employ Two-Dimensional Ion Chromatography (2D-IC): This technique, also known as matrix elimination, involves a "heart-cutting" approach where the fraction containing bromate from the first dimension column is transferred to a second dimension column for further separation, while the interfering matrix is diverted to waste.[1][2][7][8][9]

Q3: I'm analyzing samples with very high ionic strength, and my sensitivity for bromate is low. How can I improve it?

A3: Low sensitivity in high-ionic-strength matrices is typically due to column overloading and peak broadening.[1][3] To enhance sensitivity, consider the following:

  • Post-Column Reaction (PCR) with UV/Vis Detection: This is a highly effective method to increase sensitivity and selectivity for bromate. After separation on the IC column, a reagent is added to the eluent that reacts with bromate to form a colored compound, which is then detected by a UV/Vis detector. Common PCR methods include:

    • o-dianisidine (ODA) Method (EPA Method 317.0): While sensitive, ODA is a potential carcinogen.[10]

    • Potassium Iodide (KI) Method (EPA Method 326.0): A safer alternative where bromate oxidizes iodide to triiodide, which is detected at 352 nm.[6][10]

  • Ion Chromatography coupled with Mass Spectrometry (IC-MS) or Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): These hyphenated techniques offer excellent sensitivity and selectivity, with very low detection limits.[5][11][12] IC-ICP-MS, for example, can monitor specific bromine isotopes.[11]

Q4: Can I inject my seawater samples directly for bromate analysis?

A4: Direct injection of high-matrix samples like seawater is challenging due to the extremely high concentrations of chloride and sulfate.[2] A multi-dimensional matrix-elimination IC approach is recommended for such samples. A three-dimensional IC configuration has been shown to effectively reduce the limit of detection for bromate in seawater.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (fronting, tailing, or broad peaks) 1. Column overloading due to high matrix concentration. 2. Inappropriate eluent strength. 3. Column contamination.1. Dilute the sample or use a higher capacity column.[4][13] 2. Optimize the eluent concentration. 3. Clean the column according to the manufacturer's instructions.
Shifting retention times 1. Changes in eluent concentration. 2. Fluctuation in column temperature. 3. High concentrations of matrix ions affecting the stationary phase.[11]1. Prepare fresh eluent and ensure consistent delivery. 2. Use a column oven to maintain a stable temperature. 3. Employ matrix elimination techniques like 2D-IC.[7]
Low or no recovery of bromate spike 1. Bromate decomposition in the presence of excess chlorite.[6] 2. Matrix suppression effects.1. For samples containing high chlorite, treat the sample to remove chlorite before reanalyzing for bromate.[6] 2. Use a different detection method less prone to matrix effects, such as IC-MS or PCR with UV/Vis detection.[5][12]
Baseline noise or drift 1. Contaminated eluent or reagent water. 2. Air bubbles in the system. 3. Detector instability.1. Use high-purity (18 MΩ-cm) water and freshly prepared eluent.[6] 2. Degas the eluent and prime the system thoroughly. 3. Allow the detector to warm up and stabilize. Check for baseline shifts caused by eluting matrix anions.[11]

Quantitative Data Summary

The following tables summarize the Method Detection Limits (MDLs) for bromate using different analytical techniques.

Table 1: Comparison of Bromate Detection Methods and their MDLs

MethodDetection PrincipleTypical MDL (µg/L)Key AdvantagesCommon Applications
IC with Suppressed Conductivity Conductivity1.4Simple, direct detection.Low ionic strength drinking water.[1]
IC-PCR (KI) Post-Column Reaction with UV/Vis Detection0.04 - 0.5High sensitivity and selectivity, overcomes chloride interference.[1][6]Drinking water with high chloride or other interferences.
2D-IC with Suppressed Conductivity Matrix Elimination followed by ConductivityVaries, enhanced sensitivityExcellent for high-matrix samples, automated.[8][9]Seawater, industrial wastewater.[2]
IC-ICP-MS Inductively Coupled Plasma Mass Spectrometry< 1.0Very high sensitivity and specificity.[5][12]Research, confirmation analysis, complex matrices.
LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry0.045High sensitivity and specificity.[14]Trace analysis in various water types.

Experimental Protocols

Protocol 1: Bromate Detection using IC with Post-Column Reaction (KI Method - based on EPA Method 326.0)

This method enhances bromate detection by reacting it with potassium iodide (KI) after chromatographic separation to form triiodide (I₃⁻), which is then measured by a UV/Vis detector.[6]

  • Sample Preparation:

    • Filter samples through a 0.2 µm filter.

    • For samples from treatment plants using chlorine dioxide or ozone, sparge with an inert gas (e.g., nitrogen) for 5 minutes.[6]

    • Add 1.00 mL of ethylenediamine (B42938) (EDA) preservation solution per 1 L of sample to prevent the conversion of residual hypochlorite (B82951) to chlorate (B79027) or bromate.[6]

  • Instrumentation:

    • Ion Chromatograph equipped with a suppressed conductivity detector and a UV/Vis detector.

    • Analytical Column: Dionex IonPac AS9-HC or equivalent.

    • Post-Column Reagent Delivery System.

  • Reagents:

    • Eluent: 9 mM Sodium Carbonate.

    • Post-Column Reagent: 43.1 g/L Potassium Iodide containing 215 µL/L of 2.0 mM Ammonium Molybdate solution.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 200 - 1000 µL.

    • Detection: Suppressed conductivity for general anions and UV/Vis at 352 nm for triiodide (from bromate).[6]

  • Post-Column Reaction:

    • The column effluent is mixed with the KI post-column reagent.

    • The reaction occurs in a reaction coil.

    • The resulting triiodide is detected at 352 nm.

Protocol 2: Bromate Detection using Two-Dimensional Ion Chromatography (2D-IC)

This protocol describes a matrix elimination approach for analyzing trace bromate in high-ionic-strength samples.[7][8]

  • Instrumentation:

    • A 2D-IC system with two sets of columns, two high-pressure pumps, and a switching valve.

    • First Dimension (1D) Column: High-capacity column (e.g., Dionex IonPac AS20).[7]

    • Second Dimension (2D) Column: A column with different selectivity (e.g., Dionex IonPac AS24).[1]

    • Concentrator Column.

  • Workflow:

    • Step 1 (Loading & 1D Separation): A large volume of the sample is injected onto the 1D column. The high concentration of matrix ions begins to separate from the target analyte (bromate).

    • Step 2 (Heart-Cutting): At a predetermined time, the switching valve is actuated to divert the eluent fraction containing bromate from the 1D column onto the concentrator column. The bulk of the interfering matrix ions is directed to waste.[9]

    • Step 3 (2D Separation): The trapped bromate on the concentrator column is then eluted and transferred to the 2D column for further separation and analysis, typically with a suppressed conductivity detector.

Visualizations

experimental_workflow_pcr cluster_IC Ion Chromatography System cluster_PCR Post-Column Reaction System Sample Sample Injection Column Analytical Column (e.g., AS9-HC) Sample->Column Eluent Suppressor Suppressor Column->Suppressor ConductivityDetector Conductivity Detector Suppressor->ConductivityDetector Analyte Detection (General Anions) MixingTee Mixing Tee Suppressor->MixingTee Column Effluent Waste1 Waste ConductivityDetector->Waste1 Reagent KI Reagent Pump Reagent->MixingTee ReactionCoil Reaction Coil MixingTee->ReactionCoil BrO₃⁻ + I⁻ → I₃⁻ UVDetector UV/Vis Detector (352 nm) ReactionCoil->UVDetector Analyte Detection (Bromate as I₃⁻) Waste2 Waste UVDetector->Waste2

Caption: Workflow for bromate analysis using Post-Column Reaction (PCR).

logical_relationship_2dic Start High Matrix Sample Injection Dim1 1D Separation (High-Capacity Column) Start->Dim1 Decision Heart-Cut Window? Dim1->Decision ToWaste Matrix Ions Diverted to Waste Decision->ToWaste No Concentrator Bromate Fraction Trapped on Concentrator Column Decision->Concentrator Yes Dim2 2D Separation (High-Resolution Column) Concentrator->Dim2 Detection Detection (e.g., Suppressed Conductivity) Dim2->Detection Result Trace Bromate Quantification Detection->Result

Caption: Logical workflow for 2D-IC matrix elimination.

References

Enhancing the stability of lead bromate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lead bromate (B103136) solutions. The information is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of lead bromate?

A1: this compound is a colorless crystalline solid. It is slightly soluble in cold water and moderately soluble in hot water. The monohydrate form decomposes at 180°C.[1]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is poisonous.[1] Like other lead compounds, it is categorized as probably carcinogenic to humans.[2] A critical handling consideration is that this compound prepared by precipitating lead acetate (B1210297) with an alkali bromate can be unstable and may detonate or explode upon heating, striking, or rubbing due to occluded acetate.[1] Always consult the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Q3: How should solid this compound and its solutions be stored?

A3: Solid this compound should be kept in a tightly closed container and stored in a cool, dry, well-ventilated area away from sources of heat or ignition and direct sunlight.[4][5] It should be stored separately from reactive or combustible materials.[5] For solutions, similar principles apply: store in a cool, dark place to minimize thermal and photochemical decomposition.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the this compound solution.

Potential Cause Troubleshooting Step
Low Solubility This compound is only slightly soluble in cold water.[1] Ensure you are not exceeding its solubility limit at the working temperature. Consider gently warming the solution to increase solubility, but be mindful of potential decomposition at elevated temperatures.
Temperature Fluctuation A decrease in temperature can cause the dissolved this compound to precipitate out of the solution. Maintain a constant and controlled temperature for your experiments.
Contamination Contamination with other ions can lead to the formation of less soluble lead salts. Use high-purity water (e.g., deionized or distilled) and thoroughly cleaned glassware for all preparations.

Issue 2: The solution changes color or shows signs of decomposition.

Potential Cause Troubleshooting Step
Thermal Decomposition This compound decomposes at 180°C.[1] While this is a high temperature, prolonged exposure to even moderate heat can accelerate decomposition in a solution. Avoid heating the solution unless necessary for the experimental protocol, and if so, use the lowest effective temperature.
Photochemical Decomposition Exposure to UV radiation or direct sunlight can induce decomposition.[6] Store solutions in amber glass bottles or protect them from light.
pH Instability The stability of bromate ions in an aqueous solution can be pH-dependent. At lower pH values, bromate is generally more stable.[7][8] Consider buffering your solution to a slightly acidic pH if your experimental conditions allow.

Issue 3: Inconsistent experimental results.

Potential Cause Troubleshooting Step
Solution Degradation The concentration of your this compound solution may be changing over time due to slow decomposition. It is recommended to use freshly prepared solutions for critical experiments.
Preparation Method If the this compound was synthesized in-house using lead acetate, there is a risk of occluded acetate, which can cause instability.[1] If possible, use a different synthetic route or high-purity commercial this compound.

Data Presentation

Table 1: Solubility of Lead Compounds in Water

CompoundFormulaSolubility at 0°C ( g/100 mL)Solubility at 20°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Lead(II) BromidePbBr₂0.4550.9734.41
Lead(II) BromatePb(BrO₃)₂Slightly soluble in cold water[1]-Moderately soluble in hot water[1]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

  • Safety First: Don appropriate PPE (gloves, safety goggles, lab coat). All work should be performed in a well-ventilated area or a fume hood.

  • Materials: High-purity solid this compound, deionized water, volumetric flask, magnetic stirrer, and stir bar.

  • Procedure: a. Add deionized water to the volumetric flask. b. While stirring, slowly add small amounts of solid this compound. c. Continue adding this compound until a small amount of undissolved solid remains at the bottom, indicating that the solution is saturated. d. Allow the solution to stir for an extended period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached. e. Carefully decant or filter the supernatant to obtain the clear, saturated this compound solution.

  • Storage: Store the solution in a tightly sealed, amber glass container in a cool, dark place.

Visualizations

logical_relationship cluster_causes Potential Causes cluster_solutions Mitigation Strategies instability This compound Solution Instability (Precipitation, Decomposition) temp Temperature (High Temp or Fluctuations) instability->temp ph pH (Non-optimal pH) instability->ph light Light Exposure (UV/Sunlight) instability->light contamination Contamination (Impure Water/Glassware) instability->contamination control_temp Control Temperature temp->control_temp leads to control_ph Adjust/Buffer pH (Slightly Acidic) ph->control_ph leads to protect_light Protect from Light (Amber Bottles) light->protect_light leads to use_pure Use High-Purity Reagents/Water contamination->use_pure leads to

Caption: Factors influencing this compound solution stability.

experimental_workflow start Start: Prepare Solution ppe Wear Appropriate PPE start->ppe reagents Use High-Purity This compound & DI Water ppe->reagents mix Mix at Constant Temperature reagents->mix check_precipitate Observe for Cloudiness or Precipitation mix->check_precipitate troubleshoot Troubleshoot: - Check Solubility Limits - Adjust Temperature check_precipitate->troubleshoot Yes stable_solution Obtain Clear Solution check_precipitate->stable_solution No troubleshoot->mix Re-evaluate store Store in Cool, Dark Place (Amber Bottle) stable_solution->store end End: Use Freshly Prepared Solution store->end

Caption: Workflow for preparing stable this compound solutions.

References

Reducing by-product formation in lead bromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lead Bromate (B103136) Synthesis

A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals

Important Safety Notice: Lead compounds are toxic, and bromates are strong oxidizing agents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Please consult the Safety Data Sheets (SDS) for all chemicals before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing lead bromate?

A1: The most common and straightforward method for synthesizing this compound is through a precipitation reaction. This involves mixing aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate, with a soluble bromate salt, like potassium bromate or sodium bromate.[1] The sparingly soluble this compound then precipitates out of the solution.

The net ionic equation is: Pb²⁺(aq) + 2BrO₃⁻(aq) → Pb(BrO₃)₂(s)

Q2: What are the primary by-products to be aware of during synthesis?

A2: The primary by-products of concern are typically:

  • Lead(II) Bromide (PbBr₂): Forms if the bromate salt reagent is contaminated with bromide ions (Br⁻).[2]

  • Lead(II) Hydroxide (B78521) (Pb(OH)₂): Can precipitate if the pH of the solution is too high (basic or alkaline).[3][4]

  • Lead(II) Carbonate (PbCO₃): Can form if the solution absorbs carbon dioxide from the atmosphere, particularly under neutral to alkaline conditions.[5]

Q3: How do the solubilities of this compound and potential by-products compare?

A3: Understanding the relative solubilities is crucial for minimizing by-products. Lead bromide is significantly more soluble than lead hydroxide and lead carbonate, but its solubility is still low. Controlling reaction conditions to favor the precipitation of only this compound is key.

Quantitative Data Summary

The table below summarizes the solubility product constants (Ksp) for this compound and common by-products. A lower Ksp value indicates lower solubility.

CompoundFormulaKsp at ~25°CReference
Lead(II) HydroxidePb(OH)₂1.42 x 10⁻²⁰[6]
Lead(II) CarbonatePbCO₃1.46 x 10⁻¹³[5]
Lead(II) BromidePbBr₂1.86 x 10⁻⁵[7]

Troubleshooting Guide

Problem 1: The final product is contaminated with Lead Bromide (PbBr₂).

  • Symptom: Elemental analysis or spectroscopic data shows a higher-than-expected bromide to lead ratio. The yield may also be affected.

  • Cause: The most likely cause is the presence of bromide ion (Br⁻) impurities in the bromate salt starting material. Many commercial preparations of potassium bromate contain potassium bromide as a by-product of the manufacturing process.[2][8][9]

  • Solution:

    • Use High-Purity Reagents: Start with bromate salts that are certified to have low bromide content.

    • Recrystallize the Bromate Salt: Before the synthesis, recrystallize the potassium or sodium bromate. Potassium bromate is much less soluble in cold water than potassium bromide, allowing for effective separation by cooling a saturated hot solution.[9]

    • Test for Bromide: Before use, test a solution of the bromate salt by adding a few drops of silver nitrate solution. The formation of a cream-colored precipitate (AgBr) indicates the presence of bromide ions.[2]

Problem 2: The precipitate appears off-white, or the solution becomes cloudy at a high pH.

  • Symptom: The this compound precipitate is not a pure white color, or a gelatinous white precipitate forms upon addition of a base to adjust the pH.

  • Cause: Formation of Lead(II) Hydroxide (Pb(OH)₂) or Lead(II) Carbonate (PbCO₃). Lead ions will precipitate as lead hydroxide in neutral to alkaline solutions.[3][4] The optimal pH for precipitating lead as a hydroxide is around 8.0-8.5.[3] Furthermore, exposure to air can introduce CO₂, leading to lead carbonate formation.[5]

  • Solution:

    • Control the pH: Maintain the pH of the reaction mixture in a slightly acidic range (e.g., pH 5-6) to prevent the formation of hydroxides and carbonates.[10] This can be achieved by using slightly acidified water (with nitric acid, for example) to prepare the reactant solutions.

    • Work under an Inert Atmosphere: If carbonate formation is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • Use Freshly Boiled Water: Prepare solutions using deionized water that has been recently boiled and cooled. Boiling removes dissolved gases, including CO₂.

Problem 3: The yield of this compound is significantly lower than expected.

  • Symptom: The mass of the dried final product is well below the theoretical calculation.

  • Cause:

    • Incomplete Precipitation: The concentration of the reactant solutions may be too low, or an insufficient volume of the precipitating agent was used.

    • Washing with a a large volume of water: this compound is slightly soluble in water, and excessive washing can lead to product loss.

    • pH is too low: In highly acidic conditions, the solubility of lead salts can increase.

  • Solution:

    • Optimize Concentrations: Use solutions that are sufficiently concentrated to ensure the solubility product of this compound is exceeded. Perform stoichiometric calculations to ensure a slight excess of the bromate solution is added.

    • Minimize Washing Volume: Wash the precipitate with a minimal amount of cold deionized water to remove soluble impurities without dissolving a significant amount of the product. Washing with a saturated solution of this compound can also minimize loss.

    • Control pH: Ensure the pH is weakly acidic but not strongly acidic. A pH of around 5-6 is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the precipitation of this compound from lead(II) nitrate and potassium bromate.

Materials:

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • High-purity or recrystallized Potassium Bromate (KBrO₃)

  • Deionized water (preferably boiled and cooled)

  • Dilute Nitric Acid (HNO₃)

Procedure:

  • Prepare Solution A: Dissolve a calculated amount of lead(II) nitrate in a volume of deionized water. Adjust the pH to ~5 by adding a few drops of dilute nitric acid.

  • Prepare Solution B: Dissolve a stoichiometric amount (or a slight excess) of potassium bromate in a separate volume of deionized water.

  • Precipitation: While stirring vigorously, slowly add Solution B to Solution A. A white precipitate of this compound will form immediately.

  • Digestion: Gently heat the mixture to about 60-70°C and maintain it at this temperature for 30-60 minutes while stirring. This process, known as digestion, encourages the growth of larger, more easily filterable crystals.

  • Cooling & Filtration: Allow the mixture to cool to room temperature, then further cool in an ice bath to maximize precipitation. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter with two small portions of cold deionized water, followed by a small portion of ethanol (B145695) to aid drying.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Recrystallization of Potassium Bromate to Remove Bromide Impurities

Procedure:

  • Dissolve the impure potassium bromate in a minimum amount of boiling deionized water to create a saturated solution.

  • If the solution is not clear, filter it while hot to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to 0°C. Potassium bromate crystals will precipitate out.[9]

  • Collect the crystals by vacuum filtration and wash with a very small amount of ice-cold water.

  • Dry the purified potassium bromate crystals before use in the this compound synthesis.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_isolation Product Isolation prep_pb Prepare Pb(NO₃)₂ Solution (pH ~5) mix Mix Solutions Slowly with Stirring prep_pb->mix prep_kbro3 Prepare KBrO₃ Solution (High Purity) prep_kbro3->mix digest Digest Precipitate (60-70°C) mix->digest cool Cool in Ice Bath digest->cool filter Vacuum Filter cool->filter wash Wash with Cold DI Water filter->wash dry Dry to Constant Weight wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_symptoms cluster_causes cluster_solutions start Problem Encountered symptom1 High Bromide Content in Product start->symptom1 symptom2 Off-White Precipitate start->symptom2 symptom3 Low Product Yield start->symptom3 cause1 Bromide Impurity in KBrO₃ symptom1->cause1 cause2 Reaction pH is Too High (>7) symptom2->cause2 cause3 Incomplete Precipitation or Over-washing symptom3->cause3 solution1 Recrystallize KBrO₃ or Use High-Purity Grade cause1->solution1 solution2 Adjust pH to ~5 with Dilute Acid cause2->solution2 solution3 Optimize Concentrations & Minimize Washing cause3->solution3

Caption: Troubleshooting logic for this compound synthesis issues.

byproducts cluster_byproducts Potential By-products reactants Pb²⁺(aq) + BrO₃⁻(aq) product Desired Product: Pb(BrO₃)₂(s) reactants->product Controlled Conditions byproduct1 Pb(OH)₂(s) (Lead Hydroxide) reactants->byproduct1 High pH (>7) byproduct2 PbCO₃(s) (Lead Carbonate) reactants->byproduct2 CO₂ from Atmosphere byproduct3 PbBr₂(s) (Lead Bromide) reactants->byproduct3 Br⁻ Impurity in Reagents

Caption: Formation pathways for product and common by-products.

References

Technical Support Center: Optimization of Experimental Parameters for Lead Bromate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental parameters for lead bromate (B103136) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for lead bromate?

A1: this compound can be synthesized through several methods, including the reaction of lead carbonate with bromic acid or by reacting an aqueous solution of lead acetate (B1210297) with potassium bromate.[1] Another approach involves the reaction of lead nitrate (B79036) with a bromide source, although the direct reaction with bromine gas is not straightforward.[2]

Q2: What are the key safety precautions when working with this compound and its precursors?

A2: Lead and its compounds are toxic and can damage the hematopoietic, nervous, and digestive systems.[1] It is crucial to handle all lead compounds, including this compound, with extreme care. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][4][5][6] Avoid inhalation of dust and fumes, and prevent contact with skin and eyes.[1][3] Ensure you are familiar with the Safety Data Sheet (SDS) for all chemicals used.[1][3][4]

Q3: What are the primary factors influencing the yield and purity of this compound?

A3: The yield and purity of this compound are significantly influenced by several factors, including:

  • pH: The pH of the reaction mixture affects the solubility of lead salts and can influence the precipitation of this compound.[7][8][9][10]

  • Temperature: Temperature impacts the solubility of this compound and the kinetics of the reaction. Controlling the temperature is crucial for achieving a good yield and desired crystal size.[11]

  • Reagent Concentration and Stoichiometry: The molar ratio of the lead salt to the bromate source is critical for maximizing product formation and minimizing unreacted starting materials.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion.

  • Purity of Reagents: The use of high-purity starting materials is essential to avoid the incorporation of impurities into the final product.[12]

Q4: How can I monitor the progress of a this compound reaction?

A4: The progress of the reaction can be monitored by observing the formation of the this compound precipitate. For more quantitative analysis, techniques such as ion chromatography can be used to measure the concentration of bromate ions in the solution over time.[13][14] Spectrophotometric methods can also be employed for the determination of bromate concentration.[15]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My this compound synthesis resulted in a very low yield. What are the possible causes and how can I improve it?

A: Low yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time. Consider a modest increase in reaction temperature to enhance the reaction rate, but be mindful of potential decomposition.

  • Suboptimal pH: The pH of the solution may not be optimal for this compound precipitation.

    • Solution: Adjust the pH of the reaction mixture. The solubility of lead compounds is highly pH-dependent.[7][8][10] Experiment with slight adjustments to the pH to find the point of minimum solubility for this compound.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one reactant being the limiting reagent, thus reducing the theoretical yield.

    • Solution: Carefully calculate and accurately weigh the reactants to ensure the correct stoichiometric ratio.

  • Loss of Product During Workup: Significant amounts of product can be lost during filtration and washing.

    • Solution: Ensure the precipitate is allowed to fully settle before filtration. Wash the precipitate with a minimal amount of cold solvent to reduce dissolution. Ensure all equipment used for transfer is thoroughly rinsed to collect all the product.[12]

  • High Solubility in the Reaction Medium: The this compound may be too soluble in the chosen solvent system at the reaction or filtration temperature.

    • Solution: If possible, cool the reaction mixture in an ice bath before filtration to decrease the solubility of this compound. Consider using a different solvent system where this compound is less soluble.

Issue 2: Discolored Precipitate

Q: The this compound precipitate I obtained is not a pure white/colorless crystal. What could be the cause of the discoloration?

A: A discolored precipitate suggests the presence of impurities.

Possible Causes and Solutions:

  • Contaminated Starting Materials: Impurities in the lead salt or the bromate source can co-precipitate with the this compound.

    • Solution: Use reagents of the highest possible purity. If necessary, purify the starting materials before use.[12]

  • Side Reactions: Unwanted side reactions can produce colored byproducts.

    • Solution: Carefully control the reaction conditions (temperature, pH, addition rate of reagents) to minimize side reactions.

  • Incomplete Washing: Residual reactants or byproducts may remain adsorbed on the surface of the precipitate.

    • Solution: Wash the precipitate thoroughly with an appropriate solvent (usually cold deionized water) to remove any soluble impurities.

  • Presence of Colored Metal Ion Impurities: If the starting materials contain other metal ions, their bromates or hydroxides might co-precipitate and impart color.

    • Solution: Analyze the starting materials for trace metal impurities.

Issue 3: Poor Crystal Quality or Difficulty in Crystallization

Q: I am having trouble obtaining well-defined crystals of this compound, or the product is precipitating as a very fine powder that is difficult to filter.

A: The quality of the crystals depends on the nucleation and growth process, which is influenced by several experimental parameters.

Possible Causes and Solutions:

  • Rapid Precipitation: If the reactants are mixed too quickly or the solution is highly supersaturated, rapid precipitation can lead to the formation of a fine, amorphous powder instead of well-defined crystals.[16]

    • Solution: Add the precipitating agent slowly and with vigorous stirring to maintain a lower level of supersaturation. This allows for controlled crystal growth rather than rapid nucleation.

  • Suboptimal Temperature Control: Temperature fluctuations can affect solubility and crystal growth rates.

    • Solution: Maintain a constant and controlled temperature during the reaction and crystallization process. A slow cooling process can often lead to larger and more well-defined crystals.[16]

  • Presence of Impurities: Impurities can inhibit crystal growth or alter the crystal habit.

    • Solution: Ensure the purity of your reagents and solvent.

  • Inappropriate Solvent: The solvent system may not be conducive to good crystal growth.

    • Solution: Experiment with different solvent systems or solvent mixtures to find one that allows for slow and controlled crystallization.

Data Presentation

Table 1: Influence of pH on Lead Precipitation

pH RangeObservationImplication for this compound SynthesisReference
< 5Increased solubility of lead salts.Lower yields due to higher solubility of this compound.[10]
7 - 11Precipitation of lead hydroxides/carbonates is significant.Potential for co-precipitation of impurities if pH is not carefully controlled. Optimal pH for this compound precipitation needs to be determined empirically, likely in the slightly acidic to neutral range to avoid hydroxide (B78521) formation.[8][9][10]
> 11Increased solubility of lead hydroxides (amphoteric behavior).Lower yields due to the formation of soluble plumbates.[9]

Table 2: Effect of Temperature on Lead Halide Solubility

Lead HalideSolubility in Cold WaterSolubility in Hot WaterImplication for this compound CrystallizationReference
Lead(II) ChlorideSparingly solubleSolubleDemonstrates the principle of increasing solubility with temperature, which can be exploited for recrystallization.
Lead(II) BromideSparingly solubleSolubleSimilar to lead chloride, suggesting that cooling a saturated solution will induce crystallization.
Lead(II) IodideInsolubleSlightly solubleThe significant change in solubility with temperature for lead halides suggests a similar trend for this compound, making temperature control critical for crystallization and yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound by reacting lead(II) acetate with potassium bromate.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Potassium bromate (KBrO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of lead(II) acetate by dissolving the appropriate amount of lead(II) acetate trihydrate in deionized water.

    • Prepare a 1.0 M solution of potassium bromate by dissolving the appropriate amount of potassium bromate in deionized water.

  • Reaction:

    • Place the lead(II) acetate solution in a beaker on a magnetic stirrer.

    • Slowly add the potassium bromate solution dropwise to the lead(II) acetate solution while stirring continuously. A white precipitate of this compound will form.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction is complete.

  • Isolation of Product:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Filter the precipitate under vacuum.

    • Wash the precipitate with two small portions of ice-cold deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying:

    • Carefully transfer the filtered this compound to a watch glass.

    • Dry the product in a desiccator or in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

Mandatory Visualization

Experimental_Workflow_Lead_Bromate_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_pb Prepare Lead Acetate Solution react Mix Solutions & Stir prep_pb->react prep_kbro3 Prepare Potassium Bromate Solution prep_kbro3->react cool Cool Mixture react->cool filter_wash Filter & Wash Precipitate cool->filter_wash dry Dry Product filter_wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check for Reaction Completion start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete check_ph Verify Optimal pH non_optimal_ph Not Optimal check_ph->non_optimal_ph optimal_ph Optimal check_ph->optimal_ph check_stoich Review Stoichiometry & Measurements error_stoich Error Found check_stoich->error_stoich correct_stoich Correct check_stoich->correct_stoich check_workup Examine Workup Procedure loss_workup Loss Identified check_workup->loss_workup no_loss_workup No Obvious Loss check_workup->no_loss_workup solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp complete->check_ph solution_ph Adjust pH non_optimal_ph->solution_ph optimal_ph->check_stoich solution_stoich Recalculate & Remeasure Reagents error_stoich->solution_stoich correct_stoich->check_workup solution_workup Refine Filtration & Washing Technique loss_workup->solution_workup solution_reassess Re-evaluate Overall Procedure & Purity of Reagents no_loss_workup->solution_reassess

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Minimizing Lead Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lead contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of lead contamination in a laboratory?

A1: Lead contamination in a laboratory can originate from various sources, including lead-containing reagents and materials (e.g., lead acetate, lead oxide), lead solder used in equipment, contaminated glassware, and dust from deteriorating lead-based paint in older facilities.[1][2] Cross-contamination can also occur from hands, clothing, and equipment that have come into contact with lead.[1]

Q2: What are the immediate steps to take after a lead compound spill?

A2: In the event of a lead compound spill, the primary goal is to prevent the dispersal of lead dust.[3] For small spills, wet a brush or cloth to sweep up the material, avoiding dry sweeping which can generate dust.[4] All spilled material and cleaning supplies must be collected and disposed of as hazardous waste.[4][5] For larger spills, or if you are not trained in hazardous spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][4]

Q3: How can I decontaminate glassware and equipment that has been in contact with lead?

A3: Glassware and non-disposable equipment should be dedicated to lead-use only whenever possible.[6] To decontaminate, first rinse with water to remove gross contamination, ensuring the rinse water is collected as hazardous waste.[5][7] Then, wash with a laboratory detergent designed for heavy metals.[8] For trace metal analysis, a thorough rinsing protocol with high-purity water is critical.[9] Some protocols may even require an acid wash to effectively remove trace metal contamination.

Q4: What are the best practices for personal hygiene to prevent lead exposure?

A4: Strict personal hygiene is crucial. Always wash your hands, face, neck, and forearms frequently, especially before leaving the work area, eating, drinking, or smoking.[5] Never eat, drink, or smoke in the laboratory.[5] It's also recommended to wear a dedicated lab coat for lead work that is professionally cleaned regularly to prevent taking lead contamination home.[7]

Troubleshooting Guides

Issue: Suspected Lead Contamination in Experimental Results

Possible Cause Troubleshooting Steps
Contaminated Reagents 1. Test a new, unopened batch of the reagent. 2. If the new batch resolves the issue, discard the old batch as hazardous waste. 3. Consider sourcing reagents from a different supplier with stricter quality control for heavy metals.
Contaminated Glassware/Equipment 1. Implement a rigorous cleaning protocol for all glassware and equipment (see Q3 in FAQs). 2. For highly sensitive experiments, use dedicated, lead-free labware. 3. Perform a blank run with only the solvent to test for leaching from the equipment.
Environmental Contamination (Dust, Surfaces) 1. Conduct surface wipe testing in the designated lead work area and surrounding spaces.[1] 2. If contamination is detected, perform a thorough decontamination of the affected areas using wet wiping methods and appropriate cleaning agents.[1] 3. Review and reinforce housekeeping procedures.
Cross-Contamination from Other Experiments 1. Ensure a physically designated area is used exclusively for lead-related work.[5] 2. Use separate sets of personal protective equipment (PPE) for lead work. 3. Review lab workflows to identify and mitigate potential points of cross-contamination.

Quantitative Data Summary

Occupational Exposure Limits for Lead

Organization Standard Limit Time-Weighted Average (TWA)
OSHA (General Industry) Permissible Exposure Limit (PEL)50 µg/m³8-hour
OSHA (General Industry) Action Level (AL)30 µg/m³8-hour
NIOSH Recommended Exposure Limit (REL)50 µg/m³8-hour

Source: OSHA 29 CFR 1910.1025[10][11], NIOSH[7]

Experimental Protocols

Protocol 1: Surface Wipe Sampling for Lead Contamination

Objective: To assess the presence of lead contamination on laboratory surfaces.

Materials:

  • Lead-specific wipe sampling kit (containing sterile wipes, wetting agent, and sample tubes)

  • Disposable nitrile gloves[12]

  • Templates for marking sampling areas (e.g., 10 cm x 10 cm square)

  • Chain of custody forms

  • Permanent marker

Methodology:

  • Preparation: Put on a new pair of disposable nitrile gloves. Label each sample tube with a unique identifier corresponding to the sampling location.

  • Sampling: a. Open the wipe packet and moisten the wipe with the provided wetting agent if it is not pre-moistened. b. Place the template on the surface to be sampled. c. Wipe the entire area within the template using firm, overlapping "S" strokes. d. Fold the wipe with the exposed side inward and wipe the area again with a clean side of the wipe, this time with strokes perpendicular to the first set. e. Fold the wipe again and carefully place it into the corresponding labeled sample tube.

  • Blank Sample: Prepare a field blank by opening a wipe, handling it as you would a sample wipe without actually wiping a surface, and placing it in a sample tube. This will test for contamination in the sampling media or handling procedure.

  • Submission: Complete the chain of custody form and submit the samples to an accredited laboratory for analysis.

Protocol 2: Standard Decontamination Procedure for a Minor Lead Spill

Objective: To safely clean up a small spill of a lead-containing compound.

Materials:

  • Personal Protective Equipment (PPE): two pairs of nitrile gloves, lab coat, safety goggles, and a face shield.[4][12][13]

  • Absorbent pads or materials

  • Wet wipes or cloths dampened with water[1]

  • A detergent solution effective for heavy metals[8]

  • Sealable, labeled hazardous waste bags or containers[5]

  • "Caution: Lead Work Area" signage

Methodology:

  • Secure the Area: Immediately restrict access to the spill area and post warning signs.

  • Don PPE: Put on all required PPE.

  • Contain the Spill: If the spill is a liquid, use absorbent pads to contain it. For powders, carefully cover with a damp cloth to prevent dust from becoming airborne.[3]

  • Clean the Spill: a. Carefully collect the bulk of the spilled material using wet wipes or dampened absorbent pads. b. Place all contaminated materials directly into a labeled hazardous waste bag. c. Clean the spill area with a detergent solution, wiping from the outside of the spill towards the center. d. Rinse the area with clean, damp cloths.

  • Dispose of Waste: Place all cleaning materials, including used PPE, into the hazardous waste bag. Seal the bag and arrange for proper disposal according to your institution's guidelines.[5][7]

  • Personal Decontamination: Remove outer gloves and dispose of them in the hazardous waste bag. Remove the remaining PPE and wash hands and any exposed skin thoroughly with soap and water.[4]

Visualizations

LeadHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Cleanup & Decontamination cluster_Disposal Disposal & Final Steps A Review SOP & SDS B Don Appropriate PPE (Lab coat, gloves, goggles) A->B C Designate Lead Work Area B->C D Weigh/Measure Lead Compound in Fume Hood C->D E Perform Experiment in Designated Area D->E F Decontaminate Surfaces (Wet Wipe Method) E->F H Clean Glassware (Dedicated Procedure) E->H G Segregate & Label Lead-Contaminated Waste F->G I Dispose of Hazardous Waste (Contact EHS) G->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling of lead compounds in a laboratory setting.

TroubleshootingLeadContamination cluster_Investigation Troubleshooting Path Start Suspected Lead Contamination in Results Q1 Is contamination present in a blank run? Start->Q1 A1_Yes Source is likely glassware, solvent, or equipment. Q1->A1_Yes Yes A1_No Source is likely reagents or sample handling. Q1->A1_No No Q2 Does using new, unopened reagents solve the issue? A1_No->Q2 A2_Yes Original reagents were contaminated. Discard. Q2->A2_Yes Yes A2_No Contamination source is elsewhere. Proceed to surface testing. Q2->A2_No No Q3 Does surface wipe testing reveal lead contamination? A2_No->Q3 A3_Yes Environmental contamination. Thoroughly decontaminate work area. Q3->A3_Yes Yes A3_No Review sample handling and experimental procedure for cross-contamination. Q3->A3_No No

Caption: Decision tree for troubleshooting sources of lead contamination.

References

Validation & Comparative

A Comparative Guide to Confirmatory Tests for Lead Ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of lead ions (Pb²⁺) is a critical step in various analytical procedures, from environmental monitoring to quality control of pharmaceutical products. This guide provides a comparative overview of common confirmatory tests for the presence of lead ions, complete with experimental protocols and performance data to aid in method selection and application.

Comparison of Confirmatory Tests

A variety of qualitative and quantitative methods are available for the confirmation of lead ions. The choice of test often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of several widely used confirmatory tests.

Test MethodReagent(s)Positive ResultDetection LimitSpecificity & Interferences
Potassium Chromate (B82759) Test Potassium Chromate (K₂CrO₄)Yellow precipitate (PbCrO₄)Not widely reported for qualitative tests; depends on visual detection.The precipitate is insoluble in acetic acid, which distinguishes it from some other metal chromates.
Potassium Iodide Test Potassium Iodide (KI)Yellow precipitate (PbI₂)Not widely reported for qualitative tests; depends on visual detection.The precipitate is soluble in hot water and recrystallizes upon cooling, a characteristic feature. Excess iodide can form a soluble complex ([PbI₄]²⁻).
Dilute Sulfuric Acid Test Dilute Sulfuric Acid (H₂SO₄)White precipitate (PbSO₄)Not widely reported for qualitative tests; depends on visual detection.Barium and strontium ions also form white sulfate (B86663) precipitates.
Dithizone (B143531) Test Dithizone (Diphenylthiocarbazone)Cherry-red complex1.0 µg Pb / 10 mL of dithizone solutionHighly sensitive but can be interfered with by other metal ions such as bismuth, stannous tin, and thallium. Masking agents like cyanide are often required.[1]

Experimental Workflow

The general workflow for the confirmatory testing of lead ions following initial screening is depicted below. This process typically involves sample preparation, the addition of a precipitating or complexing agent, and observation for a characteristic result.

Confirmatory Tests for Lead Ions Workflow cluster_sample_prep Sample Preparation cluster_testing Confirmatory Testing cluster_reagents Reagent Options cluster_results Expected Observations Sample Aqueous Sample Potentially Containing Pb²⁺ Reagent Add Specific Reagent Sample->Reagent Introduce Observation Observe for Characteristic Precipitate or Color Change Reagent->Observation Induce Reaction Confirmation Confirmation of Pb²⁺ Presence Observation->Confirmation Positive Result Yellow_Ppt_CrO4 Yellow Precipitate (PbCrO₄) Observation->Yellow_Ppt_CrO4 Yellow_Ppt_I2 Yellow Precipitate (PbI₂) Observation->Yellow_Ppt_I2 White_Ppt_SO4 White Precipitate (PbSO₄) Observation->White_Ppt_SO4 Red_Color Red Complex Observation->Red_Color K2CrO4 K₂CrO₄ K2CrO4->Reagent KI KI KI->Reagent H2SO4 H₂SO₄ H2SO4->Reagent Dithizone Dithizone Dithizone->Reagent

A generalized workflow for the confirmatory analysis of lead ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to perform these tests on known lead-containing solutions to observe the expected positive results before analyzing unknown samples.[2]

Potassium Chromate Test

This test relies on the formation of a distinct yellow precipitate of lead chromate.

Procedure:

  • To 1 mL of the sample solution, add a few drops of a 0.5 M potassium chromate (K₂CrO₄) solution.[3]

  • The formation of a yellow precipitate indicates the presence of lead ions.[4]

  • To confirm, the precipitate can be treated with acetic acid; lead chromate is insoluble in acetic acid.[5]

Reaction: Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)

Potassium Iodide Test

This test is characterized by the formation of a bright yellow precipitate of lead iodide, which has the unique property of dissolving in hot water and recrystallizing upon cooling.

Procedure:

  • To 1 mL of the sample solution, add a few drops of a 0.5 M potassium iodide (KI) solution.[6]

  • A bright yellow precipitate of lead iodide will form if lead ions are present.[7]

  • Heat the mixture. The precipitate should dissolve in boiling water to yield a colorless solution.[8]

  • Allow the solution to cool. The reappearance of golden-yellow, spangled crystals of lead iodide confirms the presence of lead.

Reaction: Pb²⁺(aq) + 2I⁻(aq) → PbI₂(s)

Dilute Sulfuric Acid Test

This method involves the precipitation of lead as a white sulfate salt.

Procedure:

  • To 1 mL of the sample solution, add a few drops of dilute (1 M) sulfuric acid (H₂SO₄).

  • The formation of a white, finely-divided crystalline precipitate of lead sulfate indicates the presence of lead ions.[3]

Reaction: Pb²⁺(aq) + SO₄²⁻(aq) → PbSO₄(s)

Dithizone Test

The Dithizone method is a highly sensitive colorimetric test.

Procedure:

  • To the sample solution, add a few small crystals of potassium cyanide (KCN) to mask interfering ions.[1]

  • Add 2 drops of a dithizone solution in an organic solvent (e.g., chloroform).

  • Shake the mixture for approximately 30 seconds.

  • A change in the color of the organic layer from green to red indicates the presence of lead.[1]

Note on Safety: Many of the reagents used in these tests, such as lead salts and potassium chromate, are toxic. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated area. Dispose of waste according to institutional safety guidelines.

References

Comparative study of lead bromate and lead bromide properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Properties of Lead Bromate (B103136) and Lead Bromide

This guide provides a detailed comparison of the physicochemical and toxicological properties of lead bromate (Pb(BrO₃)₂) and lead bromide (PbBr₂). The information is intended for researchers, scientists, and professionals in drug development who may handle or consider these compounds in their work. All quantitative data is summarized in tables, and detailed experimental protocols for key characterization techniques are provided.

Physical and Chemical Properties

This compound and lead bromide, both inorganic lead salts, exhibit distinct differences in their physical and chemical characteristics. These differences primarily arise from the nature of the anionic counterparts, the bromate (BrO₃⁻) and bromide (Br⁻) ions.

PropertyThis compoundLead Bromide
Chemical Formula Pb(BrO₃)₂PbBr₂
Molecular Weight 463.00 g/mol 367.01 g/mol [1]
Appearance Colorless monoclinic crystals[2]White orthorhombic crystals[1]
Melting Point Decomposes at ~180 °C[3]370.6 °C[1]
Boiling Point Not applicable (decomposes)916 °C (vaporizes)[1]
Density 5.530 g/cm³[3]6.66 g/cm³[1]
Crystal Structure Monoclinic[2]Orthorhombic (isomorphous with cotunnite)[1]
Solubility

The solubility of these compounds in water is a key differentiating factor. Lead bromide is sparingly soluble in cold water, with its solubility increasing significantly with temperature. This compound is described as slightly soluble in cold water and moderately soluble in hot water.

Temperature (°C)Solubility of this compound ( g/100 mL)Solubility of Lead Bromide ( g/100 mL)
0-0.455[1]
201.38[3]0.973[1]
100Moderately soluble4.41[1]

Experimental Protocols

Determination of Aqueous Solubility

A common method to determine the aqueous solubility of inorganic salts at various temperatures is the isothermal equilibrium method.

G Workflow for Isothermal Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep Prepare saturated solution by adding excess salt to deionized water. equilibrate Stir the mixture in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium. prep->equilibrate Transfer to bath sample Withdraw a known volume of the supernatant using a filtered syringe. equilibrate->sample After equilibration analyze Determine the concentration of lead in the filtrate using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). sample->analyze Analyze filtrate calculate Calculate the solubility in g/100 mL from the determined concentration. analyze->calculate From concentration data

Workflow for Isothermal Solubility Determination
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of the salts.

G Workflow for Thermal Analysis (TGA/DSC) cluster_setup Instrument Setup cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation setup Calibrate the TGA/DSC instrument with appropriate standards (e.g., indium for DSC). sample Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a crucible (e.g., alumina (B75360) or platinum). setup->sample Prepare sample run Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). sample->run Load into instrument record Record the change in mass (TGA) and heat flow (DSC) as a function of temperature. run->record During heating interpret Analyze the resulting thermogram to identify decomposition temperatures, melting points, and mass loss events. record->interpret Analyze data

Workflow for Thermal Analysis (TGA/DSC)

Toxicological Profile

Both this compound and lead bromide are classified as toxic compounds due to the presence of lead. Lead is a well-documented toxic heavy metal that can adversely affect the nervous, hematopoietic, digestive, and renal systems.[2] The primary route of occupational poisoning is chronic exposure.

The toxicity of these compounds is also influenced by their anions. The bromide ion (Br⁻) is generally considered to have low toxicity. In contrast, the bromate ion (BrO₃⁻) is a known oxidizing agent and is classified as a potential human carcinogen. The presence of bromate in drinking water is a health concern, as it can form as a disinfection byproduct during ozonation.[4]

G Comparative Toxicological Pathway cluster_compounds Compounds cluster_ions Dissociation in Body cluster_effects Toxicological Effects pb_bromate This compound Pb(BrO₃)₂ pb_ion Lead Ion (Pb²⁺) pb_bromate->pb_ion bromate_ion Bromate Ion (BrO₃⁻) pb_bromate->bromate_ion pb_bromide Lead Bromide PbBr₂ pb_bromide->pb_ion bromide_ion Bromide Ion (Br⁻) pb_bromide->bromide_ion neurotoxicity Neurotoxicity pb_ion->neurotoxicity nephrotoxicity Nephrotoxicity pb_ion->nephrotoxicity hematotoxicity Hematotoxicity pb_ion->hematotoxicity bromate_ion->nephrotoxicity carcinogenicity Potential Carcinogenicity bromate_ion->carcinogenicity

Comparative Toxicological Pathway

Conclusion

This compound and lead bromide exhibit significant differences in their thermal stability, solubility, and crystal structure. This compound decomposes at a much lower temperature than the melting point of lead bromide. While both are lead-based toxins, the presence of the bromate anion in this compound suggests a potentially higher toxicological risk due to its carcinogenic properties. Researchers and professionals should handle both compounds with appropriate safety precautions, paying particular attention to the potential hazards associated with this compound. Further comparative toxicological studies are warranted to fully elucidate the relative risks of these two compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Bromate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The presence of bromate (B103136), a potential human carcinogen, in drinking water and food products is a significant health concern, necessitating its accurate and reliable quantification at trace levels.[1][2] Bromate is often formed as a disinfection by-product during the ozonation of water containing bromide.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Commission have set maximum contaminant levels (MCLs) for bromate in drinking and bottled waters, typically at 10 µg/L, with some regulations for mineral waters being as low as 3 µg/L.[1] This guide provides a comparative overview of various validated analytical methods for bromate quantification, detailing their performance characteristics and experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Method Performance

The choice of an analytical method for bromate quantification depends heavily on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed techniques, including Ion Chromatography (IC) with various detection methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

Method Technique Matrix Limit of Detection (LOD) / Method Detection Limit (MDL) Limit of Quantification (LOQ) / Practical Quantitation Limit (PQL) Linearity Range Precision (%RSD) Accuracy/Recovery (%) Key Features & Limitations
Ion Chromatography IC with Suppressed Conductivity Detection (IC-CD)Drinking Water (Low Ionic Strength)1.4 - 20 µg/L[1]----Cost-effective; susceptible to matrix interference from high chloride/sulfate.[2][3]
IC with Post-Column Reaction & UV/Vis Detection (IC-PCR-UV)Drinking Water, Groundwater (High Ionic Strength)0.04 - 0.1 µg/L[1][4]0.5 µg/L[4]---High sensitivity; overcomes matrix effects; specific to bromate (e.g., EPA 317.0, 326.0).[4][5]
Two-Dimensional IC (2D-IC)Drinking Water (High Salt/Complex Matrices)0.036 µg/L[1]----Excellent for complex matrices by using a heart-cutting technique.[1][6]
Mass Spectrometry Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Drinking Water, Food (Flour, Snacks, Infant Formula)0.05 mg/kg (Flour)[7]≤ 0.1 µg/kg (Infant Formula)[8]10 - 1000 µg/kg (Snacks)[9]5.2 - 13.4%[9]92.5 - 98.5%[9]Highly selective and sensitive; robust for complex food matrices.[10][11]
Spectrophotometry Reaction with FuchsinDrinking Water1 µg/L[12]-Up to 20 µg/L[12]6% @ 5 µg/L[12]-Simple and low-cost; suitable for screening; may lack reproducibility.[2][12]
Reaction with PromethazineBread--0.5 - 4.5 µg/mL[13]--Rapid method for food analysis; validation data is specific to the published method.[13][14]

Experimental Protocols and Workflows

Detailed and validated protocols are critical for ensuring accurate and reproducible results. Below are representative methodologies for the key analytical techniques.

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Define Analytical Requirements (Analyte, Matrix, Sensitivity) Opt Optimize Parameters (e.g., Separation, Detection) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy / Recovery Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Limit of Detection (LOD) Lin->LOD LOQ Limit of Quantification (LOQ) Lin->LOQ Rob Robustness SOP Standard Operating Procedure (SOP) Development Rob->SOP Routine Routine Sample Analysis SOP->Routine QC Quality Control (QC) & Ongoing Verification Routine->QC

Caption: A generalized workflow for the development, validation, and implementation of an analytical method.

Protocol for IC with Post-Column Reaction (Based on EPA Method 326.0)

This method is highly effective for detecting trace levels of bromate in various water matrices.[4]

  • Instrumentation:

    • Ion Chromatograph with a high-capacity anion-exchange column (e.g., Dionex IonPac AS19 or AS23).[4]

    • Suppressed conductivity detector.

    • Post-column reaction (PCR) system.

    • UV/Vis absorbance detector set to 352 nm.[15]

  • Reagents:

    • Eluent: Potassium hydroxide (B78521) (KOH) or carbonate eluent.[6]

    • Post-Column Reagent: Acidified potassium iodide (KI) solution, which can be generated online.[15][16]

  • Procedure:

    • Sample Injection: Inject the filtered water sample into the IC system. A large loop volume (e.g., 1000 µL) may be used for trace analysis.[16]

    • Chromatographic Separation: Bromate is separated from other anions on the analytical column.

    • Post-Column Reaction: The column effluent is mixed with the acidified KI reagent. Bromate oxidizes iodide to triiodide (I₃⁻).[5][16]

    • Detection: The resulting triiodide is detected by its strong absorbance at 352 nm.[5] The conductivity detector can simultaneously monitor other anions.[15]

Protocol for LC-MS/MS Analysis in Food (Based on methods for flour and snacks)

LC-MS/MS offers superior selectivity and is ideal for complex food matrices where co-eluting substances can interfere with other detectors.[9][11]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UPLC).[7][8]

    • Column: A suitable column for polar anionic species (e.g., ACQUITY UPLC BEH Amide).[7]

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]

  • Sample Preparation (Example for Potato Snacks): [9]

    • Extraction: Weigh approximately 0.5 g of homogenized sample and spike with a stable-isotope labeled internal standard (e.g., Br¹⁸O₃⁻).

    • Add a mixture of deionized water and a non-polar solvent like heptane (B126788) (to remove fats).

    • Vortex and then centrifuge the sample.

    • Purification: Collect the aqueous extract. For some matrices, a solid-phase extraction (SPE) step (e.g., C18 cartridge) may be necessary to remove interferences.[7]

    • Dilute the final extract and filter it before injection.

  • LC-MS/MS Analysis:

    • Separation: Inject the prepared sample solution into the LC system. A gradient elution program is typically used to separate bromate from matrix components.[7]

    • Detection: Monitor for specific precursor-to-product ion transitions for both bromate and the internal standard using Multiple Reaction Monitoring (MRM) mode for quantification.

Logical Relationships in Method Validation

The parameters of method validation are interconnected, ensuring the overall reliability and quality of the analytical data produced.

Validation_Parameters center_node Reliable & Validated Analytical Method Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Closeness of Agreement) center_node->Precision Selectivity Selectivity (Freedom from Interference) center_node->Selectivity Robustness Robustness (Resilience to Changes) center_node->Robustness Linearity Linearity (Proportional Response) Accuracy->Linearity Precision->Linearity Range Range (Interval of Quantification) Linearity->Range Sensitivity Sensitivity (LOD & LOQ) Selectivity->Sensitivity Range->Sensitivity

Caption: Interrelationship of core parameters for the validation of an analytical method.

References

A Comparative Guide to Lead Bromate and Potassium Bromate as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lead bromate (B103136) and potassium bromate, focusing on their properties and applications as oxidizing agents. The information presented is based on available scientific literature and experimental data.

Executive Summary

Potassium bromate is a well-established and powerful oxidizing agent with a wide range of applications in analytical chemistry and formerly in the food industry. Its properties are well-documented, and standard experimental protocols for its use are readily available. In contrast, lead bromate is a less common and poorly characterized oxidizing agent. Its limited solubility, inherent toxicity due to the presence of lead, and potential for explosive decomposition when impure make it a less desirable choice for most applications. While both compounds derive their primary oxidizing power from the bromate ion, the physicochemical properties of the cation significantly influence their utility and safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and potassium bromate is presented in Table 1.

PropertyThis compound (Pb(BrO₃)₂)Potassium Bromate (KBrO₃)
Molecular Formula Br₂O₆Pb[1][2]KBrO₃[3]
Molecular Weight 463.00 g/mol [1][2]167.001 g/mol [3]
Appearance Colorless monoclinic crystals[1][4]White crystals or powder[5]
Density 5.53 g/cm³[1]3.27 g/cm³
Melting Point Decomposes at 180°C[1]350°C
Boiling Point Not applicableDecomposes at 370°C
Solubility in Water Slightly soluble in cold water, moderately soluble in hot water[1][4]6.91 g/100 mL at 20°C
Solubility Product Constant (Ksp) pKsp: 1.7Not applicable (highly soluble)

Oxidizing Properties: A Comparative Analysis

The oxidizing strength of a substance is quantified by its standard reduction potential (E°). A higher positive E° value indicates a stronger oxidizing agent.

CompoundRedox Half-ReactionStandard Reduction Potential (E°)
Potassium Bromate BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l)+1.42 V[6]
This compound BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l)Not experimentally determined in available literature. The value is expected to be similar to that of potassium bromate as the bromate ion is the primary oxidizing species.
Lead(II) ion Pb²⁺(aq) + 2e⁻ → Pb(s)-0.13 V[6]

Potassium Bromate (KBrO₃):

Potassium bromate is a powerful oxidizing agent, particularly in acidic solutions.[7] It is available as a primary standard, meaning it is highly pure and stable, making it suitable for preparing standard solutions for titrations.[3] In a process known as bromatometry, potassium bromate is used to determine the concentration of a variety of inorganic and organic substances.[8][9] The oxidizing power of potassium bromate is utilized in reactions such as the oxidation of arsenic (III) to arsenic (V) and iron (II) to iron (III).[8]

This compound (Pb(BrO₃)₂):

There is a significant lack of experimental data in the scientific literature regarding the use of this compound as an oxidizing agent. Its low solubility in water severely limits its application in titrimetric analysis where a soluble titrant is required. The oxidizing potential of this compound is primarily attributed to the bromate ion (BrO₃⁻), which is the same oxidizing species as in potassium bromate. However, the lead(II) ion (Pb²⁺) itself is not a strong oxidizing agent and has a negative standard reduction potential, indicating it is more likely to be reduced than to act as an oxidant.[6]

The primary application found for this compound is as a precursor in the synthesis of catalysts, rather than as a direct oxidizing agent in chemical reactions.[4]

Experimental Protocols

Use of Potassium Bromate as an Oxidizing Titrant (Bromatometry)

Potassium bromate is a versatile titrant for the determination of various analytes. The general principle involves the reaction of the analyte with an excess of a standard solution of potassium bromate in an acidic medium. The excess bromate is then determined by adding potassium iodide, which is oxidized to iodine, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.[3]

Example: Determination of Phenol (B47542)

This method relies on the bromination of the phenol ring by bromine generated in situ from the reaction of potassium bromate and potassium bromide in an acidic solution.

Reagents:

  • Standard 0.1 N Potassium Bromate solution

  • 10% (w/v) Potassium Bromide solution

  • 3 M Sulfuric Acid

  • 10% (w/v) Potassium Iodide solution

  • Standard 0.1 N Sodium Thiosulfate solution

  • Starch indicator solution

Procedure:

  • Accurately weigh a sample of phenol and dissolve it in a known volume of distilled water in a volumetric flask.

  • Pipette an aliquot of the phenol solution into a stoppered conical flask.

  • Add a measured excess of the standard potassium bromate solution, followed by the potassium bromide solution and sulfuric acid.

  • Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes to ensure complete bromination of the phenol.

  • Quickly add the potassium iodide solution to the flask. The excess bromate will react with iodide to liberate iodine, resulting in a yellow-brown solution.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow.

  • Add a few drops of starch indicator solution, which will turn the solution blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • The amount of phenol can be calculated from the amount of potassium bromate consumed in the reaction.

Use of this compound as an Oxidizing Agent

No established experimental protocols for the use of this compound as an oxidizing agent in titrimetric or synthetic procedures were found in the reviewed literature. Its low solubility and the availability of more suitable alternatives like potassium bromate are likely reasons for its limited use.

Visualizing Reaction Pathways and Workflows

General Redox Reaction of the Bromate Ion

The oxidizing action of the bromate ion in acidic solution involves its reduction to the bromide ion. This is a six-electron transfer process.

Bromate_Redox_Reaction BrO3 Bromate ion (BrO₃⁻) Oxidation State of Br: +5 Br Bromide ion (Br⁻) Oxidation State of Br: -1 BrO3->Br Reduction H2O Water (3H₂O) H Protons (6H⁺) H->Br e 6 electrons (6e⁻) e->BrO3

Caption: Redox half-reaction of the bromate ion in acidic medium.

Experimental Workflow for Bromatometric Titration

The following diagram illustrates the typical back-titration procedure using potassium bromate.

Bromatometry_Workflow cluster_step1 Step 1: Reaction with Excess Bromate cluster_step2 Step 2: Determination of Excess Bromate cluster_step3 Step 3: Titration of Liberated Iodine Analyte Analyte Solution Add_KBrO3 Add excess standard Potassium Bromate (KBrO₃) Analyte->Add_KBrO3 Add_KBr_H Add Potassium Bromide (KBr) and Acid (H⁺) Add_KBrO3->Add_KBr_H Reaction Analyte is oxidized BrO₃⁻ is reduced to Br₂ Add_KBr_H->Reaction Add_KI Add Potassium Iodide (KI) Reaction->Add_KI I2_Liberation Excess Br₂ oxidizes I⁻ to I₂ Add_KI->I2_Liberation Titrate_Na2S2O3 Titrate with standard Sodium Thiosulfate (Na₂S₂O₃) I2_Liberation->Titrate_Na2S2O3 Endpoint Endpoint detection (Starch indicator) Titrate_Na2S2O3->Endpoint

Caption: Workflow for a typical back-titration using potassium bromate.

Safety and Handling

Potassium Bromate:

  • Hazards: Strong oxidizer, toxic, and a suspected human carcinogen.[5] May cause fire or explosion if it comes into contact with combustible materials. Harmful if swallowed and can cause damage to kidneys.

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Store away from combustible materials.

This compound:

  • Hazards: In addition to the hazards associated with the bromate ion, this compound is highly toxic due to the presence of lead. Lead is a cumulative poison that can affect the nervous system, kidneys, and reproductive system.[4] There are also reports that impure this compound can be explosive upon heating, striking, or rubbing.[1]

  • Precautions: Extreme caution should be exercised when handling this compound. All handling should be done in a fume hood with appropriate PPE. Avoid creating dust. Dispose of as hazardous waste according to local regulations.

Conclusion

Based on the available evidence, potassium bromate is a well-characterized, strong oxidizing agent with established applications in analytical chemistry. While its use is curtailed by health and safety concerns, particularly its carcinogenicity, the scientific basis for its oxidizing properties is solid.

In contrast, this compound is not a commonly used oxidizing agent. Its low solubility, high toxicity, and potential instability make it an impractical and hazardous choice for most laboratory and industrial applications. The lack of available experimental data on its oxidizing performance further underscores its limited utility in this context. For researchers and professionals in drug development and other scientific fields, potassium bromate, when handled with appropriate safety precautions, is a far more practical and predictable oxidizing agent than this compound. However, given the health risks associated with potassium bromate, safer alternatives should always be considered where possible.

References

Cross-Validation of Bromate Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bromate (B103136), a potential human carcinogen formed during the ozonation of drinking water, is of paramount importance for public health and regulatory compliance. This guide provides a comprehensive cross-validation of common analytical techniques used for bromate analysis, presenting their performance data, detailed experimental protocols, and a logical workflow for method comparison. This objective overview is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Techniques

The selection of an analytical method for bromate determination is often a trade-off between sensitivity, cost, and complexity. The following table summarizes the quantitative performance of three principal techniques: Ion Chromatography (IC) with various detectors, Spectrophotometry, and Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS).

Analytical TechniqueMethodLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Key AdvantagesKey Disadvantages
Ion Chromatography (IC) EPA 300.1 (Conductivity Detection)1.4 - 4[1][2]Not specifiedSimple, robust for low ionic strength matrices.[1]Insufficiently sensitive for low µg/L levels, potential interference from chloride.[2][3]
EPA 317.0/326.0 (Post-Column Reaction & UV/Vis)0.04 - 0.24[2][4][5]0.5[2]High sensitivity, suitable for high ionic strength matrices.[2]More complex setup, some reagents may be hazardous.[2][5]
2D-IC (EPA 302.0)0.036[1]Not specifiedExcellent for high-salt matrices, minimizes interferences.[1]Requires specialized instrumentation.
Spectrophotometry Fuchsin Method1[6][7][8]Not specifiedSimple, cost-effective, free from common IC interferences.[6][7]Less sensitive than advanced IC methods.
Methyl Red Method0.01 mg/L (10 µg/L)[9]Not specifiedRapid, potential for visual test determination.[9]Limited quantitative data available in comparative studies.
IC-ICP-MS EPA 321.80.23 - 0.67[10][11]0.2[12]High specificity and sensitivity, tolerates high salt conditions.[13]High instrument and operational cost.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the discussed techniques.

Ion Chromatography with Suppressed Conductivity and Post-Column Reaction (Based on EPA Methods 317.0 & 326.0)

This method enhances sensitivity by introducing a post-column reagent that reacts with bromate to form a light-absorbing compound.

Sample Preparation:

  • Samples are typically filtered through a 0.45 µm filter prior to analysis. No other pre-treatment is usually required for drinking water samples.

Instrumentation:

  • Ion Chromatograph equipped with a guard column (e.g., Dionex IonPac AG19), an analytical column (e.g., Dionex IonPac AS19), a suppressor, a post-column reaction system, and a UV/Visible detector.[2]

Chromatographic Conditions:

  • Eluent: Potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate solution. Hydroxide eluents generated electrolytically can offer lower background noise and improved sensitivity.[1][3]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-250 µL.

Post-Column Reaction:

  • Reagent: For EPA 326.0, an acidified potassium iodide (KI) solution is added post-separation.[2][5] Bromate oxidizes iodide to triiodide, which is detected by its absorbance at 352 nm.[3][5] For EPA 317.0, o-dianisidine (ODA) is used, though it is noted to be a potential carcinogen.[2][5]

  • Reaction Coil: A mixing coil is used to ensure complete reaction before the sample reaches the detector.

Detection:

  • UV/Visible detector set at 352 nm for the triiodide method.[3][5]

Spectrophotometric Analysis (Fuchsin Method)

A simple and cost-effective colorimetric method for bromate determination.

Sample Preparation:

  • Cationic interferences from heavy metals are removed by passing the sample through a strong cationic exchange resin in the sodium form.[6][7]

Reagents:

Procedure:

  • To a 25 mL final volume, add the water sample.

  • Add 1.25 mL of citrate buffer solution.[7]

  • Add 0.2 mL of the color-developing fuchsin reagent.[7]

  • Allow the solution to stand for approximately 30 minutes for complete and stable color development.[7]

  • Measure the absorbance at 530 nm using a spectrophotometer.[6][7]

Principle:

  • Bromate is reduced by metabisulfite to form bromine, which then reacts with the reduced fuchsin to regenerate a red-colored quinoid structure that absorbs light at 530 nm.[6][7]

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

This hyphenated technique offers high sensitivity and specificity by separating bromate from the sample matrix with IC and detecting the bromine element with ICP-MS.

Sample Preparation:

  • Samples are typically filtered and may be alkalinized to preserve the bromine species.[13]

Instrumentation:

  • An Ion Chromatograph system is coupled to an ICP-MS. The eluent from the IC column is introduced directly into the nebulizer of the ICP-MS.[13][14]

IC Conditions:

  • Analytical Column: Anion exchange column suitable for separating bromate from bromide and other anions (e.g., Dionex IonPac AS12A).[10]

  • Eluent: An aqueous solution such as ammonium (B1175870) carbonate ((NH₄)₂CO₃).[10]

ICP-MS Conditions:

  • Plasma: Radiofrequency argon plasma atomizes and ionizes the bromine atoms.[14]

  • Mass Analyzer: A quadrupole or sector field mass spectrometer is used to monitor the bromine isotopes at m/z 79 and 81.[13][14]

  • Interference Reduction: A collision/reaction cell with helium can be used to minimize polyatomic interferences on the bromine isotopes.[13]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating bromate analysis methods.

CrossValidationWorkflow cluster_prep 1. Preparation & Planning cluster_analysis 2. Analytical Execution cluster_validation 3. Data Evaluation & Validation cluster_conclusion 4. Conclusion DefineObjectives Define Objectives (e.g., regulatory compliance, research) SelectMethods Select Analytical Methods (IC, Spectrophotometry, IC-ICP-MS) DefineObjectives->SelectMethods PrepareSamples Prepare Standard & Spiked Samples (Multiple concentration levels) SelectMethods->PrepareSamples MethodA Analysis by Method A (e.g., IC-PCR-UV) PrepareSamples->MethodA MethodB Analysis by Method B (e.g., Spectrophotometry) PrepareSamples->MethodB MethodC Analysis by Method C (e.g., IC-ICP-MS) PrepareSamples->MethodC CollectData Collect Raw Data (Peak areas, Absorbance, etc.) MethodA->CollectData MethodB->CollectData MethodC->CollectData CalcParams Calculate Performance Parameters (LOD, LOQ, Accuracy, Precision) CollectData->CalcParams CompareResults Compare Results Across Methods (Statistical Analysis - t-test, ANOVA) CalcParams->CompareResults CompareResults->SelectMethods Investigate Discrepancies SelectOptimal Select Optimal Method (Based on performance and requirements) CompareResults->SelectOptimal Results Consistent?

Caption: Workflow for cross-validation of bromate analytical methods.

This guide provides a foundational comparison for laboratories and researchers engaged in the analysis of bromate. The choice of method will ultimately depend on specific regulatory requirements, available instrumentation, and the complexity of the sample matrix. For compliance monitoring at very low levels, advanced techniques like IC with post-column reaction or IC-ICP-MS are often preferred. For screening or in settings with limited resources, spectrophotometric methods can provide a viable alternative.

References

A Comparative Guide to Lead-Based Catalysts in Diphenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency, selectivity, and sustainability. This guide provides a detailed evaluation of lead bromate-derived catalysts, specifically lead(II) oxide-based systems, and compares their performance with common alternatives in the synthesis of diphenyl carbonate (DPC), a key intermediate in the production of polycarbonates and other polymers.

Introduction to Lead-Based Catalysts

While lead bromate (B103136) itself is not typically employed directly as a catalyst, it serves as a precursor for the generation of active lead(II) oxide (PbO) catalysts. These catalysts, often supported on metal oxides like zirconia (ZrO₂) or magnesia (MgO), have demonstrated significant activity in the transesterification of dimethyl carbonate (DMC) with phenol (B47542) and the disproportionation of methyl phenyl carbonate (MPC) to produce DPC. The performance of these catalysts is influenced by factors such as the choice of support material and the preparation method.

Performance Comparison: Lead-Based Catalysts vs. Alternatives

The synthesis of DPC is a critical industrial process, and various catalytic systems have been developed. This section compares the performance of lead-based catalysts with other notable alternatives, including titanium, molybdenum, and zinc-based catalysts.

Table 1: Performance Data for Various Catalysts in Diphenyl Carbonate (DPC) Synthesis

CatalystReaction TypeSubstrate(s)Temperature (°C)Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
PbO/ZrO₂ (15.2 wt% PbO) DisproportionationMPC20076.6 (MPC)99.376.1[1][2]
PbO/MgO (10 wt% PbO, O₂-promoted) TransesterificationDMC + Phenol---26.6[3]
Pb-Zn composite oxide (Pb/Zn=2:1) TransesterificationDMC + Phenol---45.6[4]
Titanium tetrabutoxide DisproportionationMPC180-93-[1]
TiCp₂Cl₂ TransesterificationDMC + Phenol150-18046.8 (Phenol)54.9-[1]
MoO₃/SiO₂ TransesterificationDMC + Phenol---17[1]
Zn(Acac)₂ TransesterificationDPC + 1,4-butanediol---85.6 (PBC)[5]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, substrates, and reaction types reported in the literature. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following are protocols for the preparation of PbO/ZrO₂ catalysts, a representative lead-based system.

1. Impregnation Method:

  • A specific amount of ZrO₂ support is added to an aqueous solution of a lead salt precursor, such as lead nitrate (B79036) (Pb(NO₃)₂).

  • The mixture is stirred and left to stand for 12-24 hours to ensure uniform impregnation.

  • The impregnated support is then dried in an oven at 100-120°C for 24 hours.

  • Finally, the dried material is calcined in air at a temperature ranging from 400-800°C for 5-10 hours to yield the PbO/ZrO₂ catalyst.[6]

2. Mechanical Grinding Method:

  • The ZrO₂ support and a lead salt precursor are physically mixed and ground together in a mortar.

  • The resulting powder mixture is then calcined in air at 400-800°C for 5-10 hours.[6]

3. Co-precipitation Method:

  • A solution containing soluble salts of both lead and zirconium is prepared.

  • A precipitating agent is added to the solution to co-precipitate the metal hydroxides or carbonates.

  • The precipitate is then washed, dried, and calcined at a specific temperature to form the mixed oxide catalyst.[2]

Reaction Pathway and Experimental Workflow

The synthesis of diphenyl carbonate from dimethyl carbonate and phenol is a two-step process. The following diagrams illustrate the reaction pathway and a general experimental workflow.

ReactionPathway DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol - Methanol Phenol Phenol DPC Diphenyl Carbonate (DPC) MPC->DPC + Phenol - Methanol MPC->DPC Disproportionation - DMC Methanol Methanol

Reaction pathway for Diphenyl Carbonate synthesis.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Prep_Method Choose Method: Impregnation, Grinding, or Co-precipitation Drying Drying Prep_Method->Drying Calcination Calcination Drying->Calcination Reactants Charge Reactants (e.g., MPC, Catalyst) Calcination->Reactants Reaction Heat to Reaction Temperature (e.g., 200°C) Reactants->Reaction Product_Separation Product Separation (e.g., Distillation) Reaction->Product_Separation Analysis Analyze Products (e.g., GC, HPLC) Product_Separation->Analysis Performance Calculate Conversion, Selectivity, and Yield Analysis->Performance

General experimental workflow for DPC synthesis.

Concluding Remarks

Lead oxide-based catalysts, derived from precursors like this compound, are effective for the synthesis of diphenyl carbonate. The PbO/ZrO₂ system, in particular, exhibits high conversion and selectivity. However, the toxicity of lead compounds is a significant concern and necessitates careful handling and disposal procedures to minimize environmental impact.[6] Researchers should consider these environmental and safety factors when selecting a catalyst. Alternative catalysts based on titanium, molybdenum, and zinc offer viable, and in some cases, more environmentally benign options. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired activity, selectivity, cost, and environmental considerations. Further research into developing highly active, selective, and non-toxic catalysts for DPC synthesis remains an important area of investigation.

References

Navigating Beyond Lead Bromate: A Comparative Guide to Safer and More Efficient Alternatives in Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lead bromate (B103136) (Pb(BrO₃)₂) is a compound of limited specific application, primarily noted for its role as a precursor in the synthesis of certain lead-based catalysts. However, the significant health and environmental risks associated with lead compounds necessitate the exploration of safer and more effective alternatives.[1][2][3][4] This guide provides a comprehensive comparison of alternatives to the functional roles of lead bromate, focusing on its potential use as a lead-based catalyst precursor and as a brominating or oxidizing agent. The comparisons are supported by available experimental data and detailed methodologies to assist researchers in selecting suitable substitutes for their specific applications.

The Hazards of Lead Compounds: A Driving Force for Change

Lead and its compounds are well-documented toxicants, posing severe risks to human health and the environment. Exposure can lead to damage of the nervous, hematopoietic, digestive, and renal systems.[1][3] The environmental persistence of lead and its adverse effects on ecosystems further underscore the importance of replacing lead-based reagents in chemical processes.[4]

Alternatives in Catalysis: The Case of Diphenyl Carbonate Synthesis

One of the few documented applications of this compound is as a precursor for a lead(II) oxide/zirconium dioxide (PbO/ZrO₂) catalyst used in the synthesis of diphenyl carbonate (DPC) via transesterification. However, a variety of lead-free catalysts have been developed for this and other chemical transformations, often exhibiting superior performance and safety profiles.

Comparison of Catalysts for Diphenyl Carbonate Synthesis

The following table summarizes the performance of various catalysts in the synthesis of diphenyl carbonate, offering alternatives to the lead-based system.

Catalyst SystemSupport/LigandReaction Temperature (°C)Phenol (B47542) Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
Lead-Based
PbOZrO₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Lead-Free Alternatives
TiCp₂Cl₂None150-18046.854.9~25.7[5]
MoO₃SiO₂Not SpecifiedNot SpecifiedNot Specified17[5][6]
3ZnTi-400None205Not SpecifiedNot Specified13 (from DBC)[7]
[HTMA][OH]Metal-FreeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Experimental Protocol: Synthesis of Diphenyl Carbonate using a Zn-Ti-O Catalyst

This protocol is based on the work by Wang et al. (2015) using a square-shaped Zn-Ti-O nanoplate catalyst.[7]

Catalyst Preparation (3ZnTi-400):

  • A mixed aqueous solution of Zn(NO₃)₂·6H₂O and TiCl₄ is prepared with a Zn:Ti molar ratio of 3:1.

  • The solution is co-precipitated by the addition of an aqueous ammonia (B1221849) solution at a constant pH.

  • The resulting precipitate is aged, filtered, washed, and dried.

  • The dried solid is calcined at 400°C to obtain the 3ZnTi-400 catalyst.

Transesterification Reaction:

  • Dibutyl carbonate (DBC), phenol, and the 3ZnTi-400 catalyst are charged into a reactor.

  • The reaction mixture is heated to 205°C and stirred.

  • The reaction progress is monitored by analyzing samples for the formation of butyl phenyl carbonate (BPC) and diphenyl carbonate (DPC).

Below is a workflow diagram for the synthesis of Diphenyl Carbonate using a lead-free catalyst.

G cluster_catalyst_prep Catalyst Preparation (Zn-Ti-O) cluster_transesterification Transesterification Reaction Zn_Ti_solution Zn(NO₃)₂/TiCl₄ Solution Co_precipitation Co-precipitation with NH₃·H₂O Zn_Ti_solution->Co_precipitation Aging_Filtering Aging, Filtering, Washing, Drying Co_precipitation->Aging_Filtering Calcination Calcination at 400°C Aging_Filtering->Calcination Catalyst 3ZnTi-400 Catalyst Calcination->Catalyst Reactants DBC + Phenol + Catalyst Catalyst->Reactants Reactor Heating at 205°C in Reactor Reactants->Reactor Product_Analysis Product Analysis (BPC, DPC) Reactor->Product_Analysis DPC_Product Diphenyl Carbonate Product_Analysis->DPC_Product

Workflow for DPC synthesis with a lead-free catalyst.

Alternatives in Oxidation and Bromination Reactions

While this compound is not a common oxidizing or brominating agent, other bromate salts and a variety of other compounds are used for these purposes. The following sections compare these alternatives.

Comparison of Common Oxidizing Agents

This table provides a comparison of various oxidizing agents that can be used in organic synthesis, highlighting their relative strengths and applications.

Oxidizing AgentFormulaKey ApplicationsAdvantagesDisadvantages
Sodium BromateNaBrO₃Textile bleaching, water treatment, chemical synthesisStrong oxidizing power, stableCan form toxic byproducts
Hydrogen PeroxideH₂O₂Disinfection, bleachingEnvironmentally benign (water is the byproduct)Decomposes over time, less selective
Potassium PermanganateKMnO₄Water treatment, oxidation of organic compoundsStrong oxidantCan leave manganese residues, less cost-effective
Chromic AcidH₂CrO₄Oxidation of alcohols"Strong" oxidant for primary alcohols to carboxylic acidsHighly toxic and carcinogenic
Pyridinium chlorochromate (PCC)C₅H₅NH[CrO₃Cl]Oxidation of primary alcohols to aldehydes"Weak" oxidant, stops at the aldehydeChromium-based, toxic
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈Oxidation of alcoholsMild conditions, wide substrate scope, no heavy metalsCan be explosive under certain conditions
Experimental Protocol: α-Monobromination of Ketones using a Bromide/Bromate Couple

This protocol is based on the work by Majee et al. (2007) and provides a safer alternative to using liquid bromine.[9]

Reagent Preparation:

  • A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) is prepared. For α-monobromination of ketones, a specific ratio is used to generate the brominating species in situ.

Bromination Reaction:

  • The ketone substrate is dissolved in a suitable solvent (e.g., aqueous acetic acid).

  • The NaBr/NaBrO₃ mixture is added to the solution.

  • The reaction is stirred at ambient temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated through extraction and purified.

The following diagram illustrates the in situ generation of the brominating agent from a bromide/bromate mixture.

G NaBr NaBr (Bromide) InSitu_Generation In Situ Generation NaBr->InSitu_Generation NaBrO3 NaBrO₃ (Bromate) NaBrO3->InSitu_Generation Acid H⁺ (Acidic Medium) Acid->InSitu_Generation Br2 Br₂ (Bromine) InSitu_Generation->Br2

In situ generation of bromine from a bromide/bromate couple.

Conclusion

The inherent toxicity of lead compounds makes the use of this compound in any chemical application highly undesirable. This guide has demonstrated that viable, safer, and often more efficient alternatives exist for the primary functions that this compound could fulfill. For catalytic applications such as diphenyl carbonate synthesis, a range of lead-free catalysts, including those based on titanium, molybdenum, and zinc, have shown promise. For oxidation and bromination reactions, numerous non-lead-based reagents, such as bromide/bromate mixtures, N-bromosuccinimide, and Dess-Martin periodinane, offer effective and safer alternatives. Researchers are strongly encouraged to adopt these alternatives to minimize health and environmental risks in the laboratory and beyond.

References

Inter-Laboratory Comparison of Bromate Analysis in Drinking Water: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of inter-laboratory performance for the analysis of bromate (B103136) in drinking water. It is intended for researchers, scientists, and professionals in drug development and water quality monitoring who are involved in the analysis of trace-level contaminants. This document summarizes key performance metrics from a collaborative study and details the experimental protocols for the analytical methods employed.

Data Presentation: Summary of Performance Characteristics

The following table summarizes the performance characteristics of an analytical method for the determination of dissolved bromate in various drinking water matrices, as evaluated in an international collaborative study (IMEP-25a). The study involved 17 laboratories from nine different countries analyzing seven different water samples with bromate concentrations ranging from 1.67 to 10.0 µg/L. The method is based on ion chromatography followed by post-column reaction and UV detection (draft ISO/DIS 11206).

Table 1: Summary of Inter-Laboratory Performance for Bromate Analysis

Water MatrixAssigned Bromate Value (µg/L)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Soft Drinking Water2.681.2 - 4.12.3 - 5.9
Hard Drinking WaterVaries1.2 - 4.12.3 - 5.9
Mineral WaterVaries1.2 - 4.12.3 - 5.9
Raw WaterVaries1.2 - 4.12.3 - 5.9
Swimming Pool WaterIncurred1.2 - 4.12.3 - 5.9
River Water (Blank)Not DetectedN/AN/A
Standard SolutionVaries1.2 - 4.12.3 - 5.9

Note: This table presents a summary of the range of precision values obtained in the collaborative study. The assigned values for most samples were spiked concentrations. The swimming pool water sample contained incurred bromate.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the inter-laboratory comparison study, primarily based on methods equivalent to US EPA Method 326.0 and ISO 11206.

Sample Preparation and Preservation
  • Sample Collection: Collect water samples in clean, designated containers.

  • Preservation: To prevent the formation of additional bromate from the reaction of residual ozone with bromide, samples should be preserved at the time of collection. Add a solution of ethylenediamine (B42938) (EDA) to the sample to a final concentration of 50 mg/L.

  • Storage: Store samples at or below 6 °C and protect from light until analysis.

Analytical Method: Ion Chromatography with Post-Column Reaction and UV/Visible Detection

This method is designed for the determination of trace levels of bromate in drinking water.

1. Instrumentation:

  • Ion Chromatograph (IC) system equipped with a pump, sample injector, guard and analytical columns, a chemical suppressor, and a UV/Visible absorbance detector.

  • Post-column reaction (PCR) system consisting of a reagent pump and a reaction coil.

  • Data acquisition and processing system.

2. Reagents and Standards:

  • Reagent Water: Deionized water with a resistivity of 18 MΩ-cm or greater.

  • Eluent: A solution of sodium carbonate and sodium bicarbonate is commonly used. For higher sensitivity, a potassium hydroxide (B78521) eluent can be generated electrolytically.

  • Post-Column Reagent: Prepare a solution of potassium iodide (KI) in reagent water. An acidic solution containing a catalytic amount of ammonium (B1175870) molybdate (B1676688) is added to the KI solution.[1]

  • Stock Standard Solutions: Prepare individual stock standard solutions of potassium bromate (KBrO₃) in reagent water. Commercially available certified stock solutions are also suitable.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution in reagent water to cover the desired calibration range (e.g., 0.5 to 20 µg/L).

3. Chromatographic Conditions:

  • Analytical Column: A high-capacity anion-exchange column suitable for the separation of oxyhalides (e.g., Dionex IonPac™ AS19 or AS23).

  • Guard Column: A corresponding guard column to protect the analytical column.

  • Eluent Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 200 to 1000 µL, depending on the desired sensitivity.

  • Suppressor: Anion suppressor to reduce the background conductivity of the eluent.

4. Post-Column Reaction and Detection:

  • The eluent from the analytical column, containing the separated anions, is mixed with the post-column reagent.

  • In the reaction coil, bromate oxidizes iodide to triiodide (I₃⁻) in an acidic environment, a reaction catalyzed by molybdate.[1]

  • The resulting triiodide is detected by its strong absorbance at a wavelength of 352 nm.[2]

5. Quality Control:

  • Calibration: A multi-point calibration curve should be generated at the beginning of each analytical run.

  • Method Detection Limit (MDL): Determine the MDL for bromate in reagent water.

  • Laboratory Fortified Blank (LFB): Analyze an LFB to verify the accuracy of the calibration.

  • Laboratory Fortified Matrix (LFM): Analyze an LFM to assess potential matrix effects.

  • Continuing Calibration Verification (CCV): Analyze a CCV standard periodically throughout the analytical run to monitor instrument performance.

Mandatory Visualization

The following diagram illustrates the workflow of a typical inter-laboratory comparison study for bromate analysis.

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Study Design and Protocol Development B Preparation of Homogeneous Water Samples (Spiked and Blank) A->B C Homogeneity and Stability Testing of Samples B->C D Distribution of Samples to Participating Laboratories C->D E Laboratories Receive and Analyze Samples (Following Prescribed Protocol) D->E F Data Acquisition and Internal Quality Control E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of Results (e.g., z-scores, RSD) G->H I Identification of Outliers H->I J Final Report Generation and Dissemination H->J I->H

Caption: Workflow of an inter-laboratory comparison study for bromate analysis.

References

A Comparative Guide to the Stability of Lead Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stability of methylammonium (B1206745), formamidinium, cesium-based, and mixed-cation lead halide perovskites under various environmental stressors, providing researchers with critical data for the development of durable and efficient perovskite-based optoelectronics.

The long-term stability of lead halide perovskites remains a critical hurdle in the commercialization of perovskite-based technologies. This guide offers a comparative analysis of the stability of four major types of lead halide perovskites: Methylammonium Lead Iodide (MAPbI₃), Formamidinium Lead Iodide (FAPbI₃), Cesium Lead Iodide (CsPbI₃), and mixed-cation compositions. The stability of these materials is evaluated under key environmental stressors: humidity, elevated temperature, and continuous illumination.

Comparative Stability Analysis

The intrinsic stability of the perovskite material is a key determinant of device lifetime. The choice of the A-site cation (methylammonium, formamidinium, or cesium) and the combination thereof in mixed-cation systems significantly influences the material's tolerance to environmental factors.

Key Findings:

  • Methylammonium Lead Iodide (MAPbI₃): While historically significant and highly efficient, MAPbI₃ is the most vulnerable to humidity and thermal stress. The volatile nature of the methylammonium cation contributes to its rapid degradation.

  • Formamidinium Lead Iodide (FAPbI₃): FAPbI₃ exhibits superior thermal stability compared to MAPbI₃. However, its black perovskite phase, which is essential for its optoelectronic properties, can be unstable at room temperature, particularly in the presence of moisture, and can transition to an undesirable yellow non-perovskite phase.

  • Cesium Lead Iodide (CsPbI₃): As an all-inorganic perovskite, CsPbI₃ demonstrates excellent thermal stability. However, similar to FAPbI₃, its photoactive black phase is metastable and can convert to a yellow phase under ambient conditions, a process often accelerated by moisture.

  • Mixed-Cation Perovskites: Compositions incorporating a mixture of cations (e.g., formamidinium, methylammonium, and cesium) have shown the most promising results in terms of overall stability. The combination of different-sized cations can improve the crystal structure's tolerance factor and suppress phase transitions, leading to enhanced resistance to humidity, heat, and light-induced degradation.

Quantitative Stability Data

The following tables summarize the performance of different lead halide perovskites under standardized stability testing protocols. The data is presented as the percentage of initial Power Conversion Efficiency (PCE) retained after a specified duration under stress. It is important to note that direct comparisons can be challenging as experimental conditions may vary slightly between studies.

Table 1: Stability under Damp Heat (85°C and 85% Relative Humidity)

Perovskite Type% PCE RetainedDuration (hours)EncapsulationReference
MAPbI₃< 20%24No[1]
FAPbI₃~50%100Yes[2]
CsPbI₃< 10%24No[3]
Mixed-Cation (FA/MA/Cs)> 95%1000Yes[4]

Table 2: Stability under Thermal Stress (85°C in an inert atmosphere)

Perovskite Type% PCE RetainedDuration (hours)EncapsulationReference
MAPbI₃~10%48No[3]
FAPbI₃> 80%150No
CsPbI₃> 90%200No[5]
Mixed-Cation (FA/Cs)> 90%>3700No[6]

Table 3: Stability under Continuous Illumination (1-sun intensity)

Perovskite Type% PCE RetainedDuration (hours)TemperatureEncapsulationReference
MAPbI₃< 50%100Room Temp.No[7]
FAPbI₃~80%33065°CYes[8]
CsPbI₃> 90%1000Room Temp.Yes[3]
Mixed-Cation (FA/MA/Cs)~91%500Room Temp.No[1]

Experimental Workflows and Logical Relationships

The stability of lead halide perovskites is a complex interplay of intrinsic material properties and extrinsic environmental factors. The following diagram illustrates the logical relationships in perovskite stability analysis, from fundamental material properties to the outcomes of standardized stability tests.

PerovskiteStability cluster_intrinsic Intrinsic Properties cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_testing Stability Testing Protocols (ISOS) cluster_outcome Stability Outcome Cation A-Site Cation (MA, FA, Cs, Mixed) Crystal Crystal Structure & Tolerance Factor Cation->Crystal Halide Halide Composition (I, Br, Cl) Halide->Crystal Phase Phase Transition (e.g., α to δ phase) Crystal->Phase influences Decomposition Chemical Decomposition Crystal->Decomposition influences Humidity Humidity Humidity->Phase triggers Humidity->Decomposition accelerates Temperature Temperature Temperature->Decomposition accelerates IonMigration Ion Migration Temperature->IonMigration promotes Light Light Light->Decomposition induces Light->IonMigration induces PCE_retention PCE Retention (%) Phase->PCE_retention affects Decomposition->PCE_retention affects IonMigration->PCE_retention affects DampHeat Damp Heat (ISOS-D-3) DampHeat->PCE_retention Thermal Thermal Cycling (ISOS-T) Thermal->PCE_retention LightSoaking Light Soaking (ISOS-L) LightSoaking->PCE_retention T80 T80 Lifetime (hours) PCE_retention->T80

Logical flow of perovskite stability analysis.

Experimental Protocols

Standardized testing protocols are crucial for the objective comparison of perovskite stability. The International Summit on Organic Photovoltaic Stability (ISOS) provides a framework for these assessments. Below are detailed methodologies for key stability tests.

Damp Heat Test (ISOS-D-3)

Objective: To assess the stability of perovskite solar cells under the combined stress of high temperature and high humidity in the dark.

Methodology:

  • Initial Characterization: Measure the initial current-voltage (I-V) characteristics of the encapsulated perovskite solar cells under a solar simulator (AM1.5G, 100 mW/cm²) to determine the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Environmental Chamber Setup: Place the devices in a climate chamber capable of maintaining a constant temperature of 85 ± 2 °C and a relative humidity of 85 ± 5%. The devices should be kept in the dark (unilluminated) and at open-circuit conditions.

  • Aging: Subject the devices to these conditions for a specified duration, typically up to 1000 hours.

  • Periodic Characterization: At predetermined intervals (e.g., every 100 hours), remove the devices from the chamber and allow them to equilibrate to ambient conditions for at least 30 minutes. Remeasure the I-V characteristics under the same conditions as the initial characterization.

  • Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of aging time. The stability is often reported as the time to reach 80% of the initial PCE (T₈₀).

Thermal Stability Test (ISOS-T-2)

Objective: To evaluate the intrinsic thermal stability of the perovskite material in an inert atmosphere.

Methodology:

  • Initial Characterization: Measure the initial I-V characteristics of the unencapsulated perovskite solar cells in an inert atmosphere (e.g., a nitrogen-filled glovebox) under a solar simulator.

  • Heating Setup: Place the devices on a hotplate inside the inert atmosphere glovebox. The hotplate should be set to a constant temperature of 85 ± 2 °C. The devices are kept in the dark and at open-circuit.

  • Aging: Maintain the devices at the elevated temperature for the desired duration.

  • Periodic Characterization: At regular intervals, cool the devices to room temperature within the inert atmosphere and measure their I-V characteristics.

  • Data Analysis: Analyze the degradation of the photovoltaic parameters over time to determine the thermal stability.

Light Soaking Test (ISOS-L-2)

Objective: To assess the stability of perovskite solar cells under continuous illumination at a controlled temperature.

Methodology:

  • Initial Characterization: Measure the initial I-V characteristics of the encapsulated devices.

  • Light Soaking Setup: Place the devices under a continuous illumination source (e.g., a solar simulator or a white light LED array) with an intensity of 1-sun (100 mW/cm²). The temperature of the devices should be maintained at a constant 65 ± 2 °C. The devices are typically held at their maximum power point (MPP) using an MPP tracker.

  • Aging: Continuously illuminate the devices under these conditions.

  • In-situ Monitoring: Continuously monitor the photovoltaic parameters (PCE, Voc, Jsc, FF) throughout the test.

  • Data Analysis: Plot the evolution of the photovoltaic parameters over time to evaluate the operational stability under illumination.

This guide provides a foundational understanding of the comparative stability of common lead halide perovskites and the standardized methods used for their evaluation. For researchers and professionals in the field, this information is critical for selecting and developing materials and strategies to enhance the long-term performance and viability of perovskite-based technologies.

References

A Comparative Analysis of Metal-Based Catalysts in Organic Synthesis: Efficacy of Lead Compounds and Other Metal Bromates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, yield, and selectivity in chemical synthesis. This guide provides a comparative analysis of the efficacy of lead-based catalysts and other metal bromates in organic reactions, with a focus on the synthesis of diphenyl carbonate (DPC) and other oxidative transformations.

Section 1: Catalytic Efficacy in Diphenyl Carbonate (DPC) Synthesis

The synthesis of Diphenyl Carbonate (DPC) through the transesterification of dimethyl carbonate (DMC) with phenol (B47542) is a critical industrial process, serving as a greener alternative to the toxic phosgene (B1210022) method for polycarbonate production. The efficacy of various metal-based catalysts in this reaction is a subject of extensive research.

Lead-Based Catalysts: A Performance Overview

Lead-based catalysts, particularly lead oxides, have demonstrated significant activity in DPC synthesis. The catalytic performance is often enhanced by using a support material or in combination with other metal oxides.

Experimental Data Summary: Metal-Based Catalysts in DPC Synthesis

Catalyst SystemReactantsReaction Temperature (°C)Reaction Time (h)DPC Yield (%)Phenol Conversion (%)Selectivity (%)Reference
Lead-Based
Pb₃O₄/ZnODMC, Phenol--45.6--[1][2]
O₂-promoted PbO/MgODMC, Phenol--26.6--[1][3]
PbO/ZrO₂Methyl Phenyl Carbonate2002.5-76.6 (MPC Conv.)99.3 (DPC Sel.)[4]
Titanium-Based
Ti(OBu)₄DMC, Phenol17525-47.49.14 (DPC Sel.)[5]
TiCp₂Cl₂DMC, Phenol150-18010-46.854.9 (DPC Sel.)[4]
Zinc-Based
ZnCl₂CO₂, Phenol, CCl₄120-High-High[6]
Zn(Acac)₂DPC, 1,4-butanediol200285.6 (PBC Yield)--[7]
Molybdenum-Based
MoO₃/SiO₂DMC, Phenol--17.0--[4]
MoO₃/SBA-16DMC, Phenyl Acetate1805-78.5 (DMC Conv.)46.5 (DPC Sel.)[8]

Note: DPC (Diphenyl Carbonate), DMC (Dimethyl Carbonate), MPC (Methyl Phenyl Carbonate), PBC (Poly(1,4-butylene carbonate)). Data presented as available in the cited literature. Direct comparison of yields can be challenging due to variations in reaction conditions and starting materials.

Experimental Protocol: Synthesis of DPC using a Lead-Zinc Double Oxide Catalyst

The following protocol is a representative example for the synthesis of DPC using a heterogeneous lead-zinc catalyst.[2]

Catalyst Preparation: A lead-zinc double oxide catalyst can be prepared by a co-precipitation method. Aqueous solutions of lead nitrate (B79036) and zinc nitrate are mixed in a desired molar ratio (e.g., Pb/Zn = 2:1). A precipitating agent, such as a solution of sodium carbonate, is added dropwise with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with deionized water, and dried. The dried powder is then calcined at a specific temperature (e.g., 500 °C) for several hours to obtain the final catalyst.

Transesterification Reaction:

  • A mixture of dimethyl carbonate (DMC) and phenol is charged into a high-pressure autoclave equipped with a magnetic stirrer.

  • The prepared lead-zinc double oxide catalyst is added to the reactor.

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • The reaction mixture is heated to the desired temperature (e.g., 180-220 °C) and stirred.

  • The reaction is carried out for a specified duration, during which the pressure inside the reactor may increase.

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to separate the solid catalyst.

  • The liquid product is analyzed by gas chromatography (GC) to determine the conversion of reactants and the yield and selectivity of DPC and other products like methyl phenyl carbonate (MPC).

Signaling Pathway and Experimental Workflow

The synthesis of DPC via transesterification using a metal catalyst follows a general pathway that can be visualized.

DPC_Synthesis_Pathway DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Phenol Phenol Phenol->MPC Catalyst Metal Catalyst (e.g., Lead Oxide) Catalyst->MPC Step 1: Transesterification DPC Diphenyl Carbonate (DPC) Catalyst->DPC Step 2: Transesterification/ Disproportionation Methanol Methanol MPC->DPC + Phenol or Disproportionation

General reaction pathway for the two-step synthesis of Diphenyl Carbonate (DPC) from Dimethyl Carbonate (DMC) and Phenol, catalyzed by a metal catalyst.

Section 2: Efficacy of Other Metal Bromates as Oxidizing Agents

While data on the catalytic use of lead bromate (B103136) is scarce, other metal bromates, particularly sodium bromate and potassium bromate, are well-established oxidizing agents in organic synthesis.

Sodium Bromate (NaBrO₃)

Sodium bromate is a powerful and versatile oxidizing agent used in a variety of transformations.

Experimental Data Summary: Oxidative Reactions with Sodium Bromate

SubstrateProductCatalyst/ConditionsYield (%)Reference
Primary AlcoholsDimeric EstersHBr (catalytic), CCl₄, 35-40 °C, 2 hExcellent[2]
Secondary AlcoholsKetonesHBr (catalytic), Acetic Acid, 40 °C, 3 h98[2]
α,ω-DiolsLactonesHBr (catalytic), CCl₄, 35-40 °C, 5 h67-99[2]
Aromatic Compounds (deactivated)Bromo-aromaticsStrong Acid, 40-100 °C85-98[9]
SulfidesSulfoxidesCeric Ammonium Nitrate (CAN) on SilicaHigh[9]
Potassium Bromate (KBrO₃)

Potassium bromate is also a strong oxidizing agent, though its use is sometimes limited by safety concerns. It finds application in the oxidation of various functional groups.

Experimental Data Summary: Oxidative Reactions with Potassium Bromate

SubstrateProductCatalyst/ConditionsObservationsReference
Substituted PhenolsOxidized ProductsAqueous Acetic Acid, 308-321 KFirst-order kinetics with respect to oxidant, substrate, and H⁺[10]
Aromatic AldehydesAromatic Carboxylic AcidsKBr, HCl (catalytic)Efficient conversion[11]
Various Organic CompoundsOxidized ProductsAcidic MediumGeneral oxidative capability demonstrated[5]
Barium Bromate (Ba(BrO₃)₂)

Information on the specific efficacy of barium bromate as an oxidizing agent in organic synthesis with quantitative yield data is limited in the available literature. It is known to be a strong oxidizing agent and can react violently with combustible materials.[12] Its primary documented uses are as a corrosion inhibitor and in the preparation of rare earth bromates.

Experimental Workflow: Oxidation of Alcohols using Sodium Bromate

The following diagram illustrates a general workflow for the oxidation of a secondary alcohol to a ketone using sodium bromate.

Alcohol_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 1. Dissolve Secondary Alcohol in Acetic Acid Reagent_Prep 2. Prepare Aqueous Solution of Sodium Bromate Mixing 3. Combine Reactant and Reagent Solutions Catalysis 4. Add Catalytic Amount of Hydrobromic Acid Mixing->Catalysis Heating 5. Stir and Heat (e.g., 40 °C for 3h) Catalysis->Heating Quenching 6. Cool and Quench Reaction Heating->Quenching Extraction 7. Extract Product with Organic Solvent Quenching->Extraction Drying 8. Dry Organic Layer and Evaporate Solvent Extraction->Drying Product 9. Purify Ketone Product Drying->Product

A generalized experimental workflow for the oxidation of a secondary alcohol to a ketone using sodium bromate and a catalytic amount of hydrobromic acid.

Conclusion

This guide provides a comparative overview of the efficacy of lead-based catalysts and other metal bromates in organic synthesis. While a direct comparison involving lead bromate is hampered by a lack of specific catalytic data, the performance of lead oxides in diphenyl carbonate synthesis highlights the potential of lead compounds as effective catalysts. Lead-based catalysts, particularly when supported, demonstrate high yields and selectivities, comparable and in some cases superior to other metal-based systems like those of titanium and molybdenum.

Sodium and potassium bromates are confirmed as powerful and versatile oxidizing agents for a range of organic transformations. However, their application is distinct from the catalytic role of lead oxides in DPC synthesis, making a direct efficacy comparison for the same reaction challenging. The choice of a specific metal bromate or a lead-based catalyst will ultimately depend on the desired transformation, reaction conditions, and safety considerations. Further research into the catalytic applications of this compound could unveil new possibilities in organic synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling lead bromate (B103136), ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and contamination, fostering a secure research environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of lead bromate, aligning with institutional and regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or inhaled, may cause cancer, and is suspected of damaging fertility or the unborn child.[1][2] Additionally, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all personnel handling this compound must be thoroughly trained on its hazards and the necessary safety precautions.

Always work with lead-containing chemicals in a designated area, such as a chemical fume hood, to minimize the risk of inhaling dust or fumes.[4][5] Personal Protective Equipment (PPE) is mandatory. The minimum required PPE includes safety glasses with side shields, disposable coveralls, and protective gloves.[4]

Quantitative Data for Lead Compound Disposal

The following table summarizes key quantitative data relevant to the disposal of lead compounds, including this compound, as hazardous waste. This information is critical for regulatory compliance and ensuring safe storage and handling limits are not exceeded.

ParameterGuidelineRegulatory Context
Small Quantity Generator Limit Less than 100 kg (220.46 lbs) of hazardous waste per calendar month.Wastes may not be subject to full regulation if this limit is met, but specific generator requirements still apply.[6]
Satellite Accumulation Area Limit A maximum of 55 gallons of hazardous waste may be stored.This allows for the accumulation of waste at or near the point of generation before being moved to a central storage area.[7]
Acutely Toxic Waste Limit A maximum of 1 quart of liquid or 1 kilogram of solid acutely toxic chemical waste may be accumulated.Once this limit is reached, the waste must be removed from the laboratory within three calendar days.[7]
Corrosivity Characteristic (Aqueous Solutions) pH less than or equal to 2, or greater than or equal to 12.5.This is one of the characteristics that can define a waste as hazardous.[7]
Ignitability Characteristic (Liquids) Flash point less than 140°F.This is another characteristic used to classify hazardous waste.[7]

Detailed Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a respirator if dust is generated.

  • Clearly labeled, sealable, and compatible hazardous waste container.

  • Secondary containment for the waste container.

  • Spill kit for lead compounds.

  • Hazardous waste labels.

Procedure:

  • Preparation and Labeling:

    • Before beginning any work that will generate this compound waste, prepare a designated hazardous waste container.

    • The container must be in good condition, compatible with this compound, and have a secure, tight-fitting lid.

    • Attach a hazardous waste label to the container and fill in all required information (e.g., chemical name "this compound," responsible party, and hazard warnings like "Toxic" and "Oxidizer").

  • Waste Collection:

    • All disposable materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be collected as hazardous waste.[4]

    • Carefully transfer solid this compound waste into the prepared container, avoiding the creation of dust.[1][2]

    • For solutions containing this compound, collect them in a compatible, sealed container. Do not dispose of lead compounds down the sewer.[4]

    • Residual materials and the first rinse from empty containers of this compound must also be collected as hazardous waste.[4][8]

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.[8]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • The container must be placed in a secondary containment bin to prevent the spread of material in case of a leak.[4][8]

  • Storage and Incompatibilities:

    • Store the this compound waste away from incompatible materials. Avoid contact with strong acids, bases, halides, oxidizers, and reducing agents.[4]

    • Do not mix incompatible wastes in the same container.[8]

  • Request for Disposal:

    • Once the waste container is full or you are no longer generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Emergency Procedures:

    • In the event of a spill, immediately notify laboratory personnel and your institution's EHS.

    • If safe to do so, contain the spill and prevent it from entering drains.[2][9]

    • Clean up the spill using appropriate materials from a spill kit, and collect all cleanup materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

LeadBromateDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Management cluster_disposal Final Disposal prep_container Prepare & Label Hazardous Waste Container don_ppe Don PPE collect_solid Collect Solid Waste don_ppe->collect_solid collect_liquid Collect Liquid Waste & Rinsate seal_container Seal Container collect_liquid->seal_container secondary_containment Place in Secondary Containment seal_container->secondary_containment segregate Segregate from Incompatibles secondary_containment->segregate request_pickup Request EHS Waste Pickup segregate->request_pickup ehs_pickup EHS Pickup & Off-site Disposal request_pickup->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lead Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. Lead bromate (B103136), a compound combining a toxic heavy metal with a strong oxidizing agent, necessitates stringent safety protocols to mitigate risks of acute and chronic health effects, as well as fire and explosion hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Considerations

Lead bromate is a hazardous substance that presents multiple risks. Due to the lack of a specific Safety Data Sheet (SDS), its hazard profile is a composite of the known dangers of lead compounds and bromate salts.

Primary Hazards:

  • Toxicity: Lead is a cumulative poison that can cause severe damage to the nervous system, kidneys, and reproductive system.[1]

  • Carcinogenicity: Lead and its compounds are considered probable human carcinogens.[1] Bromates are also classified as suspected human carcinogens.[2][3]

  • Reproductive Hazard: Lead compounds are known to have developmental and reproductive toxicity in both males and females.[1]

  • Strong Oxidizer: Bromates are powerful oxidizing agents that can cause or intensify fire and may form explosive mixtures with combustible, organic, or easily oxidized materials.[4][5][6]

Operational Plan for Safe Handling

A meticulous operational plan is crucial when working with this compound. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and strict hygiene practices.

Engineering Controls:

  • Ventilation: All manipulations of this compound, especially those that could generate dust, must be conducted in a certified chemical fume hood.[1]

  • Designated Area: Establish a designated area for working with this compound to prevent the spread of contamination. This area should be clearly marked with appropriate hazard signs.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the toxic and oxidizing compound.[4][7]
Eyes Chemical splash goggles or a full-face shieldTo protect eyes from dust particles and potential splashes.[1][4][8]
Body Flame-resistant lab coatTo protect against splashes and in case of fire due to the oxidizing nature of the substance.[4][7]
Respiratory NIOSH-approved respirator with a particulate filter (if not handled in a fume hood)To prevent inhalation of toxic lead-containing dust.[8]

Hygiene Practices:

  • Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

  • No Food or Drink: Do not consume food or beverages in the laboratory where this compound is handled.[1]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound at the end of each work session.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is essential to protect human health and the environment. All waste containing this compound must be treated as hazardous waste.[1][9]

Step-by-Step Disposal Procedure:

  • Segregation: Segregate this compound waste from all other waste streams, especially from combustible and organic materials, due to its oxidizing nature.[4]

  • Containerization: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with strong oxidizers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Oxidizer, Carcinogen).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Data Summary

Substance/HazardParameterValueReference
LeadRCRA Hazardous Waste Limit5.0 mg/L (TCLP)[10]
Potassium BromateGHS ClassificationOxidizing Solid Cat. 1, Acute Toxicity (Oral) Cat. 3, Carcinogenicity Cat. 1B[11]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

LeadBromateWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS for Lead Compounds and Bromates B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Chemical Fume Hood B->C D Set up Designated Work Area C->D E Weigh/Manipulate this compound in Fume Hood D->E Begin Work F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate this compound Waste G->H Generate Waste I Collect in Labeled Hazardous Waste Container H->I J Store Waste Container Securely I->J K Arrange for EHS Pickup J->K

Caption: A logical workflow for the safe handling and disposal of this compound.

Logical Relationship of Hazards and Protective Measures

The following diagram illustrates the relationship between the hazards of this compound and the corresponding protective measures.

HazardProtection Relationship between Hazards and Protective Measures for this compound cluster_hazards Hazards of this compound cluster_ppe Personal Protective Equipment cluster_controls Engineering & Administrative Controls H1 Toxicity (Lead) P1 Chemical Resistant Gloves H1->P1 P2 Chemical Splash Goggles H1->P2 P4 Respirator (if needed) H1->P4 C1 Chemical Fume Hood H1->C1 C4 Hygiene Practices H1->C4 H2 Carcinogenicity (Lead & Bromate) H2->P1 H2->P2 H2->P4 H2->C1 H2->C4 H3 Reproductive Hazard (Lead) H3->P1 H3->P2 H3->P4 H3->C1 H3->C4 H4 Strong Oxidizer (Bromate) P3 Flame-Resistant Lab Coat H4->P3 H4->C1 C2 Designated Work Area H4->C2 C3 Hazardous Waste Disposal Protocol H4->C3

Caption: Mapping the hazards of this compound to necessary protective measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.